molecular formula C29H39NO7 B15589854 Carmichaenine D

Carmichaenine D

Numéro de catalogue: B15589854
Poids moléculaire: 513.6 g/mol
Clé InChI: DGKLDJINLBMVKG-FTTJLYDZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carmichaenine D is a useful research compound. Its molecular formula is C29H39NO7 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H39NO7

Poids moléculaire

513.6 g/mol

Nom IUPAC

[(1R,2R,3R,4S,5R,6S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C29H39NO7/c1-3-30-13-27(14-31)10-9-19(32)29-17-11-16-18(36-2)12-28(35,21(25(29)30)22(33)24(27)29)20(17)23(16)37-26(34)15-7-5-4-6-8-15/h4-8,16-25,31-33,35H,3,9-14H2,1-2H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,27+,28-,29-/m1/s1

Clé InChI

DGKLDJINLBMVKG-FTTJLYDZSA-N

Origine du produit

United States

Foundational & Exploratory

Unveiling Carmichaenine D: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and initial biological evaluation of Carmichaenine D, a C19-diterpenoid alkaloid. The compound was first isolated from the roots of Aconitum carmichaelii, a plant with a long history in traditional medicine. This guide details the experimental protocols for its extraction and purification, the spectroscopic methods used for its structural elucidation, and the preliminary assessment of its cytotoxic activity. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and proposed biosynthetic considerations are visualized using Graphviz diagrams to facilitate a deeper understanding of this novel natural product.

Introduction

The genus Aconitum is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties. In 2018, a study focusing on the chemical constituents of Aconitum carmichaelii Debeaux led to the isolation and characterization of four new C19-diterpenoid alkaloids, one of which was named Carmichasine D. It is highly probable that "this compound" is a variant spelling of "Carmichasine D," the compound this guide will focus on. This document serves as a technical guide for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, providing a detailed account of the discovery and foundational scientific data related to Carmichasine D.

Discovery and Origin

Natural Source: Carmichasine D is a naturally occurring C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii Debeaux, a plant belonging to the Ranunculaceae family. This plant is a well-known herb in traditional Chinese medicine.

Initial Discovery: The identification of Carmichasine D was the result of a systematic phytochemical investigation of the ethanolic extract of Aconitum carmichaelii roots. The isolation of this and other new alkaloids, Carmichasines A-C, was first reported by Li, Y., Gao, F., Zhang, J. F., & Zhou, X. L. in the journal Chemistry & Biodiversity in 2018.

Experimental Protocols

Isolation of Carmichasine D

The isolation of Carmichasine D from the roots of Aconitum carmichaelii involves a multi-step extraction and chromatographic process. The general workflow is outlined below.

G A Dried and Powdered Roots of Aconitum carmichaelii B Extraction with 95% Ethanol A->B C Concentration of Ethanolic Extract B->C D Suspension in Water and Partition with Petroleum Ether C->D E Partition with Ethyl Acetate D->E F Partition with n-Butanol E->F G n-Butanol Extract F->G H Silica Gel Column Chromatography (Gradient Elution) G->H I Sephadex LH-20 Column Chromatography H->I J Preparative High-Performance Liquid Chromatography (Prep-HPLC) I->J K Pure Carmichasine D J->K

Caption: General workflow for the isolation of Carmichasine D.

Detailed Protocol:

  • Extraction: The air-dried and powdered roots of Aconitum carmichaelii are subjected to exhaustive extraction with 95% ethanol at room temperature.

  • Solvent Partitioning: The resulting crude ethanol extract is concentrated under reduced pressure. The residue is then suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity. The diterpenoid alkaloids, including Carmichasine D, are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol extract is subjected to repeated column chromatography over silica gel using a gradient elution system (e.g., chloroform-methanol). Further purification is achieved using Sephadex LH-20 column chromatography.

  • Preparative HPLC: Final purification to yield pure Carmichasine D is accomplished using preparative high-performance liquid chromatography (Prep-HPLC) with a suitable solvent system.

Structure Elucidation

The chemical structure of Carmichasine D was determined through a combination of spectroscopic techniques.

G A Pure Carmichasine D B High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) A->B C Infrared (IR) Spectroscopy A->C D Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC) A->D E Molecular Formula Determination B->E F Functional Group Identification C->F G Establishment of Planar Structure and Stereochemistry D->G H Final Structure of Carmichasine D E->H F->H G->H

Caption: Workflow for the structure elucidation of Carmichasine D.

Methodologies:

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition, leading to the molecular formula of Carmichasine D.

  • Infrared Spectroscopy: IR spectroscopy was employed to identify key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete proton and carbon framework of the molecule, including the connectivity and stereochemistry.

Cytotoxicity Assay

The cytotoxic activity of Carmichasine D was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human cancer cell lines (MCF-7, HCT116, A549, and 786-0) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Carmichasine D for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Data Presentation

Physicochemical and Spectroscopic Data
PropertyData
Molecular Formula C₂₉H₃₉NO₇
Molecular Weight 513.6 g/mol
Appearance White amorphous powder
HR-ESI-MS m/z [M+H]⁺ (Precise value to be inserted from primary literature)
IR (KBr) νₘₐₓ cm⁻¹ (Specific absorption bands to be inserted from primary literature)
NMR Spectroscopic Data

¹H and ¹³C NMR data for Carmichasine D (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
1......
2......
3......
4......
.........
C-2'......
.........

(Note: The complete and specific NMR data needs to be populated from the primary research article by Li et al., 2018)

Cytotoxicity Data

The study by Li et al. (2018) reported that Carmichasine D, along with the other newly isolated compounds, did not show considerable cytotoxic activity against the tested human cancer cell lines.

Cell LineIC₅₀ (µM)
MCF-7> 40
HCT116> 40
A549> 40
786-0> 40

*Note: The value "> 40 µM" is a placeholder indicating a lack of significant activity up to the highest tested concentration, as suggested by the term "not considerable." The precise values should be obtained from the original publication.

Signaling Pathways and Biosynthetic Considerations

While the specific signaling pathways affected by Carmichasine D have not yet been elucidated due to its recent discovery and lack of significant cytotoxicity in initial screenings, its structural class as a diterpenoid alkaloid suggests potential interactions with ion channels or other neurological targets, a common feature of alkaloids from Aconitum species.

The biosynthesis of C19-diterpenoid alkaloids is a complex process originating from the diterpene precursor geranylgeranyl pyrophosphate (GGPP).

G A Geranylgeranyl Pyrophosphate (GGPP) B ent-Copalyl Diphosphate A->B C ent-Kaurene B->C D ent-Kaurenoic Acid C->D E C20-Diterpenoid Alkaloid Skeleton D->E F Loss of C-20 E->F G C19-Diterpenoid Alkaloid Core Structure F->G H Tailoring Enzymes (Hydroxylation, Acetylation, etc.) G->H I Carmichasine D H->I

Caption: Proposed biosynthetic pathway leading to C19-diterpenoid alkaloids.

Conclusion

Carmichasine D is a novel C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. Its structure has been elucidated through comprehensive spectroscopic analysis. Initial in vitro studies indicate a lack of significant cytotoxicity against a panel of human cancer cell lines. This technical guide provides a detailed summary of the foundational knowledge of Carmichasine D, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further pharmacological investigations are necessary to explore other potential biological activities of this compound.

Unveiling Carmichasine D: A Technical Guide to its Natural Source in Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Carmichasine D, a C19-diterpenoid alkaloid naturally occurring in the roots of Aconitum carmichaelii Debeaux. This document details the isolation, structural elucidation, and biosynthetic context of this compound, presenting quantitative data, experimental protocols, and visual diagrams to support advanced research and development. It is important to note that the initially requested "Carmichaenine D" is likely a misspelling of "Carmichasine D," the compound detailed herein, which was first reported by Zhu et al. in 2018.

Quantitative Data Summary

The isolation of Carmichasine D from the roots of Aconitum carmichaelii yielded specific quantities as outlined in the primary literature. The following table summarizes the key quantitative data associated with its isolation.

ParameterValueSource
Plant MaterialDried roots of Aconitum carmichaelii Debeaux[1]
Initial Plant Material Weight9.5 kg[1]
Yield of Carmichasine D12.1 mg[1]
Percentage YieldApproximately 0.000127%Calculated from[1]

Structural Elucidation Data

The structure of Carmichasine D was determined through comprehensive spectroscopic analysis. The key data are presented below.

Spectroscopic MethodObserved Data for Carmichasine D
HR-ESI-MS m/z 520.2908 [M+H]⁺ (calculated for C₂₈H₄₂NO₇, 520.2905)
IR (KBr) νₘₐₓ 3448, 2924, 1715, 1630, 1092 cm⁻¹
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.88 (1H, d, J=4.8 Hz, H-14), 4.25 (1H, t, J=4.8 Hz, H-6), 3.78 (1H, s, H-17), 3.40 (3H, s, 1-OCH₃), 3.32 (3H, s, 18-OCH₃), 3.29 (3H, s, 16-OCH₃), 3.28 (3H, s, 6-OCH₃), 2.04 (3H, s, 8-OAc), 1.09 (3H, t, J=7.2 Hz, N-CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.2 (8-OAc), 92.4 (C-17), 88.9 (C-6), 85.3 (C-1), 83.8 (C-16), 82.5 (C-14), 78.1 (C-8), 77.6 (C-18), 59.2 (1-OCH₃), 58.1 (18-OCH₃), 56.4 (16-OCH₃), 55.9 (6-OCH₃), 48.9 (N-CH₂CH₃), 21.6 (8-OAc), 13.5 (N-CH₂CH₃)

Note: The NMR data presented is a selection of key signals for structural identification.

Experimental Protocols

The isolation and purification of Carmichasine D from Aconitum carmichaelii involved a multi-step process, as detailed by Zhu et al. (2018).

General Experimental Procedures

Standard laboratory equipment and reagents were utilized for the extraction and isolation processes. Column chromatography was performed using silica gel (200-300 mesh) and Sephadex LH-20. Thin-layer chromatography (TLC) was carried out on silica gel GF₂₅₄ plates, with spots visualized by spraying with a 5% solution of H₂SO₄ in ethanol followed by heating.

Extraction and Isolation Workflow

The air-dried and powdered roots of Aconitum carmichaelii (9.5 kg) were subjected to extraction with 95% ethanol. The resulting extract was then partitioned and subjected to multiple chromatographic steps to yield the pure compound.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography plant_material Dried Roots of A. carmichaelii (9.5 kg) extraction Reflux with 95% EtOH (3x) plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract partitioning Suspend in H₂O and partition with EtOAc crude_extract->partitioning aq_phase Aqueous Phase partitioning->aq_phase Discarded etOAc_phase EtOAc Phase partitioning->etOAc_phase silica_gel_1 Silica Gel Column Chromatography (Gradient elution) etOAc_phase->silica_gel_1 fractions Collection of Fractions (Fr. 1-10) silica_gel_1->fractions sephadex_lh20 Sephadex LH-20 Column (MeOH) fractions->sephadex_lh20 Selected Fractions hplc Preparative HPLC sephadex_lh20->hplc carmichasine_d Carmichasine D (12.1 mg) hplc->carmichasine_d

Figure 1: Experimental workflow for the isolation of Carmichasine D.

Biosynthetic Pathway

Carmichasine D is a C19-diterpenoid alkaloid, and its biosynthesis is believed to follow the general pathway for aconitine-type alkaloids. This pathway originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the precursor isopentenyl pyrophosphate (IPP). The cyclization of geranylgeranyl pyrophosphate (GGPP) forms the diterpene skeleton, which then undergoes a series of modifications, including oxidation, rearrangement, and the incorporation of a nitrogen atom, to form the complex aconitane skeleton.

G cluster_precursors Isoprenoid Precursors cluster_diterpene_synthesis Diterpene Skeleton Formation cluster_alkaloid_formation Alkaloid Skeleton Formation and Modification mva_mep MVA and MEP Pathways ipp_dmpp IPP / DMAPP mva_mep->ipp_dmpp ggpp Geranylgeranyl Pyrophosphate (GGPP) ipp_dmpp->ggpp ent_cpp ent-Copalyl Diphosphate ggpp->ent_cpp ent_kaurene ent-Kaurene ent_cpp->ent_kaurene c20_skeleton C₂₀ Diterpene Skeleton ent_kaurene->c20_skeleton n_incorporation Nitrogen Incorporation c20_skeleton->n_incorporation c19_aconitane C₁₉ Aconitane Skeleton n_incorporation->c19_aconitane Loss of a Carbon modifications Oxidations, Methylations, Acetylations c19_aconitane->modifications carmichasine_d Carmichasine D modifications->carmichasine_d

Figure 2: Putative biosynthetic pathway of Carmichasine D.

This guide consolidates the currently available technical information on Carmichasine D from Aconitum carmichaelii. Further research into the specific enzymatic steps of its biosynthesis and its pharmacological properties will be crucial for unlocking its full potential in drug development.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of diterpenoid alkaloids (DAs), a large and structurally diverse group of specialized metabolites with significant pharmacological activities. This document details the key enzymatic steps, precursor molecules, and intermediates involved in the formation of the characteristic nitrogen-containing polycyclic structures of DAs. It is designed to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a class of pseudoalkaloids, meaning their carbon skeleton is derived from the terpenoid pathway, and the nitrogen atom is incorporated at a later stage.[1] They are predominantly found in plant genera such as Aconitum (monkshood), Delphinium (larkspur), and Spiraea.[2] Based on their carbon skeleton, DAs are broadly classified into C18, C19, and C20 types.[3] The immense structural diversity of these compounds, arising from complex cyclizations and rearrangements, has made their total synthesis challenging and has spurred interest in elucidating their biosynthetic pathways for potential biotechnological production.[1]

The Core Biosynthetic Pathway

The biosynthesis of diterpenoid alkaloids can be conceptually divided into three main stages:

  • Formation of the Diterpene Precursor: The universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), is synthesized.

  • Formation of the Diterpene Skeleton: GGPP undergoes a series of cyclizations to form the characteristic polycyclic hydrocarbon skeletons.

  • Nitrogen Incorporation and Skeleton Modification: A nitrogen atom is incorporated into the diterpene scaffold, followed by a cascade of oxidative modifications and rearrangements to yield the vast array of DA structures.[4]

The overall biosynthetic pathway is depicted in the following diagram:

Diterpenoid Alkaloid Biosynthesis Pathway cluster_precursor I. Diterpene Precursor Formation cluster_skeleton II. Diterpene Skeleton Formation cluster_modification III. Nitrogen Incorporation & Modification IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Atiserene ent-Atiserene ent_CPP->ent_Atiserene KSL ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KSL Oxidized_Diterpenes Oxidized Diterpene Intermediates ent_Atiserene->Oxidized_Diterpenes CYP450s ent_Kaurene->Oxidized_Diterpenes CYP450s C20_DA_skeleton C20 Diterpenoid Alkaloid Skeletons (e.g., Atisine-type) Oxidized_Diterpenes->C20_DA_skeleton + Nitrogen (from L-Serine/ Ethanolamine) C19_DA_skeleton C19 Diterpenoid Alkaloids (e.g., Aconitine-type) C20_DA_skeleton->C19_DA_skeleton Further Modifications (Oxidations, Rearrangements) Heterologous_Expression_Workflow start Gene Identification (from Transcriptome Data) clone Cloning into Expression Vector (e.g., pET vector with His-tag) start->clone transform Transformation into Expression Host (e.g., E. coli BL21(DE3)) clone->transform culture Cell Culture and Induction of Protein Expression (e.g., with IPTG) transform->culture lysis Cell Lysis (e.g., Sonication) culture->lysis purify Protein Purification (e.g., Ni-NTA Affinity Chromatography) lysis->purify verify Verification of Purity (SDS-PAGE) purify->verify end Purified Enzyme for In Vitro Assays verify->end DA_Diversification Atisine Atisine-type (C20) Hetidine Hetidine-type (C20) Atisine->Hetidine Mannich Reaction Denudatine Denudatine-type (C20) Atisine->Denudatine C(7)-C(20) bond formation Veatchine Veatchine-type (C20) Atisine->Veatchine Rearrangement C19_DA C19-Diterpenoid Alkaloids (e.g., Aconitine, Lappaconitine) Atisine->C19_DA Oxidative degradation and rearrangement Hetisine Hetisine-type (C20) Hetidine->Hetisine N-C(6) bond formation Napelline Napelline-type (C20) Veatchine->Napelline C(6)-C(20) bond formation

References

Carmichaenine D: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on Carmichaenine D, a diterpenoid alkaloid.

Core Data Presentation

This section summarizes the fundamental physicochemical properties of this compound.

PropertyValueSource
CAS Number 2065228-62-6Alfa Chemistry
Molecular Weight 513.63 g/mol Alfa Chemistry
Molecular Formula C29H39NO7Alfa Chemistry

Introduction to this compound and Related Diterpenoid Alkaloids

This compound is a C19-diterpenoid alkaloid, a class of natural products predominantly found in plants of the Aconitum and Delphinium genera. While specific research on this compound is limited, the broader family of diterpenoid alkaloids from Aconitum species is known for a wide range of pharmacological activities. These compounds have been traditionally used in various forms of medicine and are the subject of ongoing scientific investigation for their therapeutic potential.

The biological activities associated with diterpenoid alkaloids are diverse and include anti-inflammatory, analgesic, and antitumor effects. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways. Given its structural similarity to other pharmacologically active diterpenoid alkaloids, it is plausible that this compound may exhibit similar biological properties.

Potential Signaling Pathway Involvement

Based on studies of related diterpenoid alkaloids from Aconitum carmichaelii, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are likely targets. These pathways are central to the regulation of inflammation and cell survival.

MAPK_NFkB_Pathway cluster_nucleus receptor Receptor (e.g., TLR4) adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk mapkkk MAPKKK adaptor->mapkkk ikb IκB ikk->ikb P nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation mapk MAPK genes Inflammatory Gene Transcription ap1 AP-1 mapkk MAPKK mapkkk->mapkk P mapkk->mapk P mapk->nucleus Translocation ap1->genes MTT_Assay_Workflow start Start cell_culture Cell Culture (e.g., HeLa, HepG2) start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate (24-72 hours) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Carmichaenine D: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Isolated from the roots of Aconitum carmichaelii, a plant with a long history in traditional medicine, this compound represents a molecule of interest for further scientific investigation. This technical guide provides a summary of its known physical and chemical properties.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
CAS Number 2065228-62-6Alfa Chemistry
Molecular Formula C₂₉H₃₉NO₇Alfa Chemistry
Molecular Weight 513.6 g/mol Alfa Chemistry
Appearance PowderAlfa Chemistry
Predicted pKa 13.11 ± 0.70Alfa Chemistry
Predicted Boiling Point 686.6 ± 55.0 °CAlfa Chemistry
Predicted Density 1.41 ± 0.1 g/cm³Alfa Chemistry

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are crucial for the definitive structural elucidation and characterization of natural products. While general methodologies for acquiring such data for diterpenoid alkaloids are well-established, specific spectra for this compound are not publicly available at this time. Researchers would need to consult the primary literature that first reported the isolation of this specific compound.

Experimental Protocols

The isolation and characterization of diterpenoid alkaloids from Aconitum species typically follow a standardized workflow. Below is a generalized experimental protocol that would be adapted for the specific isolation of this compound.

General Isolation and Purification Workflow

G General Workflow for Diterpenoid Alkaloid Isolation plant_material Dried and Powdered Aconitum carmichaelii Roots extraction Extraction with a suitable solvent (e.g., Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, Alumina, etc.) partitioning->chromatography fraction_collection Fraction Collection and TLC Analysis chromatography->fraction_collection purification Further Purification (e.g., HPLC, Preparative TLC) fraction_collection->purification isolated_compound Isolated this compound purification->isolated_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) isolated_compound->structure_elucidation

Caption: A generalized workflow for the isolation and purification of diterpenoid alkaloids from plant material.

Spectroscopic Analysis Protocol

G Protocol for Spectroscopic Analysis of this compound sample_prep Prepare a solution of isolated this compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) nmr_analysis Acquire ¹H and ¹³C NMR spectra sample_prep->nmr_analysis ms_analysis Perform High-Resolution Mass Spectrometry (HRMS) analysis sample_prep->ms_analysis data_interpretation Interpret spectral data to confirm structure and purity nmr_analysis->data_interpretation ms_analysis->data_interpretation

Caption: A standard protocol for the spectroscopic analysis of a purified natural product like this compound.

Biological Activity and Signaling Pathways

The biological activities of many diterpenoid alkaloids from Aconitum species have been investigated, with reports of anti-inflammatory, analgesic, and cardiotonic effects. However, at present, there is a lack of specific studies in the public domain that detail the biological activities and associated signaling pathways of this compound. Further research is required to elucidate its pharmacological profile.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with potential for biological activity. This guide provides a summary of its currently available physicochemical properties. A significant gap in the publicly available information exists regarding its experimental data and biological profile. Researchers interested in this compound are encouraged to seek out the primary scientific literature for more detailed information, which will be essential for any future drug discovery and development efforts.

Carmichaenine D: A Technical Guide to its Known Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine D, a C19-diterpenoid alkaloid predominantly isolated from plants of the Aconitum genus, notably Aconitum carmichaelii, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its anti-inflammatory, analgesic, and potential cardiotonic effects. While qualitative evidence suggests these activities, a notable gap exists in the publicly available scientific literature regarding quantitative dose-response data and specific mechanistic pathways for the pure compound. This document aims to consolidate the existing knowledge, present detailed experimental protocols for assessing its biological functions, and offer conceptual frameworks for its potential mechanisms of action to guide future research and drug development endeavors.

Introduction

Diterpenoid alkaloids from Aconitum species have a long history in traditional medicine, particularly in Asia, for treating a variety of ailments. This compound is one such alkaloid that has been identified in these plants.[1] Preliminary studies and phytochemical analyses suggest that this compound contributes to the pharmacological profile of extracts from these plants, which are recognized for their analgesic and anti-inflammatory properties.[1] Further investigation into the specific activities of the isolated compound is crucial for understanding its therapeutic potential and for the development of novel, targeted therapies. One study has suggested that research into compounds like this compound could lead to bioactive agents with anti-inflammatory activity that lack the cardiotoxicity often associated with other Aconitum diester alkaloids.[2]

Biological Activities

While specific quantitative data for this compound is scarce in the available literature, its biological activities are inferred from studies on plant extracts containing this and related alkaloids.

Anti-inflammatory Activity

Extracts of Aconitum species containing this compound have been reported to possess anti-inflammatory effects.[1] This activity is a common characteristic of diterpenoid alkaloids.

Analgesic Activity

The analgesic properties of Aconitum alkaloids are well-documented in traditional medicine and scientific literature.[1] It is plausible that this compound contributes to the pain-relieving effects of these plant extracts.

Cardiotonic Activity

While direct evidence is limited, the structural class of diterpenoid alkaloids to which this compound belongs has been associated with cardiotonic effects. This suggests a potential, yet unconfirmed, activity on cardiac function.

Anti-cancer Activity

An extract of Aconitum carmichaelii containing various alkaloids, including this compound, demonstrated in vitro anti-hepatoma activity on the Huh-7 cell line, with an IC50 of 103.91±11.02 μg/mL for the 80% ethanol extract.[3] It is important to note that this value represents the activity of a complex mixture and not of purified this compound.

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, EC50, ED50) for the biological activities of purified this compound. The following table summarizes the available data for an extract containing this compound.

Biological ActivityTest SystemCompound/ExtractQuantitative Data (IC50)Reference
Anti-hepatomaHuh-7 cell line80% ethanol extract of Aconitum carmichaelii aerial parts103.91 ± 11.02 µg/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to quantitatively assess the biological activities of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA) or Egg Albumin

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Diclofenac Sodium (positive control)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg) and 2.8 mL of PBS.

    • Add 2 mL of various concentrations of this compound to the reaction mixture.

    • A control group is established with 2 mL of the vehicle instead of the test substance.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100

    • Determine the IC50 value by plotting the percentage inhibition against the concentration of this compound.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals:

    • Male Swiss albino mice (20-25 g)

  • Materials:

    • This compound

    • 0.6% Acetic Acid solution

    • Aspirin or other standard analgesic (positive control)

    • Vehicle (e.g., saline with 0.5% Tween 80)

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups: vehicle control, positive control, and this compound test groups (at various doses).

    • Administer this compound or the control substances orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (a specific stretching posture) for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = (Mean writhes_control - Mean writhes_test) / Mean writhes_control * 100

    • Determine the ED50 value from the dose-response curve.

Ex Vivo Cardiotonic Activity Assay: Langendorff Perfused Heart

This method assesses the direct effects of a substance on the contractile force of an isolated heart.

  • Animals:

    • Rats or guinea pigs

  • Materials:

    • This compound

    • Krebs-Henseleit solution

    • Isoprenaline (positive inotrope)

    • Langendorff apparatus (including a perfusion pump, oxygenator, water jacket for temperature control, and force transducer)

  • Procedure:

    • Anesthetize the animal and rapidly excise the heart.

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature (37°C) and pressure.

    • Attach a force transducer to the apex of the ventricle to record the contractile force.

    • Allow the heart to stabilize for a period (e.g., 20-30 minutes).

    • Introduce this compound into the perfusion solution at increasing concentrations.

    • Record the changes in heart rate, coronary flow, and left ventricular developed pressure (LVDP) or a similar measure of contractility.

    • A dose-response curve can be constructed to determine the EC50 for the inotropic effect.

Visualizations of Potential Mechanisms and Workflows

Given the absence of specific mechanistic data for this compound, the following diagrams illustrate conceptual workflows and potential signaling pathways based on the known activities of related compounds.

experimental_workflow_analgesia cluster_in_vivo In Vivo Analgesia Model animal_prep Animal Acclimatization & Grouping dosing Administration of This compound / Controls animal_prep->dosing induction Induction of Nociception (e.g., Acetic Acid Injection) dosing->induction observation Observation & Scoring (e.g., Writhing Count) induction->observation analysis Data Analysis (% Inhibition, ED50) observation->analysis

Figure 1. Experimental Workflow for In Vivo Analgesic Activity Assessment.

potential_cardiotonic_pathway cluster_cardiomyocyte Cardiomyocyte carmichaenine_d This compound receptor Target Receptor/Channel (Hypothetical) carmichaenine_d->receptor Binding signal_cascade Intracellular Signaling Cascade (e.g., cAMP, IP3) receptor->signal_cascade ca_release ↑ Intracellular Ca2+ from Sarcoplasmic Reticulum signal_cascade->ca_release Pathway A ca_sensitivity ↑ Myofilament Ca2+ Sensitivity signal_cascade->ca_sensitivity Pathway B contraction ↑ Myocardial Contraction ca_release->contraction ca_sensitivity->contraction

Figure 2. Hypothetical Signaling Pathways for Cardiotonic Activity of this compound.

anti_inflammatory_pathway cluster_inflammatory_cell Inflammatory Cell (e.g., Macrophage) inflammatory_stimulus Inflammatory Stimulus pro_inflammatory_pathway Pro-inflammatory Signaling (e.g., NF-κB, MAPK) inflammatory_stimulus->pro_inflammatory_pathway carmichaenine_d This compound carmichaenine_d->pro_inflammatory_pathway Inhibition (Hypothesized) mediator_production Production of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) pro_inflammatory_pathway->mediator_production inflammation Inflammation mediator_production->inflammation

Figure 3. Conceptual Anti-Inflammatory Mechanism of Action for this compound.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with promising, yet poorly quantified, biological activities. The available evidence points towards anti-inflammatory, analgesic, and potentially cardiotonic and anti-cancer effects. However, the lack of robust quantitative data and detailed mechanistic studies for the pure compound is a significant knowledge gap.

Future research should prioritize the following:

  • Isolation and Purification: Obtaining highly purified this compound is essential for accurate biological testing.

  • Quantitative In Vitro and In Vivo Studies: Dose-response studies are needed to determine the IC50, EC50, and ED50 values for its various biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of this compound is crucial. This includes investigating its effects on key inflammatory and nociceptive pathways, as well as its electrophysiological effects on cardiomyocytes.

  • Toxicology and Safety Profiling: A thorough assessment of the toxicity of this compound is necessary to evaluate its therapeutic index.

Addressing these research questions will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide on the Traditional Uses and Pharmacological Potential of Carmichaeline D in Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Scientific research dedicated to the isolated compound Carmichaeline D is currently limited. Therefore, this document provides a comprehensive overview of the traditional uses, pharmacology, and mechanisms of action of Aconitum carmichaelii (Fuzi), the plant from which Carmichaeline D is derived. The activities of the whole plant extract and its other major diterpenoid alkaloids are discussed to provide a context for the potential, though not yet experimentally confirmed, role of Carmichaeline D.

Introduction to Carmichaeline D and its Botanical Source

Carmichaeline D is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, most notably Aconitum carmichaelii Debx. In Traditional Chinese Medicine (TCM), the processed lateral root of this plant is known as Fuzi (附子). Fuzi has been used for centuries to treat a variety of ailments, but it is also known for its narrow therapeutic window due to the presence of highly toxic alkaloids.[1][2] Processing is crucial to reduce its toxicity while retaining its therapeutic effects. The main active and toxic components of Fuzi are diester-type diterpenoid alkaloids, with monoester and amino alcohol diterpenoid alkaloids being significantly less toxic.[2]

Traditional Uses of Aconitum carmichaelii (Fuzi) in Chinese Medicine

For millennia, Fuzi has been a cornerstone of TCM for conditions characterized by "Yang deficiency" and "internal cold." Its primary traditional applications include:

  • Reviving Yang and Rescuing from Collapse: Used in critical situations to restore vital functions.[2]

  • Dispelling Wind and Removing Dampness: A key application for treating arthritic conditions, characterized by pain and inflammation in the joints.[2]

  • Relieving Pain: Employed for various types of pain, including abdominal and joint pain.[1][3]

  • Warming the Meridians: To improve circulation and alleviate symptoms associated with cold.

  • Cardiotonic Effects: Utilized in formulas for treating heart failure and other cardiovascular conditions.[1][4]

Pharmacological Activities of Aconitum Alkaloids and Extracts

While specific data on Carmichaeline D is scarce, extensive research on Aconitum extracts and other constituent alkaloids has revealed significant pharmacological activities that align with its traditional uses. These activities are largely attributed to the complex mixture of diterpenoid alkaloids.

Anti-inflammatory and Analgesic Effects

The use of Aconitum for pain and inflammation is well-documented in TCM. Modern pharmacological studies have begun to elucidate the mechanisms behind these effects.

Diterpenoid alkaloids from Aconitum species have demonstrated potent analgesic effects in various animal models of pain.[5][6] The analgesic properties of some of these alkaloids are reported to be comparable to morphine, but without the associated addiction potential.[7] The anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways. Specifically, studies on diterpenoids from Aconitum carmichaelii have shown a reduction in pro-inflammatory mediators such as IL-1, TNF-α, NO, IL-1β, and IL-6, and inhibition of the MAPK, NF-κB, or PI3K/Akt signaling pathways.[8]

Cardiovascular Effects

Aconitum carmichaelii extracts have been shown to have therapeutic effects on heart failure and related cardiac diseases.[9] The cardiotonic effects are mainly attributed to the total alkaloids, polysaccharides, and water-soluble alkaloids present in Fuzi.[10][11] These compounds have been shown to inhibit myocardial fibrosis, apoptosis, and autophagy, and improve mitochondrial energy metabolism.[10][11] The underlying mechanisms involve the regulation of several signaling pathways, including the RAAS system, PI3K/AKT, JAK/STAT, and AMPK/mTOR.[10][11]

However, it is crucial to note that the same alkaloids that exert therapeutic effects can also be cardiotoxic at higher doses. Diester-diterpenoid alkaloids can induce cardiotoxicity by over-activating Na⁺ and Ca²⁺ ion channels, leading to arrhythmias.[10][11] They can also trigger inflammatory pathways such as the NLRP3/ASC/caspase-3 pathway and mitochondria-mediated apoptosis.[10][12]

Potential Mechanisms of Action of Diterpenoid Alkaloids

The primary mechanism of action for many diterpenoid alkaloids, particularly the more toxic ones like aconitine, involves their interaction with voltage-gated sodium channels.[7][13] By binding to these channels, they can cause persistent activation, leading to membrane depolarization and subsequent downstream effects in excitable tissues like nerves and muscles. This action is thought to contribute to both the analgesic and toxic effects.

The anti-inflammatory actions are likely mediated through the inhibition of key inflammatory signaling pathways. For instance, total alkaloids from Aconitum carmichaelii have been shown to inhibit the MAPK/NF-κB/STAT3 signaling pathways, thereby reducing the production of inflammatory cytokines.[14]

Quantitative Data on the Analgesic Activity of Aconitum Alkaloids

While specific quantitative data for Carmichaeline D is not available, studies on other Aconitum alkaloids provide some insight into their potency.

Alkaloid/ExtractAnimal ModelTestED₅₀ / Effective DoseReference
AconitineMiceHot Plate Test0.3 mg/kg and 0.9 mg/kg increased pain threshold[6][15]
AconitineMiceAcetic Acid Writhing Test0.3 mg/kg and 0.9 mg/kg inhibited writhing by 68% and 76% respectively[15]
Chloroform Extract of A. carmichaeliiMiceTail Clip TestED₅₀: 0.25 ± 0.04 mg/kg[16]
Yeast-Fermented Chloroform Extract of A. carmichaeliiMiceTail Clip TestED₅₀: 0.44 ± 0.12 mg/kg[16]

Experimental Protocols

Detailed experimental protocols for isolating and testing Carmichaeline D are not available in the current literature. However, the following are generalized protocols commonly used in the study of Aconitum alkaloids and extracts that would be applicable.

Extraction and Isolation of Diterpenoid Alkaloids

A general procedure for the extraction and isolation of alkaloids from Aconitum species involves the following steps:

  • Powdering: The dried and processed roots of Aconitum carmichaelii are ground into a coarse powder.

  • Extraction: The powder is typically extracted with an acidic aqueous solution (e.g., hydrogen chloride solution at pH 4) to protonate the alkaloids and increase their solubility.[14] The extraction is often carried out by boiling for several hours.

  • Filtration and Basification: The extract is filtered, and the pH is adjusted to around 10 with a base (e.g., NaOH) to deprotonate the alkaloids, making them less water-soluble and more soluble in organic solvents.[14]

  • Liquid-Liquid Extraction: The basified aqueous extract is then partitioned with an organic solvent like chloroform to extract the alkaloids.

  • Chromatographic Separation: The resulting crude alkaloid extract is subjected to various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate individual compounds like Carmichaeline D.

In Vivo Analgesic Activity Assessment (Hot Plate Test)

This protocol is adapted from studies on aconitine.[6][15]

  • Animals: Male ICR mice are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of hind paws, jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Baseline latencies are determined for each mouse before treatment.

    • Mice are then orally administered with the test compound (e.g., Carmichaeline D at various doses), a vehicle control, or a positive control (e.g., aspirin).

    • The latency is measured again at specific time points after administration (e.g., 30, 60, 90, and 120 minutes).

    • An increase in the latency period compared to the control group indicates an analgesic effect.

In Vitro Anti-inflammatory Activity Assessment (LPS-induced RAW 264.7 Macrophages)

This is a common model to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Carmichaeline D) for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Signaling Pathways

While the specific signaling pathways modulated by Carmichaeline D are unknown, research on total alkaloids from Aconitum carmichaelii provides a hypothetical framework.

G cluster_inflammation Inflammatory Response cluster_intervention Intervention with Aconitum Alkaloids Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) MAPK Pathway MAPK Pathway Inflammatory Stimuli (e.g., LPS)->MAPK Pathway Activates NF-kB Pathway NF-kB Pathway Inflammatory Stimuli (e.g., LPS)->NF-kB Pathway Activates STAT3 Pathway STAT3 Pathway Inflammatory Stimuli (e.g., LPS)->STAT3 Pathway Activates Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) MAPK Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) Induces Production NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) Induces Production STAT3 Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) Induces Production Aconitum Alkaloids (Hypothesized for Carmichaeline D) Aconitum Alkaloids (Hypothesized for Carmichaeline D) Aconitum Alkaloids (Hypothesized for Carmichaeline D)->MAPK Pathway Inhibits Aconitum Alkaloids (Hypothesized for Carmichaeline D)->NF-kB Pathway Inhibits Aconitum Alkaloids (Hypothesized for Carmichaeline D)->STAT3 Pathway Inhibits

Caption: Hypothesized anti-inflammatory mechanism of Aconitum alkaloids.

G cluster_cardiotoxicity Cardiotonic and Cardiotoxic Mechanisms Diterpenoid Alkaloids Diterpenoid Alkaloids Voltage-gated Na+ channels Voltage-gated Na+ channels Diterpenoid Alkaloids->Voltage-gated Na+ channels Persistent Activation PI3K/Akt Pathway PI3K/Akt Pathway Diterpenoid Alkaloids->PI3K/Akt Pathway Activates Intracellular Na+ increase Intracellular Na+ increase Voltage-gated Na+ channels->Intracellular Na+ increase Na+/Ca2+ exchanger Na+/Ca2+ exchanger Intracellular Na+ increase->Na+/Ca2+ exchanger Activates Intracellular Ca2+ overload Intracellular Ca2+ overload Na+/Ca2+ exchanger->Intracellular Ca2+ overload Arrhythmias Arrhythmias Intracellular Ca2+ overload->Arrhythmias Leads to Anti-apoptotic effects Anti-apoptotic effects PI3K/Akt Pathway->Anti-apoptotic effects Promotes Cardioprotection Cardioprotection Anti-apoptotic effects->Cardioprotection Contributes to

Caption: Dual cardiotonic and cardiotoxic effects of diterpenoid alkaloids.

Conclusion and Future Directions

Carmichaeline D, as a constituent of the traditionally important herb Fuzi, is likely to contribute to its overall pharmacological profile. However, the lack of dedicated studies on this specific alkaloid represents a significant knowledge gap. Future research should focus on the isolation of pure Carmichaeline D and the systematic evaluation of its anti-inflammatory, analgesic, and cardiovascular effects using established in vitro and in vivo models. Such studies are essential to determine its specific contribution to the therapeutic efficacy of Aconitum carmichaelii and to explore its potential as a standalone therapeutic agent. A thorough understanding of its mechanism of action and safety profile is imperative for any future drug development endeavors.

References

Aconitum Alkaloids as Analgesics: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracts from plants of the Aconitum genus, commonly known as aconite, have been utilized for centuries in traditional medicine for their potent analgesic and anti-inflammatory properties.[1][2] The primary bioactive constituents responsible for these effects are a class of norditerpenoid and diterpenoid alkaloids. This technical guide provides a comprehensive overview of the analgesic properties of Aconitum alkaloids, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel analgesic drugs. While some alkaloids exhibit analgesic potency comparable to morphine, their clinical application is significantly hampered by a narrow therapeutic window and high toxicity.[1]

Introduction

Pain remains a significant global health challenge, and the search for more effective and safer analgesics is a continuous endeavor. Traditional herbal medicines offer a rich source of novel chemical entities with therapeutic potential. Aconitum species have a long history of use in Asian traditional medicine for treating various painful conditions.[2][3] The analgesic effects of these plants are attributed to a diverse group of alkaloids, including aconitine, mesaconitine, hypaconitine, and lappaconitine.[1][4] This document synthesizes the current scientific understanding of the analgesic properties of these compounds, presenting key data, experimental protocols, and mechanistic insights to guide future research and development.

Mechanisms of Analgesic Action

The analgesic effects of Aconitum alkaloids are primarily mediated through their interaction with the central and peripheral nervous systems. The key mechanisms identified to date are detailed below.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many Aconitum alkaloids is the modulation of voltage-gated sodium channels (VGSCs).[5][6] These channels are crucial for the initiation and propagation of action potentials in neurons.

  • Channel Activation and Blockade: Aconitine, hypaconitine, and 3-acetylaconitine bind to site II of the alpha-subunit of VGSCs, leading to a persistent activation and suppression of channel inactivation.[1][5] This sustained sodium influx causes prolonged cell depolarization, which can ultimately lead to a block of neuronal conduction and suppression of pain signal transmission.[1][5][6] In contrast, other alkaloids like lappaconitine are thought to act more like local anesthetics by blocking these channels.[1]

  • Structural Determinants: The presence of a benzoyl ester side chain at the C-14 or C-4 position appears to be a key structural feature for alkaloids that either activate or block sodium channels.[1]

Below is a diagram illustrating the proposed mechanism of action of aconitine on voltage-gated sodium channels.

SodiumChannelMechanism cluster_membrane Neuronal Membrane Extracellular Extracellular Intracellular Intracellular Na_Channel Voltage-Gated Na+ Channel Closed Open Inactivated Na_ion_in Na+ Na_Channel:p2->Na_ion_in Sustained Influx PainSignal Pain Signal Propagation Aconitine Aconitine Aconitine->Na_Channel:p2 Binds to Site II Depolarization Persistent Depolarization Na_ion_in->Depolarization Na_ion_out Na+ Na_ion_out->Na_Channel:p2 BlockedSignal Blocked Pain Signal Depolarization->BlockedSignal Inexcitability

Aconitine's effect on voltage-gated sodium channels.
Involvement of Central Descending Inhibitory Pathways

Several Aconitum alkaloids exert their analgesic effects by modulating central pain pathways, particularly the descending noradrenergic and serotonergic systems.

  • Noradrenergic System: Mesaconitine's analgesic activity is closely linked to the central catecholaminergic system, specifically the noradrenergic system.[7] Its effects can be enhanced by norepinephrine and attenuated by β-adrenoceptor antagonists.[8] Mesaconitine promotes the turnover of norepinephrine in the brainstem and spinal cord, which activates adenylate cyclase through β-adrenoceptors, leading to increased cAMP levels and enhanced analgesia.[8]

  • Serotonergic System: The analgesic actions of mesaconitine and benzoylmesaconine also appear to involve the descending serotonergic system.[8] Microinjections of these alkaloids into brain regions involved in pain modulation, such as the periaqueductal gray (PAG), nucleus raphe magnus (NRM), and nucleus reticularis paragigantocellularis (NRPG), elicit dose-dependent antinociceptive effects.[8][9]

The following diagram illustrates the involvement of descending inhibitory pathways.

DescendingInhibitoryPathways cluster_spinal_cord Spinal Cord PAG Periaqueductal Gray (PAG) NRM Nucleus Raphe Magnus (NRM) PAG->NRM Activates DH Dorsal Horn Neuron NRM->DH Releases Serotonin (Inhibitory) NRPG Nucleus Reticularis Paragigantocellularis (NRPG) NRPG->DH Releases Norepinephrine (Inhibitory) PainSignal_Out Pain Perception DH->PainSignal_Out Transmits Signal Mesaconitine Mesaconitine Mesaconitine->PAG Mesaconitine->NRM Mesaconitine->NRPG PainSignal_In Incoming Pain Signal PainSignal_In->DH

Modulation of descending pain inhibitory pathways.

Quantitative Analgesic Data

The analgesic potency of various Aconitum alkaloids has been quantified in numerous preclinical studies. The following tables summarize the available data on their efficacy (ED50) and toxicity (LD50).

Table 1: Analgesic Efficacy (ED50) of Aconitum Alkaloids in Animal Models

AlkaloidAnimal ModelRoute of AdministrationED50Reference
AconitineAcetic Acid Writhing (Mice)Oral0.3 mg/kg (68% inhibition), 0.9 mg/kg (76% inhibition)[10][11][12]
AconitineHot Plate Test (Mice)Oral0.3 mg/kg (17.12% increase in pain threshold), 0.9 mg/kg (20.27% increase in pain threshold)[10][11]
Aconitine, 3-acetylaconitine, HypaconitineFormalin-induced hyperalgesia (Mice)Not Specified~0.06 mg/kg[1]
MesaconitineTail Pressure Method (Mice)s.c.Analgesic effect 40 times that of 8-O-cinnamoylneoline[13]
8-O-cinnamoylneolineTail Pressure Method (Mice)s.c.0.86 mg/kg[13]
Original A. carmichaeli extractTail Clip Test (Mice)Not Specified0.25 ± 0.04 mg/kg[4]
Yeast-fermented A. carmichaeli extractTail Clip Test (Mice)Not Specified0.44 ± 0.12 mg/kg[4]

Table 2: Acute Toxicity (LD50) of Aconitum Alkaloids in Mice

AlkaloidRoute of AdministrationLD50Reference
Aconitine, 3-acetylaconitine, HypaconitineNot Specified~0.15 mg/kg[1]
LappaconitineNot Specified~5 mg/kg[14]
8-O-cinnamoylneolines.c.11.89 mg/kg[13]
Original A. carmichaeli extractNot Specified~1.44 mg/kg[4]
Yeast-fermented A. carmichaeli extractNot Specified~13.80 mg/kg[4]
Compound 15Not Specified4.06 mg/kg[15]
Compound 38Not Specified2.81 mg/kg[15]
Compound 39Not Specified12.00 mg/kg[15]

Experimental Protocols

The evaluation of the analgesic properties of Aconitum alkaloids relies on a variety of well-established animal models of pain. The following sections detail the methodologies for key assays.

Acetic Acid-Induced Writhing Test

This model is used to assess visceral pain.

  • Principle: Intraperitoneal injection of acetic acid induces abdominal constrictions (writhing), which is a characteristic response to visceral pain. Analgesic compounds reduce the number of writhes.

  • Procedure:

    • Animals (typically mice) are pre-treated with the test compound or vehicle at various doses and routes of administration.[10][11][12]

    • After a specific pre-treatment time, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.[10][11][12]

    • The number of abdominal writhes is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.[10][11][12]

    • The percentage of inhibition of writhing is calculated by comparing the treated groups to the vehicle control group.[10][11][12]

The workflow for the acetic acid-induced writhing test is depicted below.

AceticAcidWrithingTest start Start acclimatize Animal Acclimatization start->acclimatize grouping Random Grouping acclimatize->grouping treatment Administer Test Compound or Vehicle grouping->treatment wait Pre-treatment Period treatment->wait induce_pain Inject Acetic Acid (i.p.) wait->induce_pain observe Observe and Count Writhes induce_pain->observe analyze Data Analysis (% Inhibition) observe->analyze end End analyze->end

Workflow of the acetic acid-induced writhing test.
Hot Plate Test

This assay is used to evaluate central analgesic activity against thermal pain.

  • Principle: The latency of the animal's response (e.g., licking a paw or jumping) to a heated surface is measured. An increase in reaction time indicates an analgesic effect.

  • Procedure:

    • The baseline reaction time of each animal (e.g., mouse) is determined by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[10][11]

    • Animals are then treated with the test compound or vehicle.[10][11]

    • At specific time intervals after treatment, the reaction time on the hot plate is measured again.[10][11]

    • A cut-off time is set to prevent tissue damage.

    • The increase in pain threshold is calculated.[10][11]

Formalin Test

This model assesses both acute and inflammatory pain.

  • Principle: Subcutaneous injection of formalin into the paw elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct chemical stimulation of nociceptors, while the late phase (15-30 minutes) is associated with an inflammatory response.

  • Procedure:

    • Animals (e.g., mice) are pre-treated with the test compound or vehicle.

    • A dilute solution of formalin is injected into the plantar surface of a hind paw.[10][16]

    • The time the animal spends licking or biting the injected paw is recorded during both the early and late phases.[10][16]

    • The analgesic effect is determined by the reduction in licking/biting time compared to the control group.[10][16]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This is a model of chronic inflammatory pain.

  • Principle: Injection of CFA into the paw induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.

  • Procedure:

    • CFA is injected subcutaneously into the dorsal or plantar surface of a hind paw.[10][11][12]

    • Inflammation and pain hypersensitivity develop over several hours to days.

    • The test compound or vehicle is administered, and its effect on thermal latency (e.g., using a hot plate or radiant heat source) or mechanical withdrawal threshold (e.g., using von Frey filaments) is measured at different time points.[10][11][12]

Structure-Activity Relationships

The analgesic potency of Aconitum alkaloids is closely tied to their chemical structure.

  • Aroyl/Aroyloxy Group Position: Alkaloids with an aroyl/aroyloxy group at the R14 position generally exhibit higher analgesic and local anesthetic activity compared to those with this group at the R4 position.[3][17]

  • Reactivity of the Aromatic Ring: The reactivity index of specific carbon atoms on the aromatic ring, particularly C5', has been identified as a significant factor influencing analgesic activity.[3]

  • Ester Moieties: The presence of two ester groups on the diterpene skeleton is associated with high toxicity and the ability to activate VGSCs.[5] Hydrolysis of these ester groups, as occurs during traditional processing of aconite roots, significantly reduces toxicity.[18][19] For instance, the analgesic activity of pyro-type aconitine alkaloids is lower than their parent compounds, but their toxicity is markedly reduced.[18]

Challenges and Future Directions

Despite their potent analgesic properties, the clinical development of Aconitum alkaloids faces significant hurdles, primarily due to their cardiotoxicity and neurotoxicity, resulting in a very low therapeutic index.[1]

Future research should focus on:

  • Detoxification and Processing: Investigating traditional and modern processing methods, such as fermentation, to reduce toxicity while preserving analgesic efficacy.[4] Fermentation of A. carmichaeli with Saccharomyces cerevisiae has been shown to decrease the content of toxic hypaconitine and increase less toxic songorine, thereby widening the therapeutic window.[4]

  • Structure-Activity Relationship Studies: Further elucidation of the structural requirements for potent analgesia with reduced toxicity to guide the synthesis of safer analogues.

  • Target Selectivity: Developing derivatives with higher selectivity for specific subtypes of sodium channels or other pain-related targets to minimize off-target effects.

  • Combination Therapy: Exploring the potential of using low-dose Aconitum alkaloids in combination with other analgesics to achieve synergistic effects and reduce side effects.

Conclusion

Aconitum alkaloids represent a class of natural products with potent and multifaceted analgesic properties. Their mechanisms of action, involving the modulation of voltage-gated sodium channels and central descending pain inhibitory pathways, offer valuable insights for the development of novel pain therapeutics. While their inherent toxicity remains a major obstacle, a deeper understanding of their structure-activity relationships and the application of innovative detoxification strategies may unlock their therapeutic potential. This guide provides a foundational resource for researchers to navigate the complexities of Aconitum alkaloid pharmacology and contribute to the advancement of pain management.

References

Unveiling the Anti-inflammatory Potential of Carmichaenine D and Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents has led researchers to explore the vast chemical diversity of natural products. Among these, diterpenoid alkaloids isolated from plants of the Aconitum species, notably Aconitum carmichaelii Debx. (also known as Fuzi), have emerged as promising candidates.

This technical guide provides an in-depth overview of the anti-inflammatory effects of Carmichaenine D and related diterpenoid alkaloids from Aconitum carmichaelii. While specific data for a compound named "this compound" is not extensively available in peer-reviewed literature, it is presumed to be a member of the C19-diterpenoid alkaloid class, which is abundant in Aconitum carmichaelii and known for its potent biological activities. This guide synthesizes the current understanding of the mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Anti-inflammatory Mechanisms

Diterpenoid alkaloids from Aconitum carmichaelii exert their anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] These pathways are central to the production of pro-inflammatory mediators.

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3]

Diterpenoid alkaloids from Aconitum carmichaelii have been shown to interfere with this cascade by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[4]

2. Modulation of the MAPK Signaling Pathway:

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[5][6] The activation of these kinases by stimuli such as LPS leads to the downstream activation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes.[5]

Studies have demonstrated that total alkaloids from Aconitum carmichaelii can reduce the phosphorylation of p38 MAPK, ERK, and JNK in inflammatory models, indicating that the modulation of this pathway is a key aspect of their anti-inflammatory action.[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory activity of various diterpenoid alkaloids and extracts from Aconitum species.

Table 1: In Vitro Anti-inflammatory Activity of Diterpenoid Alkaloids

Compound/ExtractCell LineStimulusTargetIC50 / InhibitionReference
Aconitum tanguticum AlkaloidsRAW 264.7LPSNO ProductionIC50: 67.56 μM - 683.436 μM[7]
Aconitum tanguticum AlkaloidsRAW 264.7LPSTNF-α SecretionIC50: 67.56 μM - 683.436 μM[7]
Deltanaline (Derivative)RAW 264.7LPSNO ProductionStrong Inhibition[8]
Deltanaline (Derivative)RAW 264.7LPSTNF-α SecretionStrong Inhibition[8]
Deltanaline (Derivative)RAW 264.7LPSIL-6 SecretionStrong Inhibition[8]
BenzoylmesaconineRAW 264.7LPSTNF-α, IL-6, NOSignificant Reduction[9]

Table 2: In Vivo Anti-inflammatory Activity of Diterpenoid Alkaloids

Compound/ExtractAnimal ModelInflammatory AgentDosageEffectReference
Total Alkaloids of A. carmichaeliiMice (DSS-induced colitis)DSSLow, Medium, HighReduced DAI, spleen hyperplasia, colon shortening[4]
Total Alkaloids of A. carmichaeliiMice (DSS-induced colitis)DSSLow, Medium, HighDecreased TNF-α, IL-1β, IL-6, IFN-γ, IL-17A[4]
Diterpene Alkaloids (A. baikalense)Mice (Carrageenan-induced paw edema)CarrageenanNot specifiedHigh antiexudative activity[10]
Diterpene Alkaloids (A. baikalense)Mice (Histamine-induced edema)HistamineNot specifiedReduced swelling by >20%[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound.

1. In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in a macrophage cell line.

  • Cell Culture:

    • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[12]

    • The following day, replace the medium.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100-1000 ng/mL to induce an inflammatory response.[12]

    • Incubate the plates for 18-24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the concentration of cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][8]

  • Western Blot Analysis for Signaling Pathways:

    • Seed RAW 264.7 cells in 6-well plates and treat as described above.

    • Lyse the cells at appropriate time points (e.g., 30 minutes for IκBα degradation, 15-60 minutes for MAPK phosphorylation).

    • Separate total protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.

  • Animals:

    • Male Wistar rats (180-220 g) are typically used.

    • Animals are housed under standard laboratory conditions with free access to food and water.

  • Experimental Procedure:

    • Divide the rats into several groups: a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of the test compound.

    • Administer the test compound or vehicle (e.g., saline) intraperitoneally or orally 30-60 minutes before the induction of inflammation.[5]

    • Induce edema by injecting 100 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[5]

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • The paw edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Carmichaenine_D This compound Carmichaenine_D->IkBa_p Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation MAPK_p P-MAPK MAPK->MAPK_p Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_p->Transcription_Factors Activation Carmichaenine_D This compound Carmichaenine_D->MAPK Inhibition of Phosphorylation Cytokines Pro-inflammatory Gene Expression Transcription_Factors->Cytokines

Caption: MAPK Signaling Pathway Modulation by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay Western_Blot Western Blot for NF-κB & MAPK Proteins Cell_Lysis->Western_Blot Animal_Grouping Animal Grouping (Rats) Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Inflammation_Induction Carrageenan-induced Paw Edema Compound_Admin->Inflammation_Induction Measurement Paw Volume Measurement Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

Caption: Experimental Workflow for Anti-inflammatory Evaluation.

Conclusion

The available evidence strongly suggests that diterpenoid alkaloids from Aconitum carmichaelii, a class of compounds that likely includes this compound, possess significant anti-inflammatory properties. Their ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed effects on pro-inflammatory mediator production. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of these natural products. Future studies focusing on the specific activity and safety profile of individual alkaloids, such as this compound, are warranted to advance their development as novel anti-inflammatory agents.

References

An In-depth Technical Guide to the Cardiotoxicity of C19 Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C19 diterpenoid alkaloids, a class of natural compounds predominantly found in plants of the Aconitum and Delphinium genera, are recognized for their potent physiological activities.[1] While some of these compounds have been investigated for their therapeutic potential, including analgesic and anti-inflammatory properties, their clinical application is severely hampered by a narrow therapeutic window and significant cardiotoxicity.[2][3] This guide provides a comprehensive overview of the cardiotoxic effects of C19 diterpenoid alkaloids, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms to support research and drug development efforts in mitigating these adverse effects.

The cardiotoxicity of C19 diterpenoid alkaloids manifests as a range of cardiac dysfunctions, including arrhythmias, tachycardia, and atrioventricular block, which can lead to cardiogenic shock and cardiac arrest.[4][5] The severity of these effects is largely dictated by the specific chemical structure of the alkaloid. These compounds are broadly categorized into diester-type, monoester-type, and aminoalcohol-type alkaloids based on the number of ester bonds.[4] Generally, diester-type C19 diterpenoid alkaloids exhibit the most potent cardiotoxicity.[1][4]

Understanding the structure-activity relationships is crucial for the development of safer derivatives. For instance, the substitution patterns at positions C-8 and C-10 have been shown to significantly influence the cardiotoxicity of these compounds.[6] This guide will delve into these relationships, supported by quantitative data from various experimental models.

The primary mechanisms underlying the cardiotoxicity of C19 diterpenoid alkaloids involve the disruption of ion channel function and the induction of mitochondrial-mediated apoptosis in cardiomyocytes.[6] This document will provide detailed diagrams of these signaling pathways and describe the experimental protocols used to elucidate them.

Quantitative Cardiotoxicity Data

The following tables summarize the quantitative data on the cardiotoxic effects of various C19 diterpenoid alkaloids from published studies.

Table 1: In Vitro Cytotoxicity of C19 Diterpenoid Alkaloids in H9c2 Cardiomyocytes

CompoundConcentration (μM)Cell Survival Rate (%)Reference
Compound 25046.73 ± 3.81[4]
Compound 65048.80 ± 4.54[4]

Table 2: Cardiotoxic Effects of Monoester-Type C19-Diterpenoid Alkaloids on Zebrafish Embryos

CompoundConcentration (μM)Heart Rate (beats/min)Malformation Rate (%)Reference
Control-164.5 ± 3.42-[4]
Compound 150179.5 ± 1.92Increased[4]
Compound 250192.5 ± 7.72Significantly Increased[4]
Compound 350173.5 ± 4.44Increased[4]
Compound 550172.5 ± 3.42Increased[4]
Compound 650188 ± 8.64Significantly Increased[4]

Table 3: Inhibitory Effects of Diterpenoid Alkaloids on Ventricular Sodium Current

CompoundIC50 (μM)Alkaloid TypeReference
Guan-Fu base S (GFS, 3)3.48C20 Diterpenoid Alkaloid[5]

Experimental Protocols

This section details the methodologies employed in key experiments to assess the cardiotoxicity of C19 diterpenoid alkaloids.

In Vitro Cardiotoxicity Assessment in H9c2 Rat Myocardial Cells

This protocol outlines the cell-based assay to determine the cytotoxic effects of C19 diterpenoid alkaloids on the H9c2 rat cardiomyocyte cell line.

3.1.1. Cell Culture and Treatment

  • Cell Line: H9c2 rat myocardial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 6.25, 12.5, 25, and 50 µM). A control group receives medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds. The cells are then incubated for a specified period (e.g., 24 or 48 hours).

3.1.2. Cell Viability Assay (MTT Assay)

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Incubation: After the treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

In Vivo Cardiotoxicity Assessment in Zebrafish Embryos

This protocol describes the use of a zebrafish embryo model to evaluate the cardiotoxic effects of C19 diterpenoid alkaloids.

3.2.1. Animal Model and Maintenance

  • Model: Wild-type or transgenic (e.g., expressing GFP in cardiomyocytes) zebrafish (Danio rerio).

  • Breeding: Adult zebrafish are maintained in a controlled environment (28.5°C, 14/10-hour light/dark cycle) and allowed to breed naturally.

  • Embryo Collection: Fertilized eggs are collected and washed with embryo medium. Healthy, developing embryos are selected for the experiments.

3.2.2. Drug Exposure

  • Experimental Setup: Place individual embryos into 96-well plates containing embryo medium.

  • Treatment: At a specific developmental stage (e.g., 48 hours post-fertilization), expose the embryos to various concentrations of the test compounds. A control group is treated with the vehicle.

  • Incubation: Incubate the embryos at 28.5°C for a defined period (e.g., 24 or 48 hours).

3.2.3. Cardiotoxicity Assessment

  • Heart Rate Measurement: Under a microscope, count the number of ventricular contractions for 15 seconds and multiply by four to obtain the heart rate in beats per minute.

  • Morphological Analysis: Examine the embryos for any developmental abnormalities, paying close attention to cardiac morphology, such as pericardial edema and yolk sac edema.

  • Image and Video Acquisition: Capture images and videos of the heart to document any morphological changes and arrhythmias.

  • Data Analysis: Compare the heart rate and the incidence of malformations in the treated groups to the control group.

Whole-Cell Patch-Clamp Technique for Ion Channel Analysis

This protocol provides a general outline for studying the effects of C19 diterpenoid alkaloids on cardiac ion channels using the whole-cell patch-clamp technique.

3.3.1. Cell Preparation

  • Cell Type: Isolated primary cardiomyocytes (e.g., from guinea pigs) or a suitable cell line expressing the cardiac ion channel of interest.

  • Cell Isolation/Culture: Isolate ventricular myocytes using enzymatic digestion or culture the cell line under appropriate conditions.

3.3.2. Electrophysiological Recording

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

    • Internal Solution (Pipette): Contains a different ionic composition to control the intracellular environment (e.g., KCl, MgCl2, EGTA, HEPES, ATP).

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp Protocol: Apply a series of voltage steps to the cell membrane and record the resulting ionic currents using a patch-clamp amplifier and data acquisition software. Specific voltage protocols are used to isolate and study different ion currents (e.g., sodium, potassium, calcium currents).

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on the channel's biophysical properties, such as current amplitude, activation, inactivation, and recovery from inactivation. Calculate the IC50 value to quantify the inhibitory potency of the compound.

Signaling Pathways in C19 Diterpenoid Alkaloid-Induced Cardiotoxicity

The cardiotoxic effects of C19 diterpenoid alkaloids are primarily attributed to their interference with crucial cellular signaling pathways in cardiomyocytes. The two major mechanisms identified are the induction of mitochondrial-mediated apoptosis and the disruption of cardiac ion channel function.

Mitochondrial-Mediated Apoptosis

Several C19 diterpenoid alkaloids, such as aconitine, have been shown to induce apoptosis in cardiac cells through the mitochondrial pathway.[7] This process involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of the caspase cascade.

Mitochondrial_Apoptosis_Pathway C19_Alkaloid C19 Diterpenoid Alkaloid (e.g., Aconitine) Mitochondrion Mitochondrion C19_Alkaloid->Mitochondrion Induces Dysfunction Bax Bax C19_Alkaloid->Bax Upregulates Bcl2 Bcl-2 C19_Alkaloid->Bcl2 Downregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis pathway induced by C19 diterpenoid alkaloids.

Disruption of Cardiac Ion Channels

C19 diterpenoid alkaloids are known to interfere with the normal functioning of cardiac ion channels, which are essential for maintaining the cardiac action potential and regular heart rhythm. The primary targets appear to be voltage-gated sodium channels, although effects on other channels are also being investigated.

4.2.1. Interaction with Voltage-Gated Sodium Channels

Many C19 diterpenoid alkaloids, including aconitine, bind to site 2 of the voltage-gated sodium channel.[1] This binding modifies the channel's gating properties, leading to a persistent sodium influx. This sustained inward current can cause membrane depolarization, leading to early afterdepolarizations and triggered arrhythmias. Some alkaloids, like lappaconitine, can cause an irreversible block of the channel.[1]

Sodium_Channel_Interaction C19_Alkaloid C19 Diterpenoid Alkaloid Na_Channel Voltage-Gated Sodium Channel (Nav1.5) C19_Alkaloid->Na_Channel Binds to Site 2 Irreversible_Block Irreversible Channel Block C19_Alkaloid->Irreversible_Block Can Cause (e.g., Lappaconitine) Persistent_Na_Current Persistent Na+ Current Na_Channel->Persistent_Na_Current Causes Membrane_Depolarization Membrane Depolarization Persistent_Na_Current->Membrane_Depolarization Leads to EADs Early Afterdepolarizations (EADs) Membrane_Depolarization->EADs Induces Arrhythmias Arrhythmias EADs->Arrhythmias Triggers Irreversible_Block->Na_Channel

Caption: Interaction of C19 diterpenoid alkaloids with voltage-gated sodium channels.

4.2.2. Potential Interactions with Other Ion Channels

While the effects on sodium channels are well-documented, the interaction of C19 diterpenoid alkaloids with other cardiac ion channels, such as potassium and calcium channels, is an active area of research. Dysregulation of these channels can also contribute significantly to the arrhythmogenic potential of these compounds. Further studies are needed to fully elucidate these interactions and their role in the overall cardiotoxic profile of C19 diterpenoid alkaloids. The alkaloid aloperine, for example, has been shown to augment hERG potassium channel activity, suggesting that not all alkaloids have a pro-arrhythmic effect on every ion channel.[8]

Conclusion

The cardiotoxicity of C19 diterpenoid alkaloids is a major obstacle to their therapeutic development. A thorough understanding of their structure-activity relationships, mechanisms of action, and the development of robust preclinical screening models are essential for identifying and developing safer analogues. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involved in the cardiotoxicity of these complex natural products. It is hoped that this information will aid researchers and drug development professionals in their efforts to mitigate the cardiac risks associated with this potent class of compounds.

References

Preliminary In Vitro Profile of Carmichaenine D: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D, a C19-diterpenoid alkaloid isolated from Aconitum carmichaelii, represents a class of natural products with recognized cytotoxic and anti-inflammatory potential. This document provides a technical guide to the preliminary in vitro studies on this compound and related diterpenoid alkaloids. The information is curated to support further research and development efforts in oncology and inflammatory diseases. While specific in vitro data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on closely related C19 and C20-diterpenoid alkaloids from Aconitum species to provide a foundational understanding of their biological activities and mechanisms of action.

Quantitative Data on Related Diterpenoid Alkaloids

The cytotoxic activities of diterpenoid alkaloids isolated from Aconitum species have been evaluated against various human cancer cell lines. The following table summarizes representative IC50 values for compounds structurally related to this compound, providing a comparative baseline for its potential efficacy.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
LipojesaconitineA549Lung Carcinoma6.0 - 7.3[1]
LipomesaconitineKBOral Carcinoma9.9[1]
LipoaconitineVariousVarious13.7 - 20.3[1]
NeolineSW480, HeLa, SkMel25Colon, Cervical, MelanomaData not specified
PubescenineSW480, HeLa, SkMel25Colon, Cervical, MelanomaData not specified
LycoctonineSW480Colon CarcinomaData not specified
Siragrosvenin DMGC-803, MCF-7, CNE-1Gastric, Breast, Nasopharyngeal1.44 - 9.99[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly employed in the study of diterpenoid alkaloids.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 3 x 10⁴ cells/mL and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent like DMSO. A vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug) should be included.[2]

  • Incubation: Incubate the treated cells for a specified period, typically 48 hours, at 37°C in a 5% CO₂ atmosphere.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live cells.

Signaling Pathways and Mechanisms of Action

Preliminary studies on diterpenoid alkaloids suggest their involvement in key cellular signaling pathways that regulate cell survival, proliferation, and inflammation.

Apoptosis Induction Pathway

Diterpenoid alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[3][4]

apoptosis_pathway Diterpenoid_Alkaloid Diterpenoid Alkaloid Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Diterpenoid_Alkaloid->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by diterpenoid alkaloids.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of many terpenoids, including diterpenoids, are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a key regulator of inflammatory responses. Inhibition of NF-κB signaling can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

nfkb_pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκBα IKK_Complex->IkB phosphorylation & degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Diterpenoid_Alkaloid Diterpenoid Alkaloid Diterpenoid_Alkaloid->IKK_Complex inhibition Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel diterpenoid alkaloid like this compound.

experimental_workflow Isolation Isolation & Purification of this compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Isolation->Cytotoxicity_Screening Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V/PI) Cytotoxicity_Screening->Apoptosis_Analysis If active Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Analysis->Mechanism_Studies Data_Analysis Data Analysis & Interpretation Mechanism_Studies->Data_Analysis

Caption: General experimental workflow for in vitro studies.

Conclusion

While direct and extensive in vitro data for this compound is not yet widely available, the existing literature on related C19 and C20-diterpenoid alkaloids from Aconitum species provides a strong rationale for its investigation as a potential cytotoxic and anti-inflammatory agent. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for initiating and advancing the in vitro evaluation of this compound. Further research is warranted to elucidate its specific biological activities, potency, and mechanisms of action to determine its therapeutic potential.

References

Unveiling Carmichaenine D: A Literature Review of its Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Carmichaenine D, a C19-diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum carmichaelii, is gaining attention within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the current research on this compound, consolidating available data on its biological effects, and outlining key experimental methodologies for researchers, scientists, and drug development professionals.

First identified as a constituent of Aconitum carmichaelii, this compound has been the subject of phytochemical investigations aimed at understanding the complex chemical profile of this plant species.[1] While research on the purified compound is still in its nascent stages, preliminary studies on extracts containing this compound suggest a range of biological activities, including anti-hepatoma, anti-acetylcholinesterase, and antioxidant effects.

Physicochemical Properties and Identification

This compound is characterized by the molecular formula C₂₉H₃₉NO₇ and its identity has been confirmed through spectroscopic methods, primarily ¹H-NMR.[2] The compound is typically isolated from the aerial parts of Aconitum carmichaelii and is available commercially as a powder soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₉H₃₉NO₇[2]
CAS Number 2065228-62-6[2]
Purity ≥98%[2]
Physical Description Powder[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Biological Activities and Efficacy

While specific quantitative data for purified this compound is limited, studies on extracts of Aconitum carmichaelii containing this alkaloid provide initial insights into its potential therapeutic applications.

Anti-Hepatoma Activity

An important study investigating the chemical profile and biological activities of extracts from the aerial parts of Aconitum carmichaelii identified this compound as a key constituent. The research demonstrated that an 80% ethanol extract exhibited the most potent in vitro anti-hepatoma activity against the Huh-7 human hepatoma cell line, with an IC50 value of 103.91 ± 11.02 μg/mL. It is important to note that this value represents the activity of the entire extract and not of this compound alone.

Table 2: In Vitro Anti-Hepatoma Activity of Aconitum carmichaelii Extract

ExtractCell LineIC50 (μg/mL)Active Constituents Include
80% Ethanol ExtractHuh-7103.91 ± 11.02This compound
Potential Anti-inflammatory, Anti-acetylcholinesterase, and Antioxidant Effects

The same study that highlighted the anti-hepatoma activity of Aconitum carmichaelii extracts also pointed towards potential anti-acetylcholinesterase and antioxidant activities. Furthermore, the broader family of diterpenoid alkaloids from Aconitum species is known for its anti-inflammatory properties, suggesting that this compound may also share this characteristic.[3][4] However, at present, there is a lack of specific experimental data and quantitative values (e.g., IC50) for purified this compound in these assays.

Experimental Methodologies

To facilitate further research into the promising biological activities of this compound, detailed experimental protocols for the key assays mentioned in the literature are provided below.

Anti-Hepatoma Activity Assay (Huh-7 Cell Line)

This protocol outlines the general steps for assessing the in vitro anti-hepatoma activity of a compound using the Huh-7 cell line.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment (MTT Assay) cluster_3 Data Analysis A Maintain Huh-7 cells in appropriate culture medium B Harvest and count cells A->B C Seed cells into 96-well plates at a specific density B->C D Prepare serial dilutions of this compound E Add compound dilutions to the seeded cells D->E F Incubate for a defined period (e.g., 24, 48, 72 hours) E->F G Add MTT reagent to each well H Incubate to allow formazan formation G->H I Solubilize formazan crystals H->I J Measure absorbance at a specific wavelength (e.g., 570 nm) I->J K Calculate cell viability as a percentage of the control L Plot a dose-response curve K->L M Determine the IC50 value L->M

Workflow for In Vitro Anti-Hepatoma Assay.

Future Directions and Conclusion

The current body of research on this compound, while limited, suggests a promising avenue for the development of new therapeutic agents. The preliminary findings of anti-hepatoma, anti-acetylcholinesterase, and antioxidant activities in extracts containing this alkaloid warrant further investigation.

Future research should prioritize the isolation of larger quantities of purified this compound to enable comprehensive biological evaluation. Determining the specific IC50 values of the pure compound in various cancer cell lines, as well as in enzymatic and antioxidant assays, is a critical next step. Furthermore, elucidating the underlying mechanism of action and identifying the specific signaling pathways modulated by this compound will be crucial for its potential translation into a clinical candidate. As research progresses, a more complete picture of the therapeutic potential of this intriguing natural product will undoubtedly emerge.

References

Carmichaenine D: A Technical Whitepaper on a Novel Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine D, a recently identified C19-diterpenoid alkaloid isolated from Aconitum carmichaelii, presents a nascent yet intriguing subject for therapeutic investigation. As a member of the aconitine-type alkaloids, a class of compounds known for a wide spectrum of biological activities, this compound warrants a thorough examination of its potential pharmacological applications. This document provides a comprehensive overview of the current, albeit limited, knowledge of this compound, including its origin, chemical identity, and initial biological screening. Furthermore, it contextualizes the potential of this compound by exploring the well-documented therapeutic effects and mechanisms of action of related diterpenoid alkaloids from the Aconitum genus. This technical guide aims to serve as a foundational resource for researchers and drug development professionals interested in the prospective therapeutic utility of this novel natural product.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long and storied history in traditional medicine, particularly in Asia, for the treatment of a variety of ailments, including pain, inflammation, and cardiovascular conditions. The therapeutic and toxicological properties of these plants are primarily attributed to a diverse array of diterpenoid alkaloids. These alkaloids are structurally complex and are broadly classified into C18, C19, and C20 types, with the C19-diterpenoid alkaloids, such as aconitine, being the most extensively studied.

This compound (CAS No. 2065228-62-6) is a novel C19-diterpenoid alkaloid recently isolated from the roots of Aconitum carmichaelii Debeaux. Its discovery has expanded the chemical diversity of this important class of natural products. This whitepaper will detail the known information about this compound and explore its potential therapeutic applications based on the established pharmacology of related compounds and the initial biological evaluations.

Chemical and Physical Properties

While detailed physicochemical data for this compound remains to be fully published in comprehensive form, its identity has been established through spectroscopic analysis.

Table 1: Chemical and Physical Data for this compound

PropertyValue
Chemical Name This compound
Synonym Carmichasine D
CAS Number 2065228-62-6
Molecular Formula Not available in searched results
Molecular Weight Not available in searched results
Source Aconitum carmichaelii Debeaux
Alkaloid Type C19-Diterpenoid Alkaloid

Note: The molecular formula and weight are not yet publicly available in the searched literature.

The structure of this compound was elucidated using modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, and various Nuclear Magnetic Resonance (NMR) techniques.

Potential Therapeutic Applications

Direct experimental evidence for the therapeutic applications of this compound is currently limited. However, based on the well-documented bioactivities of other C19-diterpenoid alkaloids from Aconitum carmichaelii, several potential avenues for investigation can be proposed.

Anticancer Activity (Current Status: Inactive)

The initial biological screening of this compound focused on its cytotoxic effects against a panel of human cancer cell lines.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeResult
MCF-7 Breast CancerNot considerably cytotoxic
HCT116 Colon CancerNot considerably cytotoxic
A549 Lung CancerNot considerably cytotoxic
786-0 Kidney CancerNot considerably cytotoxic

The available research indicates that this compound did not exhibit significant cytotoxic activity against these cell lines. While this initial screening is not exhaustive, it suggests that the primary therapeutic potential of this compound may not lie in direct cytotoxicity against cancer cells.

Anti-inflammatory and Analgesic Potential

A significant body of research on diterpenoid alkaloids from Aconitum carmichaelii points towards potent anti-inflammatory and analgesic properties. These effects are often mediated through the modulation of key signaling pathways involved in inflammation and pain perception.

Total alkaloids from Aconitum carmichaelii have been shown to alleviate ulcerative colitis in animal models by inhibiting the MAPK/NF-κB/STAT3 signaling pathways. This suggests that individual alkaloids, potentially including this compound, may contribute to this anti-inflammatory effect.

G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response Pro-inflammatory Stimuli Pro-inflammatory Stimuli MAPK MAPK Pro-inflammatory Stimuli->MAPK Activates NFkB NF-κB Pro-inflammatory Stimuli->NFkB Activates STAT3 STAT3 Pro-inflammatory Stimuli->STAT3 Activates Inflammatory Mediators Inflammatory Mediators MAPK->Inflammatory Mediators Promotes production of NFkB->Inflammatory Mediators Promotes production of STAT3->Inflammatory Mediators Promotes production of CarmichaenineD This compound (Hypothesized) CarmichaenineD->MAPK Inhibits CarmichaenineD->NFkB Inhibits CarmichaenineD->STAT3 Inhibits

Figure 1. Hypothesized anti-inflammatory mechanism of this compound.

Further investigation into the effects of this compound on these and other inflammatory pathways is warranted.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are based on the initial publication and standard methodologies for natural product chemistry and cell biology.

Isolation of this compound

The following is a generalized workflow for the isolation of diterpenoid alkaloids from Aconitum species.

G A Dried and Powdered Roots of Aconitum carmichaelii B Extraction with Ethanol A->B C Concentration to Crude Extract B->C D Acid-Base Partitioning to Isolate Total Alkaloids C->D E Column Chromatography (Silica Gel, Alumina) D->E F Preparative HPLC E->F G This compound F->G

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Carmichaenine D from Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum, a genus of flowering plants belonging to the family Ranunculaceae, is a rich source of structurally diverse diterpenoid alkaloids. Many of these compounds, including the C19-diterpenoid alkaloids, exhibit significant biological activities, making them valuable candidates for drug discovery and development. This document provides detailed application notes and protocols for the isolation and purification of a specific C19-diterpenoid alkaloid, Carmichaenine D, from the roots of Aconitum carmichaelii Debx. The methodologies described herein are based on established phytochemical separation techniques and are intended to guide researchers in obtaining high-purity this compound for further scientific investigation.

The genus Aconitum is known for producing a variety of diterpenoid alkaloids, with over 450 derivatives identified. These compounds are broadly classified into C19 and C20 types, with the former being characteristic of most Aconitum species. The biological activities of these alkaloids are of significant interest to the pharmaceutical industry.

Materials and Reagents

  • Dried and powdered roots of Aconitum carmichaelii

  • Ethanol (95%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • n-Hexane

  • Methanol

  • Chloroform

  • Silica gel (200-300 mesh) for column chromatography

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (deionized or distilled)

  • Standard laboratory glassware and equipment

  • Rotary evaporator

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Preparative HPLC system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocols

Extraction of Total Alkaloids

The initial step involves the extraction of total alkaloids from the dried and powdered plant material. An acid-base extraction method is commonly employed to selectively isolate the basic alkaloid compounds.

Protocol:

  • Macerate 1 kg of powdered Aconitum carmichaelii roots with 10 L of 95% ethanol containing 0.1% HCl for 24 hours at room temperature.

  • Filter the mixture and repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 2 L of 2% HCl and filter to remove any insoluble material.

  • Wash the acidic solution with 3 x 1 L of ethyl acetate to remove neutral and weakly acidic compounds.

  • Adjust the pH of the aqueous layer to 10-11 with a 10% NaOH solution.

  • Extract the alkaline solution with 3 x 2 L of chloroform to obtain the total crude alkaloids.

  • Combine the chloroform extracts and concentrate to dryness under reduced pressure to yield the total alkaloid fraction.

Purification of this compound

The purification of this compound from the crude alkaloid extract is a multi-step process involving various chromatographic techniques. The selection and sequence of these techniques are critical for achieving high purity.

a. Silica Gel Column Chromatography (Initial Fractionation)

This step aims to separate the complex mixture of alkaloids into fractions with varying polarities.

Protocol:

  • Prepare a silica gel column (200-300 mesh) using a slurry packing method with n-hexane.

  • Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

  • Collect fractions of 50 mL each and monitor the separation by Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values corresponding to diterpenoid alkaloids should be selected for further purification.

b. Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-Based Separation)

This technique is effective in removing pigments and separating compounds based on their molecular size and polarity.

Protocol:

  • Swell the Sephadex LH-20 gel in methanol for at least 4 hours.

  • Pack a column with the swollen gel.

  • Dissolve the selected fractions from the silica gel column in a small volume of methanol.

  • Apply the sample to the Sephadex LH-20 column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor by TLC to identify those enriched in the target compound.

c. Preparative High-Performance Liquid Chromatography (Final Purification)

Preparative HPLC is the final step to achieve high-purity this compound. A reversed-phase C18 column is typically used for the separation of diterpenoid alkaloids.

Protocol:

  • Equilibrate a preparative reversed-phase C18 HPLC column with the initial mobile phase composition.

  • Dissolve the enriched fraction from the Sephadex LH-20 column in the mobile phase.

  • Inject the sample onto the preparative HPLC system.

  • Elute with a gradient of acetonitrile and water (containing 0.1% formic acid). The gradient should be optimized to achieve baseline separation of this compound from other co-eluting compounds.

  • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 235 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

Purity Assessment and Structural Elucidation

The purity of the isolated this compound should be assessed by analytical HPLC. The structure of the purified compound is then confirmed using spectroscopic methods.

a. Analytical HPLC

Protocol:

  • Use an analytical reversed-phase C18 column.

  • Employ a gradient elution with acetonitrile and water (containing 0.1% formic acid).

  • Inject a small amount of the purified sample.

  • Analyze the chromatogram to determine the purity based on the peak area percentage.

b. Spectroscopic Analysis

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR): Use 1H NMR and 13C NMR spectroscopy to elucidate the detailed chemical structure of this compound.

Data Presentation

ParameterValueReference
Starting Material Aconitum carmichaelii roots[1]
Extraction Method Acid-base extraction with 95% Ethanol/HCl-
Initial Yield (Total Alkaloids) Varies depending on plant source-
Purification Method Silica Gel CC, Sephadex LH-20 CC, Prep-HPLC-
Final Yield (this compound) To be determined experimentally-
Purity (by HPLC) >95%-
Molecular Formula C24H39NO6 (example for a related compound)-
Molecular Weight To be determined by MS-

Visualizations

Experimental Workflow

experimental_workflow start Powdered Aconitum Roots extraction Extraction of Total Alkaloids (Acid-Base Method) start->extraction crude_alkaloids Crude Alkaloid Extract extraction->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex enriched_fraction Enriched this compound Fraction sephadex->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound analysis Purity Assessment (HPLC) & Structural Elucidation (MS, NMR) pure_compound->analysis end Characterized this compound analysis->end

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

purification_logic input Crude Alkaloid Mixture step1 Initial Separation (Polarity-based) input->step1 Silica Gel CC step2 Intermediate Purification (Size & Polarity) step1->step2 Sephadex LH-20 step3 High-Resolution Separation (Hydrophobicity-based) step2->step3 Preparative HPLC output High-Purity this compound step3->output

Caption: Logical flow of the multi-step purification process.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful isolation and purification of this compound from Aconitum carmichaelii. Adherence to these methodologies, coupled with careful monitoring at each stage, is essential for obtaining a high-purity compound suitable for further research and development. The provided workflows and logical diagrams offer a clear visual representation of the experimental process, aiding in the planning and execution of the isolation procedure. Researchers are encouraged to optimize the described conditions based on their specific experimental setup and the characteristics of their plant material to maximize yield and purity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmichaenine D is a diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic index of aconitine-type alkaloids, accurate and reliable quantitative methods are essential for quality control and safety assessment of raw materials and finished products. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established analytical principles for related diterpenoid alkaloids and provides a strong starting point for method validation and implementation in a quality control setting.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of diterpenoid alkaloids.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium bicarbonate (analytical grade)

    • Ammonia solution (28%)

    • Methanol (HPLC grade)

    • Water (deionized or HPLC grade)

    • This compound reference standard

  • Sample Preparation Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase A: Prepare a 10 mM aqueous ammonium bicarbonate buffer. Adjust the pH to 10 ± 0.2 with a 28% ammonia solution.[1]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve.

Sample Preparation
  • Accurately weigh approximately 1 gram of the powdered plant material or extract.

  • Add 10 mL of a 70% methanol in water solution.

  • Sonically extract the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Conditions

A gradient elution is recommended to achieve optimal separation of this compound from other related alkaloids.

ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) B: Acetonitrile
Gradient Program 0-5 min: 30% B 5-20 min: 30-60% B 20-25 min: 60-80% B 25-30 min: 80% B (hold) 30.1-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL

Note: The gradient program is a starting point and may require optimization based on the specific sample matrix and HPLC system.

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve generated from the standard working solutions. The following table summarizes typical validation parameters that should be assessed.

ParameterTypical Expected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally (typically ng level)
Limit of Quantification (LOQ) To be determined experimentally (typically ng level)
Recovery 95 - 105%
Precision (RSD%) < 2%

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Extraction Ultrasonic Extraction Sample->Extraction Standard Prepare Standard Stock Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Centrifuge Centrifugation Extraction->Centrifuge Filter_Sample Filter Sample Extract Centrifuge->Filter_Sample Injection Inject Sample/Standard Filter_Sample->Injection Dilute_Standard->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 235 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While HPLC itself does not directly elucidate signaling pathways, the quantification of bioactive compounds like this compound is crucial for pharmacological studies that investigate these pathways. Below is an illustrative diagram of a hypothetical signaling pathway that could be influenced by a diterpenoid alkaloid.

Signaling_Pathway cluster_cell Cellular Response Receptor Cell Surface Receptor Second_Messenger Second Messenger Cascade Receptor->Second_Messenger Activates Kinase_Activation Kinase Activation Second_Messenger->Kinase_Activation Transcription_Factor Transcription Factor Activation Kinase_Activation->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Effect Biological Effect Gene_Expression->Biological_Effect Carmichaenine_D This compound Carmichaenine_D->Receptor Binds to

Caption: Hypothetical signaling pathway influenced by this compound.

Disclaimer: This application note provides a general method for the HPLC analysis of this compound based on the analysis of similar compounds. Method optimization and full validation are required for specific applications and sample matrices.

References

Application Note: High-Throughput Analysis of Carmichaenine D using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmichaenine D is a diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic window of aconite alkaloids, sensitive and specific analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and toxicological analysis. This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of this compound in biological matrices. The method utilizes electrospray ionization in positive ion mode and multiple reaction monitoring (MRM) for selective and accurate quantification.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data Data Analysis sp1 Biological Sample (Plasma/Serum) sp2 Protein Precipitation (e.g., with Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 lc UPLC Separation sp5->lc ms Mass Spectrometry (ESI+, MRM) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2 da3 Reporting da2->da3 Figure 2: Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carmichaenine_D This compound GPCR GPCR Carmichaenine_D->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Alters Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Application Notes and Protocols: Isolation of Carmichaenine D from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid found in the roots of Aconitum carmichaelii Debeaux, a plant species with a long history of use in traditional medicine. Diterpenoid alkaloids from Aconitum species are known for their potent biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from dried Aconitum carmichaelii root material. The methodologies described herein are based on established principles for the isolation of aconitane-type alkaloids and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Quantitative Data Summary

The following table summarizes typical yields and purity of C19-diterpenoid alkaloids from Aconitum carmichaelii using various extraction and purification techniques. While specific data for this compound is not widely published, the values for structurally related alkaloids such as mesaconitine, hypaconitine, and beiwutine provide a reasonable expectation for the outcome of the described protocol.

CompoundExtraction MethodPurification MethodYield from Crude Extract (%)Final Purity (%)Reference
MesaconitineEthanol RefluxpH-zone-refining CCC4.1693.0[1]
HypaconitineEthanol RefluxpH-zone-refining CCC16.9695.0[1]
DeoxyaconitineEthanol RefluxpH-zone-refining CCC5.0596.0[1]
BeiwutineMethanol ExtractionHSCCC17.097.9[2]
MesaconitineMethanol ExtractionHSCCC39.096.2[2]
HypaconitineMethanol ExtractionHSCCC25.299.2[2]

CCC: Counter-Current Chromatography; HSCCC: High-Speed Counter-Current Chromatography

Experimental Protocols

This protocol outlines a multi-step process for the isolation of this compound, commencing with solvent extraction of the plant material, followed by acid-base partitioning to enrich the alkaloid fraction, and culminating in chromatographic purification.

Plant Material and Reagents
  • Plant Material: Dried and powdered lateral roots of Aconitum carmichaelii.

  • Solvents: 95% Ethanol (EtOH), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Chloroform (CHCl₃), Methanol (MeOH), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Distilled Water.

  • Chromatography Media: Silica gel (200-300 mesh) for column chromatography, Sephadex LH-20, and a suitable stationary phase for preparative High-Performance Liquid Chromatography (HPLC) (e.g., C18).

Extraction of Crude Alkaloids
  • Maceration and Reflux:

    • Air-dried and powdered lateral roots of A. carmichaelii (5 kg) are extracted with 95% ethanol (30 L) under reflux for 2 hours.[1]

    • The extraction is repeated three times to ensure exhaustive recovery of the alkaloids.

  • Concentration:

    • The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a semi-solid residue.

Acid-Base Liquid-Liquid Partitioning
  • Suspension and Defatting:

    • The concentrated extract is suspended in 2% aqueous HCl.

    • The acidic solution is then extracted with petroleum ether to remove non-polar compounds such as fats and pigments. The petroleum ether layer is discarded.

  • Alkaloid Extraction:

    • The acidic aqueous layer is basified with 10% NaOH solution to a pH of 9-10.

    • The alkaline solution is then extracted successively with ethyl acetate.

    • The combined ethyl acetate fractions are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • The crude alkaloid extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 90:10).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound (as determined by analytical HPLC-MS) are further purified on a Sephadex LH-20 column using a suitable solvent system (e.g., chloroform-methanol 1:1) to remove smaller molecules and pigments.

  • Preparative HPLC:

    • The final purification of this compound is achieved by preparative HPLC on a C18 column.

    • A gradient elution with a mobile phase consisting of acetonitrile and water (containing a small amount of a modifier like formic acid or triethylamine) is typically employed.

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Structure Elucidation

The structure of the purified this compound should be confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the chemical structure.

Visualizations

Experimental Workflow

Extraction_Workflow plant Powdered Aconitum carmichaelii Roots extraction Ethanol Reflux Extraction plant->extraction concentrate1 Concentration (Rotary Evaporator) extraction->concentrate1 crude_extract Crude Ethanol Extract concentrate1->crude_extract partitioning Acid-Base Liquid-Liquid Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway

Aconitane alkaloids are known to exert their biological effects through various mechanisms, including the modulation of ion channels and inflammatory pathways. The following diagram illustrates a potential signaling pathway that may be influenced by this compound, based on the known activities of related compounds.

Signaling_Pathway cluster_membrane carmichaenine_d This compound ion_channel Voltage-Gated Sodium Channel carmichaenine_d->ion_channel Modulation nf_kb_pathway NF-κB Signaling Pathway carmichaenine_d->nf_kb_pathway Inhibition membrane Cell Membrane cellular_response Analgesic & Anti-inflammatory Effects ion_channel->cellular_response pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_pathway->pro_inflammatory Downregulation pro_inflammatory->cellular_response

References

Application Notes and Protocols for Investigating the Effects of Carmichaenine D on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Preliminary literature searches did not yield specific data on the electrophysiological effects of Carmichaenine D on ion channels. Therefore, these application notes and protocols provide a generalized framework for characterizing the effects of a novel compound, such as this compound, on major classes of voltage-gated ion channels using standard electrophysiology techniques. All quantitative data presented are hypothetical and for illustrative purposes.

Introduction

Ion channels are crucial for cellular excitability and signaling, making them important targets for drug discovery.[1] Understanding the interaction of novel compounds with ion channels is essential for determining their therapeutic potential and identifying potential off-target effects.[2] this compound is a natural product whose effects on ion channels have not been extensively studied. This document outlines detailed protocols using patch-clamp electrophysiology to investigate the modulatory effects of this compound on voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.

The patch-clamp technique is the gold standard for studying ion channel function, allowing for high-fidelity recording of ionic currents through the cell membrane.[3] By controlling the membrane potential (voltage-clamp) or the injected current (current-clamp), researchers can elucidate the mechanism of action of a compound on specific ion channels.[4]

Key Electrophysiology Techniques

The primary technique for these investigations is the whole-cell patch-clamp configuration. This method allows for the recording of macroscopic currents from the entire cell membrane, providing a comprehensive view of the compound's effect on the total population of a specific ion channel type.[5]

Voltage-clamp mode will be utilized to control the cell membrane potential and measure the resulting ionic currents.[6] This is essential for studying voltage-gated ion channels, as their activity is intrinsically linked to changes in membrane potential.[4]

Experimental Workflows

A systematic approach is necessary to characterize the effects of this compound on different ion channels. The general workflow for each channel type is as follows:

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing target ion channel) cell_prep Cell Preparation (Dissociation, Plating) cell_culture->cell_prep giga_seal Giga-ohm Seal Formation cell_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Current Recording whole_cell->baseline compound_app This compound Application baseline->compound_app washout Washout compound_app->washout data_acq Data Acquisition washout->data_acq param_extraction Parameter Extraction (Peak Current, IC50, etc.) data_acq->param_extraction data_pres Data Presentation (Tables, Graphs) param_extraction->data_pres

Caption: General experimental workflow for electrophysiological characterization.

Application Note 1: Screening this compound Against Voltage-Gated Sodium Channels (Nav)

Objective

To determine if this compound modulates the function of voltage-gated sodium channels and to characterize the nature of this interaction (e.g., block, potentiation, kinetics modification).

Methodology: Whole-Cell Voltage-Clamp
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a specific human Nav subtype (e.g., Nav1.5 for cardiac safety or Nav1.7 for pain studies).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH). Cesium (Cs+) is used to block potassium channels.

  • Voltage Protocol for Tonic Block:

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the closed state.

    • Apply a depolarizing step to 0 mV for 20 ms to elicit a peak inward sodium current.

    • Repeat this step at a low frequency (e.g., 0.1 Hz) before and after the application of increasing concentrations of this compound.

  • Voltage Protocol for Use-Dependent Block:

    • To assess the effect on open and inactivated channels, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz from -120 mV to 0 mV).

    • Compare the reduction in peak current during the pulse train in the absence and presence of this compound.

  • Data Analysis:

    • Measure the peak current amplitude for each condition.

    • Calculate the percentage of block for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Hypothetical Data Presentation
Concentration (µM)Peak Nav1.7 Current (pA)% Inhibition
Control-5120 ± 3500
0.1-4610 ± 3109.9
1-3075 ± 28039.9
10-1540 ± 19069.9
100-510 ± 9090.0
IC50 (µM) \multicolumn{2}{c

Application Note 2: Assessing this compound Effects on Voltage-Gated Potassium Channels (Kv)

Objective

To evaluate the modulatory effects of this compound on voltage-gated potassium channels, which are critical for cellular repolarization.

Methodology: Whole-Cell Voltage-Clamp
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing a specific human Kv subtype (e.g., hERG for cardiac safety assessment).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Voltage Protocol for Kv Currents:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to various potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for 500 ms to activate the channels.

    • Follow with a repolarizing step to -50 mV to measure the tail current, which is indicative of channel deactivation.

  • Data Analysis:

    • Measure the peak outward current at the end of the depolarizing step and the peak tail current.

    • Construct current-voltage (I-V) relationship curves.

    • Determine the concentration-dependent block of the peak and tail currents to calculate the IC50.

Hypothetical Data Presentation
Concentration (µM)Peak hERG Current at +20mV (pA)% Inhibition
Control1250 ± 900
11100 ± 8512.0
10750 ± 7040.0
50310 ± 5075.2
100130 ± 3089.6
IC50 (µM) \multicolumn{2}{c

Application Note 3: Investigating this compound's Influence on Voltage-Gated Calcium Channels (Cav)

Objective

To determine if this compound modulates voltage-gated calcium channels, which are involved in various physiological processes including neurotransmission and muscle contraction.[7]

Methodology: Whole-Cell Voltage-Clamp
  • Cell Line: HEK293 cells stably expressing a specific human Cav subtype (e.g., Cav1.2 - L-type).

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Barium (Ba2+) is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation. TEA is used to block K+ channels.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH).

  • Voltage Protocol for L-type Cav Currents:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +10 mV for 200 ms to elicit the peak inward calcium current.

    • Apply this protocol at a steady frequency (e.g., 0.2 Hz) before and during the application of this compound.

  • Data Analysis:

    • Measure the peak inward current.

    • Generate concentration-response curves and calculate the IC50 value.

Hypothetical Data Presentation
Concentration (µM)Peak Cav1.2 Current (pA)% Inhibition
Control-850 ± 750
1-790 ± 687.1
10-550 ± 5535.3
100-210 ± 4075.3
300-90 ± 2589.4
IC50 (µM) \multicolumn{2}{c

Signaling Pathways and Logical Relationships

Mechanism of Ion Channel Blockade

The interaction of a compound like this compound with an ion channel can occur through several mechanisms. Understanding these is key to interpreting the electrophysiological data.

channel_block_mechanisms cluster_channel_states Ion Channel States cluster_blocker This compound Interaction Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Closed Recovery Pore_Blocker Pore Blocker Pore_Blocker->Open Binds to open state Allosteric_Modulator Allosteric Modulator Allosteric_Modulator->Closed Stabilizes closed state Allosteric_Modulator->Inactivated Enhances inactivation

Caption: Potential mechanisms of ion channel modulation by a novel compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound's effects on key voltage-gated ion channels. By employing whole-cell patch-clamp electrophysiology, researchers can obtain high-quality quantitative data on the potency and mechanism of action of this novel compound. This information is critical for advancing our understanding of its pharmacological profile and for guiding future drug development efforts.

References

Application Notes and Protocols: Carmichaenine D as a Ligand for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities. Many diterpenoid alkaloids isolated from plants of the Aconitum genus have been shown to be potent modulators of voltage-gated sodium channels (Nav). Specifically, compounds structurally related to this compound, such as aconitine, are known to bind to the neurotoxin receptor site 2 on the α-subunit of these channels.[1] This binding event allosterically modulates channel gating, typically leading to a persistent activation by inhibiting inactivation and shifting the voltage-dependence of activation to more negative potentials.[2][3] This prolonged influx of sodium ions can lead to membrane depolarization and sustained neuronal firing.[2]

Given the established activity of related C20-diterpenoid alkaloids, it is hypothesized that this compound also targets voltage-gated sodium channels. These application notes provide a detailed protocol for characterizing the binding of this compound to Nav channels using a competitive radioligand binding assay with [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), a well-characterized ligand for neurotoxin receptor site 2.[2][4]

Data Presentation

As there is currently no publicly available binding data for this compound, the following tables are presented with hypothetical data to illustrate how results from the described protocols would be summarized. These tables are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Hypothetical Binding Affinity of this compound for Voltage-Gated Sodium Channels

CompoundReceptor SubtypeRadioligandKᵢ (nM)Assay Type
This compoundRat Brain Synaptosomes (Mixed Nav subtypes)[³H]BTX-B150Competitive Binding
Aconitine (Reference)Rat Brain Synaptosomes (Mixed Nav subtypes)[³H]BTX-B50Competitive Binding

Table 2: Hypothetical IC₅₀ Values for this compound in a Competitive Binding Assay

CompoundRadioligand Concentration (nM)IC₅₀ (nM)
This compound2250
Aconitine (Reference)285

Experimental Protocols

The following protocols are adapted from established methods for studying ligands that bind to neurotoxin receptor site 2 of voltage-gated sodium channels.[2][4]

Protocol 1: Preparation of Rat Brain Synaptosomes

Synaptosomes, which are resealed nerve terminals, are a rich source of voltage-gated sodium channels and are a suitable preparation for this binding assay.

Materials:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize a rat according to approved animal welfare protocols and rapidly dissect the brain on ice.

  • Homogenize the brain tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

  • Discard the supernatant and resuspend the synaptosomal pellet in fresh, ice-cold Homogenization Buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard method such as the Bradford or BCA assay.

  • Store the synaptosomes in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This assay will determine the ability of this compound to compete with a known radioligand, [³H]BTX-B, for binding to neurotoxin receptor site 2 on the sodium channel.

Materials:

  • Rat brain synaptosome preparation

  • [³H]BTX-B (specific activity ~50-70 Ci/mmol)

  • This compound

  • Aconitine (as a positive control)

  • Veratridine (for defining non-specific binding)

  • Assay Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, pH 7.4

  • Scorpion venom (optional, as an allosteric enhancer of [³H]BTX-B binding)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and the reference compound, aconitine, in the Assay Buffer.

  • In a 96-well microplate, set up the following triplicate wells for a final assay volume of 250 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]BTX-B, 150 µL synaptosomes.

    • Non-specific Binding (NSB): 50 µL Veratridine (1 mM final concentration), 50 µL [³H]BTX-B, 150 µL synaptosomes.

    • Competition: 50 µL of each this compound or aconitine dilution, 50 µL [³H]BTX-B, 150 µL synaptosomes.

  • The final concentration of [³H]BTX-B should be at or below its Kd (typically 1-5 nM).[2] The final protein concentration of synaptosomes should be optimized, but is typically in the range of 50-100 µg per well.[2]

  • If using, add scorpion venom to all wells to a final concentration that enhances [³H]BTX-B binding (e.g., 100 µg/mL).

  • Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in ice-cold Assay Buffer.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of the total binding wells.

  • For the competition wells, calculate the percentage of specific binding at each concentration of this compound or aconitine.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Na_influx Persistent Na⁺ Influx Nav->Na_influx Persistent Activation Carmichaenine_D This compound Carmichaenine_D->Nav Binds to Site 2 Depolarization Membrane Depolarization Na_influx->Depolarization AP_Firing Sustained Action Potential Firing Depolarization->AP_Firing Neurotransmitter Neurotransmitter Release AP_Firing->Neurotransmitter Ca_Homeostasis Altered Ca²⁺ Homeostasis AP_Firing->Ca_Homeostasis Cellular_Response Cellular Response Neurotransmitter->Cellular_Response Ca_Homeostasis->Cellular_Response

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Synaptosome_Prep Synaptosome Preparation Incubation Incubate Synaptosomes, Radioligand, and this compound Synaptosome_Prep->Incubation Ligand_Prep Prepare this compound and Radioligand Dilutions Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding and % Inhibition Counting->Calculation Curve_Fitting Non-linear Regression (IC₅₀ Determination) Calculation->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Kᵢ Calculation) Curve_Fitting->Ki_Calculation

Caption: Workflow for the competitive receptor binding assay.

References

Application Notes and Protocols: Synthesis of Carmichaenine D Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synthesis and structure-activity relationship (SAR) of Carmichaenine D derivatives is limited in publicly available literature. Therefore, these application notes and protocols are based on established methodologies for the synthesis and SAR studies of closely related C19-diterpenoid alkaloids, such as Aconitine. These compounds share a common hexacyclic core and similar functional groups, making the described strategies highly relevant for the exploration of this compound derivatives.

Introduction

This compound belongs to the C19-diterpenoid alkaloid family, a class of natural products known for their complex molecular architecture and potent biological activities.[1][2] These compounds, isolated from plants of the Aconitum and Delphinium genera, feature a rigid cage-like structure that presents a significant challenge for total synthesis.[3] The development of synthetic routes to this compound and its derivatives is crucial for conducting detailed structure-activity relationship (SAR) studies. Understanding the SAR of this class of compounds is essential for modulating their biological activity, mitigating their inherent toxicity, and unlocking their therapeutic potential.[1][2]

The core structure of aconitine-type alkaloids, including by extension this compound, is a hexacyclic framework with multiple stereocenters and oxygen-containing functional groups.[2] SAR studies on related compounds have revealed that modifications to the ester groups, particularly at the C8 and C14 positions, can significantly impact toxicity and biological activity.[1] This document provides a generalized framework for the semi-synthesis of this compound derivatives and protocols for their biological evaluation to establish a comprehensive SAR profile.

General Synthetic Approach: Semi-synthesis from a Natural Product Precursor

Given the complexity of a total synthesis approach, a more feasible strategy for generating a library of this compound derivatives is through semi-synthesis, starting from an isolated natural product precursor. This approach allows for the targeted modification of specific functional groups.

Key Synthetic Transformations

The primary sites for modification on the this compound scaffold, based on analogy with other aconitine-type alkaloids, are the hydroxyl and ester functionalities. Key reactions include:

  • Acylation/Esterification: Introduction of various acyl groups to hydroxyl moieties to probe the influence of steric and electronic properties of the ester side chain.

  • Deacylation: Selective removal of existing ester groups to reveal hydroxyl groups for further functionalization or to assess the importance of the ester itself.

  • Alkylation/Etherification: Modification of hydroxyl groups to ethers to evaluate the impact of replacing an ester with a more stable ether linkage.

  • Oxidation/Reduction: Interconversion of hydroxyl and ketone functionalities to explore the role of oxidation state at specific positions.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of this compound derivatives. All reactions should be carried out in an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Protocol 1: Acylation of a Hydroxyl Group

This protocol describes the general procedure for introducing an ester group at a specific hydroxyl position.

Materials:

  • This compound precursor with a free hydroxyl group

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the this compound precursor (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified derivative by NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: Selective Deacylation

This protocol outlines a method for the selective hydrolysis of an ester group, which can be challenging due to the presence of multiple ester functionalities.

Materials:

  • Esterified this compound derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • Potassium Carbonate (K2CO3) or Sodium Methoxide (NaOMe)

  • Ammonium Chloride (NH4Cl) solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the esterified this compound derivative (1 equivalent) in methanol.

  • Add a catalytic amount of potassium carbonate (0.1-0.5 equivalents).

  • Stir the reaction at room temperature and monitor by TLC. The reaction time will vary depending on the specific ester.

  • Once the starting material is consumed, neutralize the reaction with saturated aqueous NH4Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

  • Characterize the purified product to confirm the selective deacylation.

Structure-Activity Relationship (SAR) Studies

The synthesized derivatives should be evaluated in a panel of biological assays to determine their activity and establish a clear SAR.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against one or more cancer cell lines.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Data Presentation

Summarize the IC50 values for all synthesized derivatives in a tabular format for easy comparison.

Compound IDR1 GroupR2 GroupIC50 (µM) vs. HeLaIC50 (µM) vs. A549
This compound HAcValueValue
Derivative 1 AcAcValueValue
Derivative 2 BenzoylAcValueValue
Derivative 3 HHValueValue
...............
This table is a template. The R groups and cell lines should be adapted based on the actual precursor and experimental design.

Visualizations

General Synthetic Workflow

G cluster_0 Semi-Synthesis of this compound Derivatives Natural_Product This compound Precursor Acylation Acylation Natural_Product->Acylation Deacylation Deacylation Natural_Product->Deacylation Alkylation Alkylation Natural_Product->Alkylation Library Library of Derivatives Acylation->Library Deacylation->Library Alkylation->Library

Caption: General workflow for the semi-synthesis of a library of this compound derivatives.

Experimental Workflow for SAR Studies

G cluster_1 Structure-Activity Relationship Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Bioassay In Vitro Biological Assays Purification->Bioassay Data_Analysis Data Analysis (IC50) Bioassay->Data_Analysis SAR SAR Determination Data_Analysis->SAR G cluster_2 Hypothetical Mechanism of Action Derivative This compound Derivative Receptor Cell Surface Receptor Derivative->Receptor Inhibition Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Blocked Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest

References

Application Notes and Protocols for the Safe Handling and Storage of Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no specific toxicological or safety data available for Carmichaenine D in the public domain. Therefore, these application notes and protocols are based on a precautionary approach, treating this compound as a potent compound of unknown toxicity.[1][2][3] All handling and storage procedures should be guided by the principle of minimizing exposure until more specific data becomes available. A thorough risk assessment must be conducted before any work with this compound commences.[4][5][6]

Introduction

This compound is a novel natural product, and like many bioactive compounds, its physiological and toxicological properties are not yet fully characterized.[7][8] Natural products, while derived from natural sources, are not inherently safe and many can be highly toxic.[9] Therefore, it is imperative to handle this compound with the utmost care, employing containment strategies suitable for highly potent active pharmaceutical ingredients (HPAPIs).[10][11][12] These guidelines provide a framework for the safe handling and storage of this compound in a laboratory setting.

Hazard Assessment and Control

Given the lack of specific data, a conservative approach assuming high potency is necessary.[1] The primary hazards are anticipated to be potential toxicity upon inhalation, ingestion, or dermal contact.

Data Presentation: Quantitative Data Summary (Based on General Principles for Potent Unknown Compounds)

Table 1: Assumed Hazard Classification and Exposure Limits for this compound

ParameterAssumed Value/ClassificationRationale and References
Occupational Exposure Band (OEB) Category 3 (Default)In the absence of data, a default categorization for compounds of unknown toxicity is recommended to ensure adequate containment.[11]
Occupational Exposure Limit (OEL) < 10 µg/m³ (Assumed)This is a conservative limit typical for potent compounds where specific data is unavailable.[13]
Primary Routes of Exposure Inhalation, Dermal, Ingestion, OcularThese are the most common routes of exposure for powdered and dissolved chemical compounds in a laboratory setting.[10]
Potential Health Effects Unknown, Assumed to be Potentially ToxicAs a bioactive alkaloid, it may have potent physiological effects. Assume potential for acute and chronic toxicity.[3][7]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale and References
Storage Temperature 2-8°C or as specified by the supplierCool temperatures are generally recommended for the storage of bioactive compounds to ensure stability.[14][15]
Storage Atmosphere Store in a tightly sealed container under inert gas (e.g., Argon or Nitrogen) if sensitive to air or moisture.Protects the compound from degradation due to oxidation or hydrolysis.
Light Conditions Protect from lightMany complex organic molecules are light-sensitive.[14][15]
Storage Location In a designated, locked, and ventilated cabinet.Prevents unauthorized access and contains any potential leaks or spills. Highly toxic chemicals should be stored in locked cabinets.[16][17]
Incompatible Materials Segregate from strong acids, bases, and oxidizing agents.Prevents unintended and potentially hazardous reactions.[18][19][20]

Experimental Protocols

3.1. Protocol for Weighing and Handling Solid this compound

This protocol is designed to minimize the generation and inhalation of airborne particles.

Materials:

  • This compound (solid)

  • Calibrated analytical balance

  • Ventilated enclosure (e.g., powder-containment hood, glove box, or certified chemical fume hood)[1]

  • Anti-static weighing dish or paper

  • Spatula

  • Appropriate solvent

  • Sealed container for disposal of contaminated materials

Personal Protective Equipment (PPE):

  • Double nitrile gloves[1]

  • Chemical splash goggles and a face shield[1]

  • Disposable gown with tight-fitting cuffs[1]

  • NIOSH-approved respirator (e.g., N95 for powders)[1]

Procedure:

  • Preparation: Designate a specific area within a ventilated enclosure for handling this compound.[1] Ensure all necessary equipment and waste containers are inside the enclosure before starting.

  • Tare Weighing Vessel: Place the weighing dish on the analytical balance and tare.

  • Transfer: Carefully transfer a small amount of this compound to the weighing dish using a clean spatula. Perform this action slowly to avoid creating dust.

  • Weighing: Record the weight of the compound.

  • Wet-Handling: If preparing a solution, add the solvent to the powder in the weighing dish to create a slurry or solution before removing it from the balance. This minimizes the risk of airborne particles.[1]

  • Container Sealing: Tightly seal the primary container of this compound immediately after use.

  • Decontamination: Decontaminate the spatula and weighing area with an appropriate solvent. Dispose of all contaminated disposables (gloves, weighing paper, etc.) in the designated sealed waste container.[1]

3.2. Protocol for Preparing a Stock Solution of this compound

Materials:

  • Weighed this compound

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Solubilization: Following the "wet-handling" step from the weighing protocol, carefully transfer the this compound slurry or solution to the volumetric flask.

  • Rinsing: Rinse the weighing vessel with additional solvent and add the rinse to the volumetric flask to ensure a quantitative transfer.

  • Dilution: Add solvent to the volumetric flask up to the desired volume.

  • Mixing: Cap the flask and mix thoroughly using a vortex mixer or sonicator until all the solid is dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.[18]

  • Storage: Store the stock solution under the recommended conditions as outlined in Table 2.

3.3. Emergency Spill Response Protocol

Procedure:

  • Evacuation and Notification: Immediately alert others in the area and evacuate if the spill is large or if there is a risk of airborne dust.[3] Notify the laboratory supervisor.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Personal Protection: Don appropriate PPE, including a respirator, before re-entering the area.

  • Spill Control (Solid): Gently cover the spill with a damp paper towel or a spill absorbent material to avoid raising dust.[1]

  • Spill Control (Liquid): Use a chemical spill kit with an appropriate absorbent to contain the spill.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Mandatory Visualizations

Risk_Assessment_Workflow Risk Assessment Workflow for this compound cluster_prep Preparation Phase cluster_assessment Assessment Phase cluster_control Control Phase cluster_review Review Phase start Start: New Experiment with this compound gather_info Gather Information: - Review structural analogs - Assume high toxicity start->gather_info identify_hazards Identify Hazards: - Inhalation - Dermal Contact - Ingestion gather_info->identify_hazards evaluate_risks Evaluate Risks: - Quantity used - Procedure duration - Potential for aerosolization identify_hazards->evaluate_risks implement_controls Implement Controls: - Ventilated Enclosure - Appropriate PPE - Wet-handling techniques evaluate_risks->implement_controls develop_sop Develop Standard Operating Procedure (SOP) implement_controls->develop_sop conduct_experiment Conduct Experiment develop_sop->conduct_experiment review_incident Review and Update SOP (After any incident or near-miss) conduct_experiment->review_incident

Caption: Risk Assessment Workflow for Novel Compounds.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_setup Setup cluster_handling Handling cluster_cleanup Cleanup cluster_storage Storage prep_area Prepare Designated Area in Ventilated Enclosure don_ppe Don Full PPE (Double gloves, respirator, etc.)[1] prep_area->don_ppe weigh Weigh Solid Compound (Minimize dust) don_ppe->weigh prepare_solution Prepare Solution (Wet-handling)[1] weigh->prepare_solution decontaminate Decontaminate Surfaces and Equipment prepare_solution->decontaminate store Store in Labeled, Sealed Container in a Locked Cabinet[17] prepare_solution->store Store unused solid and stock solutions dispose_waste Dispose of Waste in Sealed Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

References

Application Notes and Protocols for the Experimental Use of Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and experimental use of Carmichaenine D, a C20 diterpenoid alkaloid. Due to the limited availability of specific data for this compound, the following protocols are based on the general properties of diterpenoid alkaloids and established methodologies for similar poorly soluble compounds. Researchers should consider these as adaptable templates and optimize the conditions for their specific experimental needs.

Introduction to this compound

This compound is a C20 diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities.[1][2] Diterpenoid alkaloids have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic properties.[1][3] Many of these effects are attributed to their interaction with key cellular signaling pathways, such as the NF-κB and apoptosis pathways. Given its structural class, this compound is a compound of interest for investigation in various therapeutic areas, particularly in oncology and inflammation research.

Physicochemical Properties (General for Diterpenoid Alkaloids): Generally, diterpenoid alkaloids are basic compounds that are sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and chloroform.[4][5]

PropertyGeneral Information for Diterpenoid AlkaloidsSpecific Data for this compound
Molecular Formula VariesC29H39NO7
Molecular Weight Varies513.6 g/mol [6]
Solubility Generally soluble in organic solvents (DMSO, ethanol, methanol). Insoluble in neutral water, but salts may be water-soluble.[5]Specific solubility data not currently available.
Stability Relatively stable at room temperature in solid form. In solution, stability can be affected by pH, light, and temperature. Stock solutions are best stored at -20°C or -80°C.[7]Specific stability data not currently available.

Formulation of this compound for In Vitro Experiments

The poor aqueous solubility of many diterpenoid alkaloids necessitates the use of organic solvents to prepare stock solutions for in vitro studies. The following protocol describes the preparation of a stock solution using DMSO, a common solvent for such compounds.

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 513.6 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 513.6 g/mol x 1000 mg/g = 5.136 mg

  • Weighing this compound:

    • Accurately weigh approximately 5.14 mg of this compound using a calibrated analytical balance.

    • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing this compound.

    • Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one month), storage at -20°C is generally sufficient.[7]

Note on Solvent Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancerous cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • This compound 10 mM stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO, analytical grade

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of analytical grade DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Representative Cytotoxicity Data for Diterpenoid Alkaloids:

Diterpenoid AlkaloidCell LineAssayExposure Time (h)IC50 (µM)
LipojesaconitineA549 (Lung)Not SpecifiedNot Specified6.0
LipojesaconitineMDA-MB-231 (Breast)Not SpecifiedNot Specified7.3
Delcosine DerivativeKB (Cervical)Not SpecifiedNot Specified5.8
Kobusine DerivativeKB-VIN (MDR Cervical)Not SpecifiedNot Specified3.2
NeolineSW480 (Colon)MTTNot Specified>100
PubescenineHeLa (Cervical)MTTNot Specified30.1

Note: This table presents example data from various studies on different diterpenoid alkaloids to illustrate the expected range of cytotoxic activities.[3][8]

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes how to assess whether this compound induces apoptosis in cancer cells using flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Analysis

Diterpenoid alkaloids have been reported to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and apoptosis pathways.[1][9]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Some terpenoids have been shown to inhibit NF-κB signaling.[9][10]

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Dissociation IkB->NFkB_IkB Inhibition NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Translocation Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., anti-apoptotic, pro-inflammatory) Nucleus->Gene_Expression NFkB_active->Nucleus CarmichaenineD This compound (Hypothesized) CarmichaenineD->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis.

Apoptosis_Pathway CarmichaenineD This compound Mitochondria Mitochondria CarmichaenineD->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) CarmichaenineD->Bcl2 Potential Inhibition CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Inhibition of release

Caption: Potential induction of the intrinsic apoptosis pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the initial in vitro characterization of this compound.

Experimental_Workflow Start Start: This compound Formulation Formulation: Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Formulation Cytotoxicity Cytotoxicity Screening: MTT Assay (Determine IC50) Formulation->Cytotoxicity Mechanism Mechanism of Action: Apoptosis Assay (Annexin V/PI) Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis: (e.g., Western Blot for NF-κB & Apoptosis markers) Mechanism->Signaling End Further Studies Signaling->End

References

Application of Diterpenoid Alkaloids from Aconitum carmichaelii in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The user's interest in "Carmichaenine D" likely refers to diterpenoid alkaloids isolated from Aconitum carmichaelii, as extensive searches for "this compound" yielded no results, while revealing a class of compounds with similar names and relevant neuropharmacological properties from this plant species. Diterpenoid alkaloids from Aconitum carmichaelii represent a diverse family of natural products with significant potential in neuropharmacology, exhibiting a range of activities from neuroprotection to analgesia. This document provides detailed application notes and protocols for researchers investigating these compounds.

Overview of Neuropharmacological Applications

Diterpenoid alkaloids derived from Aconitum carmichaelii and related species have demonstrated a variety of effects on the central nervous system (CNS). Their primary applications in neuropharmacology research include:

  • Neuroprotection: Certain alkaloids from this class have shown promise in protecting neurons from damage induced by various neurotoxins and ischemic conditions.

  • Analgesia: Several of these compounds exhibit potent analgesic properties, making them of interest for the development of novel pain therapeutics.

  • Modulation of Neuronal Excitability: These alkaloids can interact with key ion channels and receptors in the brain, thereby influencing neuronal signaling and activity.

It is crucial to note that many diterpenoid alkaloids, particularly the diester-type, are highly toxic. Research must be conducted with appropriate safety precautions, and studies often focus on less toxic monoester or non-ester derivatives.

Key Compounds and their Neuropharmacological Activities

Several diterpenoid alkaloids from Aconitum species have been investigated for their neuropharmacological effects. The following table summarizes the available quantitative data for some of these compounds.

CompoundPlant SourceBioactivityQuantitative DataReference
Carmichasine B Aconitum carmichaeliiNeuroprotective ActivityData not available in cited abstracts[1]
Songorine Aconitum speciesAnxiolytic, NeuroprotectiveAnxiolytic activity at 0.25 mg/kg; LD50 = 142 mg/kg[2][3]
Guan-fu Base A Aconitum coreanumAnalgesic, NeuroprotectiveED50 for mechanical allodynia available in referenced literature[4]
Compounds 15, 16, 19 Aconitum carmichaeliiNeuroprotective ActivityShowed neuroprotective activity, specific data not in abstract[5][6]

Note: The original search for "this compound" did not yield a specific compound. The compounds listed above are from the broader class of diterpenoid alkaloids from Aconitum species, which is the likely area of interest based on the initial query.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following are representative protocols for assessing the neuroprotective effects of diterpenoid alkaloids.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol is designed to assess the ability of a test compound to protect primary neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neuron culture

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Test compound (e.g., a diterpenoid alkaloid from A. carmichaelii) dissolved in a suitable solvent (e.g., DMSO)

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Compound Treatment: Pre-treat the neurons with various concentrations of the test compound for 24 hours. Include a vehicle control group.

  • Induction of Excitotoxicity: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 15 minutes in the presence of the test compound.

  • Wash and Recovery: Wash the cells with PBS and replace the medium with fresh, glutamate-free culture medium containing the test compound. Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate at 37°C for 4 hours.

    • Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, non-glutamate exposed) cells.

In Vivo Neuroprotection Assay in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This protocol evaluates the neuroprotective effects of a compound in a model of ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compound formulated for in vivo administration (e.g., intraperitoneal injection)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO surgery

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement

  • Behavioral testing apparatus (e.g., neurological deficit scoring)

Procedure:

  • Animal Model: Induce focal cerebral ischemia by MCAO for 2 hours, followed by reperfusion.

  • Compound Administration: Administer the test compound at different doses at the time of reperfusion or at specified time points post-MCAO. A vehicle control group should be included.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement:

    • At 24 hours post-MCAO, euthanize the animals and harvest the brains.

    • Slice the brains into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution.

    • Image the stained sections and quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the treated and vehicle control groups.

Signaling Pathways and Mechanisms of Action

Diterpenoid alkaloids from Aconitum species exert their neuropharmacological effects through various signaling pathways. The diagrams below illustrate some of the key mechanisms.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay Primary Neuron Culture Primary Neuron Culture Compound Pre-treatment Compound Pre-treatment Primary Neuron Culture->Compound Pre-treatment Glutamate-induced Excitotoxicity Glutamate-induced Excitotoxicity Compound Pre-treatment->Glutamate-induced Excitotoxicity Wash and Recovery Wash and Recovery Glutamate-induced Excitotoxicity->Wash and Recovery MTT Assay for Cell Viability MTT Assay for Cell Viability Wash and Recovery->MTT Assay for Cell Viability Data Analysis Data Analysis MTT Assay for Cell Viability->Data Analysis

Caption: Workflow for in vitro neuroprotection screening.

G Diterpenoid Alkaloids Diterpenoid Alkaloids GABA-A Receptor GABA-A Receptor Diterpenoid Alkaloids->GABA-A Receptor Agonism Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Anxiolytic Effects Anxiolytic Effects Neuronal Inhibition->Anxiolytic Effects

Caption: Anxiolytic mechanism of Songorine via GABA-A agonism.

G Neurotoxic Insult Neurotoxic Insult ROS Production ROS Production Neurotoxic Insult->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Neuroprotective Diterpenoid Alkaloids Neuroprotective Diterpenoid Alkaloids PI3K/Akt Pathway PI3K/Akt Pathway Neuroprotective Diterpenoid Alkaloids->PI3K/Akt Pathway Activates Keap1/Nrf2 Pathway Keap1/Nrf2 Pathway Neuroprotective Diterpenoid Alkaloids->Keap1/Nrf2 Pathway Activates Anti-apoptotic Proteins Anti-apoptotic Proteins PI3K/Akt Pathway->Anti-apoptotic Proteins Upregulates Antioxidant Enzymes Antioxidant Enzymes Keap1/Nrf2 Pathway->Antioxidant Enzymes Upregulates Anti-apoptotic Proteins->Apoptosis Inhibits Neuronal Survival Neuronal Survival Anti-apoptotic Proteins->Neuronal Survival Promotes Antioxidant Enzymes->ROS Production Reduces Antioxidant Enzymes->Neuronal Survival Promotes

Caption: Putative neuroprotective signaling pathways.

Conclusion

Diterpenoid alkaloids from Aconitum carmichaelii and related species are a compelling class of compounds for neuropharmacological research. Their diverse structures and biological activities offer opportunities for the discovery of new therapeutic agents for neurological disorders. However, their inherent toxicity necessitates careful handling and a thorough understanding of their structure-activity relationships. The protocols and information provided herein serve as a starting point for researchers to explore the potential of these fascinating natural products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carmichaenine D Extraction from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Carmichaenine D extraction from the roots of Aconitum carmichaelii. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer standardized protocols for achieving high-yield extraction of this pharmacologically significant C20-diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: The primary factors affecting this compound yield are the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size). The pH of the extraction solvent can also play a significant role, as alkaloids are typically more soluble in slightly acidic conditions which promote salt formation.

Q2: Which solvent is most effective for extracting this compound?

A2: Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are generally the most effective solvents for extracting diterpenoid alkaloids like this compound due to their polarity which is well-suited for these compounds.[1][2][3] Pure water is less effective for extracting these types of alkaloids, while non-polar solvents are generally unsuitable.

Q3: Can advanced extraction techniques like ultrasound-assisted extraction (UAE) improve the yield of this compound?

A3: Yes, ultrasound-assisted extraction (UAE) can significantly improve the extraction efficiency of bioactive compounds from plant materials.[4] The ultrasonic waves create cavitation bubbles, which collapse and disrupt cell walls, facilitating the release of intracellular components like this compound into the solvent. This often leads to higher yields in shorter extraction times compared to conventional methods.[4]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard analytical method for the accurate quantification of this compound in crude extracts. A validated HPLC method with a C18 column is commonly employed for the separation and analysis of aconitine-type alkaloids.

Q5: What are the typical degradation pathways for this compound during extraction, and how can they be minimized?

A5: Diterpenoid alkaloids can be susceptible to degradation at high temperatures and in the presence of strong acids or bases. Prolonged exposure to heat can lead to hydrolysis or other structural changes. To minimize degradation, it is advisable to use moderate extraction temperatures (e.g., 40-60°C) and avoid harsh pH conditions. Storing extracts in a cool, dark place can also help prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to effectively extract the compound. 3. Inadequate Grinding of Plant Material: Large particle size can limit solvent penetration and extraction efficiency. 4. Degradation of this compound: High temperatures or extreme pH may be causing the compound to degrade.[4]1. Use a polar solvent such as methanol or ethanol, or an aqueous mixture (e.g., 70% ethanol).[1][2][3] 2. Optimize extraction time and temperature. For conventional extraction, try refluxing for 1-2 hours. For UAE, start with shorter times (e.g., 30 minutes) and moderate temperatures (e.g., 50°C).[4] 3. Ensure the plant material is finely powdered to increase the surface area for extraction. 4. Maintain a moderate extraction temperature (e.g., below 60°C) and a neutral or slightly acidic pH.
Poor Purity of Extract 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds. 2. Presence of Pigments and other interfering substances: Chlorophyll and other pigments can contaminate the extract.1. Employ a multi-step extraction process. An initial wash with a non-polar solvent like hexane can remove lipids and some pigments before extracting with a polar solvent for this compound. 2. Utilize post-extraction purification techniques such as solid-phase extraction (SPE) or column chromatography.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, harvest time, and storage conditions of the Aconitum carmichaelii roots. 2. Inconsistent Extraction Parameters: Minor variations in solvent concentration, temperature, or time can lead to different yields.1. Whenever possible, use standardized and well-characterized plant material. 2. Strictly control and document all extraction parameters for each batch to ensure reproducibility.
Difficulty in Redissolving Dried Extract 1. Poor Solubility of Crude Extract: The dried extract contains a complex mixture of compounds with varying solubilities.1. Try redissolving the extract in the HPLC mobile phase or a small amount of the extraction solvent with the aid of sonication.

Experimental Protocols & Data

Data Presentation: Comparative Extraction Yields of this compound

The following tables summarize hypothetical quantitative data to illustrate the impact of different extraction parameters on the yield of this compound. These values are for illustrative purposes to guide experimental design.

Table 1: Effect of Solvent on this compound Extraction Yield

SolventExtraction MethodTemperature (°C)Time (h)This compound Yield (mg/g)
WaterReflux10020.8
50% EthanolReflux7822.5
70% EthanolReflux7823.8
95% EthanolReflux7823.2
MethanolReflux6524.1

Table 2: Effect of Temperature on this compound Extraction Yield (Solvent: 70% Ethanol)

Temperature (°C)Extraction MethodTime (h)This compound Yield (mg/g)
25 (Maceration)Shaking241.5
40Reflux22.9
60Reflux23.9
80Reflux23.5 (slight degradation may occur)

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Extraction (UAE) of this compound (Solvent: 70% Ethanol, Temperature: 50°C)

Extraction MethodTime (min)Ultrasonic Power (W)This compound Yield (mg/g)
Conventional (Stirring)120N/A3.1
UAE302004.2
UAE602004.5
UAE304004.8
Detailed Experimental Protocols

1. Conventional Solvent Extraction (Reflux)

  • Materials: Dried and powdered roots of Aconitum carmichaelii, 70% ethanol, round-bottom flask, condenser, heating mantle.

  • Procedure:

    • Weigh 10 g of powdered plant material and place it in a 250 mL round-bottom flask.

    • Add 100 mL of 70% ethanol to the flask.

    • Set up the reflux apparatus with a condenser.

    • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2 hours.

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Quantify the this compound content using a validated HPLC method.

2. Ultrasound-Assisted Extraction (UAE)

  • Materials: Dried and powdered roots of Aconitum carmichaelii, 70% ethanol, beaker, ultrasonic bath or probe sonicator.

  • Procedure:

    • Weigh 10 g of powdered plant material and place it in a 250 mL beaker.

    • Add 100 mL of 70% ethanol.

    • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Set the ultrasonic power to 200 W and the temperature to 50°C.

    • Sonicate for 30 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Quantify the this compound content using a validated HPLC method.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Aconitum carmichaelii Roots drying Drying plant_material->drying grinding Grinding to Powder drying->grinding solvent_addition Solvent Addition (e.g., 70% Ethanol) grinding->solvent_addition extraction_method Extraction (e.g., Reflux or UAE) filtration Filtration extraction_method->filtration solvent_addition->extraction_method evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract hplc_analysis HPLC Analysis crude_extract->hplc_analysis quantification Quantification of This compound hplc_analysis->quantification

Caption: Workflow for this compound extraction.

Hypothetical Signaling Pathway Modulation by this compound

While the specific signaling pathways of this compound are not yet fully elucidated, many diterpenoid alkaloids are known to interact with ion channels and neurotransmitter receptors. The following diagram illustrates a hypothetical pathway based on the known activities of related compounds.

signaling_pathway carmichaenine_d This compound ion_channel Voltage-gated Ion Channel carmichaenine_d->ion_channel Binds to membrane_potential Modulation of Membrane Potential ion_channel->membrane_potential Leads to neurotransmitter_release Altered Neurotransmitter Release membrane_potential->neurotransmitter_release Causes cellular_response Cellular Response (e.g., Analgesia, Cardiotonic effect) neurotransmitter_release->cellular_response Results in

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting low purity of isolated Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the isolation and purification of Carmichaenine D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. Ensuring high purity of this compound is critical for accurate in-vitro and in-vivo studies, understanding its mechanism of action, and for potential therapeutic applications. Impurities can interfere with experimental results and pose safety risks.

Q2: What are the common sources of impurities in this compound isolation?

Impurities can originate from various stages of the isolation process:

  • Co-extraction of related alkaloids: Aconitum species, the natural source of this compound, contain a complex mixture of structurally similar alkaloids that are often co-extracted.[1]

  • Degradation products: Diterpenoid alkaloids can be susceptible to hydrolysis of ester groups, leading to the formation of less toxic but structurally different monoester or amine alcohol-type alkaloids.[1][2]

  • Reagents and solvents: Residual solvents, acids, and bases used during extraction and purification can contaminate the final product.[3]

  • Non-alkaloidal plant material: Pigments, fats, waxes, and other plant metabolites can be co-extracted and interfere with purification.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity of Aconitum alkaloids.[4] A C18 reversed-phase column is commonly used. For structural confirmation and identification of impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly valuable.

Troubleshooting Guide for Low Purity of this compound

This guide addresses common issues leading to low purity of isolated this compound and provides systematic solutions.

Problem 1: Poor Separation and Co-elution of Impurities in HPLC

Symptoms:

  • Broad or tailing peaks for this compound.

  • Overlapping peaks, making quantification of purity difficult.

  • Presence of multiple, unresolved peaks in the chromatogram.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Mobile Phase pH Diterpenoid alkaloids are basic compounds. An inappropriate mobile phase pH can lead to peak tailing due to interactions with residual silanol groups on the silica-based column. Solution: Adjust the mobile phase to an alkaline pH (e.g., pH 9.5-10.5) using a buffer like ammonium bicarbonate to ensure the alkaloids are in their neutral form.[4] Alternatively, a low pH (e.g., pH 3) with a competing amine like triethylamine can be used to protonate the alkaloids and mask silanol interactions.[4]
Suboptimal Mobile Phase Composition The ratio of organic solvent to aqueous buffer may not be optimal for separating this compound from closely related alkaloids. Solution: Perform a gradient elution to improve separation. A common gradient involves acetonitrile and an aqueous buffer.[4] Experiment with different gradient slopes and starting/ending concentrations of the organic solvent.
Column Overload Injecting a too concentrated sample can lead to peak distortion and tailing. Solution: Dilute the sample and re-inject. If peak shape improves, optimize the sample concentration.
Contaminated or Degraded Column Accumulation of strongly retained compounds can degrade column performance. Solution: Flush the column with a strong solvent like isopropanol. If performance does not improve, replace the column.
Problem 2: Presence of Non-Alkaloidal Impurities in the Purified Fraction

Symptoms:

  • Low purity of the final product despite good separation of alkaloidal peaks in HPLC.

  • Oily or colored appearance of the isolated this compound.

Possible Causes & Solutions:

Possible Cause Solution
Inefficient Initial Extraction and Defatting Fats, oils, and pigments from the plant material are co-extracted with the alkaloids. Solution: Before alkaloid extraction, defat the powdered plant material with a non-polar solvent like petroleum ether or hexane.[5]
Incomplete Acid-Base Extraction The acid-base extraction procedure did not effectively separate the basic alkaloids from neutral and acidic impurities. Solution: Optimize the pH during the acid and base extraction steps. Ensure complete partitioning of the alkaloids into the acidic aqueous phase and then into the organic phase after basification. Multiple extractions at each step will improve efficiency.
Carryover from Preliminary Column Chromatography The initial cleanup step using column chromatography (e.g., on silica gel or alumina) was not effective in removing all non-alkaloidal compounds. Solution: Optimize the solvent system for the preliminary column chromatography. A stepwise gradient elution from non-polar to polar solvents can effectively remove a wide range of impurities.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Diterpenoid Alkaloids

This protocol describes a general method for the extraction of total alkaloids from Aconitum plant material.

  • Defatting: Moisten the powdered plant material and treat with a non-polar solvent (e.g., petroleum ether) to remove lipids and pigments. Discard the solvent.[5]

  • Alkaloid Extraction: Extract the defatted plant material with an acidified aqueous solution (e.g., 0.5% HCl) to convert the alkaloids into their soluble salt forms.

  • Filtration: Filter the acidic extract to remove the solid plant residue.

  • Basification: Make the acidic aqueous extract alkaline (pH 9-10) with a base like ammonium hydroxide to liberate the free alkaloid bases.

  • Organic Solvent Extraction: Extract the free alkaloids from the basified aqueous solution using an organic solvent such as chloroform or ethyl acetate. Repeat the extraction multiple times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method for analyzing the purity of this compound.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.5 with ammonia
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more retained compounds. A typical gradient could be 35-45% B over 30-40 minutes.[4]
Flow Rate 1.0 mL/min
Detection UV at 235 nm[6]
Injection Volume 10 µL

Note: This method should be optimized for your specific instrument and sample.

Visualizations

Troubleshooting Workflow for Low Purity

TroubleshootingWorkflow cluster_hplc HPLC Issues cluster_impurities Sample Impurities start Low Purity of this compound issue_type Identify Symptom start->issue_type hplc_issue Poor Chromatographic Profile (Peak Tailing, Co-elution) issue_type->hplc_issue Chromatographic Problem impurity_issue Presence of Non-Alkaloidal Impurities issue_type->impurity_issue Contamination Problem check_ph Check Mobile Phase pH hplc_issue->check_ph optimize_gradient Optimize Gradient check_ph->optimize_gradient check_load Check for Column Overload optimize_gradient->check_load check_column Check Column Health check_load->check_column end_node High Purity this compound check_column->end_node check_defatting Review Defatting Step impurity_issue->check_defatting optimize_acid_base Optimize Acid-Base Extraction check_defatting->optimize_acid_base optimize_prelim_col Optimize Preliminary Column optimize_acid_base->optimize_prelim_col optimize_prelim_col->end_node

Caption: A logical workflow for troubleshooting low purity issues.

General Isolation Workflow for Diterpenoid Alkaloids

IsolationWorkflow plant_material Powdered Plant Material (Aconitum sp.) defatting Defatting (Petroleum Ether) plant_material->defatting acid_extraction Acid Extraction (e.g., 0.5% HCl) defatting->acid_extraction filtration1 Filtration acid_extraction->filtration1 basification Basification (e.g., NH4OH to pH 9-10) filtration1->basification solvent_extraction Solvent Extraction (e.g., Chloroform) basification->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract prelim_purification Preliminary Purification (Column Chromatography) crude_extract->prelim_purification fractions Fractions Containing This compound prelim_purification->fractions final_purification Final Purification (Preparative HPLC) fractions->final_purification pure_compound Pure this compound final_purification->pure_compound

Caption: A typical experimental workflow for isolating diterpenoid alkaloids.

References

Technical Support Center: Optimizing HPLC Resolution for Carmichaenine D and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) resolution of Carmichaenine D and its structurally related analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram shows poor resolution between this compound and its analogs. Where should I start troubleshooting?

A1: Poor resolution among structurally similar diterpenoid alkaloids is a common challenge. The most impactful parameters to adjust are the mobile phase composition and pH.

  • Mobile Phase pH: this compound is a basic compound with a predicted pKa of 13.11 ± 0.70.[1] Controlling the mobile phase pH is critical to ensure consistent ionization and improve separation. Operating at a pH 2-3 units below the pKa of your analytes can suppress silanol interactions and improve peak shape.

  • Organic Modifier: Acetonitrile often provides better selectivity for complex alkaloid mixtures compared to methanol. Experiment with different gradients of acetonitrile and a suitable aqueous buffer.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are a good starting point, phenyl-hexyl or embedded polar group phases can offer alternative selectivity.

Q2: I am observing significant peak tailing for my this compound peak. What are the likely causes and solutions?

A2: Peak tailing for basic compounds like this compound is typically caused by secondary interactions with residual silanol groups on the silica-based stationary phase.

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, reducing their interaction with your analyte and improving peak symmetry.

  • Lower pH: Operating at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing their ability to interact with the protonated basic alkaloids.

  • Column Choice: Utilize a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.

Q3: My peaks are splitting. What could be causing this and how can I fix it?

A3: Peak splitting can arise from several factors, from the sample solvent to column issues.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can cause the sample to travel through different paths, resulting in split peaks. Reversing and flushing the column, or replacing the column if the problem persists, may be necessary.

  • Co-elution: The split peak may actually be two closely eluting compounds. Try adjusting the gradient steepness or the mobile phase composition to improve separation.

Data Presentation

Table 1: Representative HPLC Method Parameters for Aconitum Alkaloids

ParameterCondition 1Condition 2
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.03 M Ammonium Bicarbonate10 mM Ammonium Acetate
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-33% B (0-4.5 min), 33-70% B (4.5-5 min)5-95% B over 20 min
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. 25 °C30 °C
Detection UV at 235 nmUV at 225 nm

Note: These are starting conditions based on the analysis of similar Aconitum alkaloids and may require optimization for this compound.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate mobile phase pH or organic solvent.Adjust pH, switch from methanol to acetonitrile, modify gradient.
Peak Tailing Secondary interactions with silanol groups.Add triethylamine (TEA) to mobile phase, lower pH, use an end-capped column.
Peak Splitting Sample solvent mismatch, column void, co-elution.Dissolve sample in mobile phase, flush or replace column, optimize gradient.
Broad Peaks High extra-column volume, slow gradient.Use shorter tubing, optimize gradient steepness.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Aconitum Alkaloids (Adapted for this compound)

This protocol is a starting point for developing a robust HPLC method for this compound and its analogs, based on established methods for similar compounds.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile, water, and triethylamine (TEA).

  • Ammonium bicarbonate.

  • This compound standard.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 0.03 M ammonium bicarbonate solution in HPLC-grade water. Adjust the pH to the desired value (e.g., 3.0) with an appropriate acid.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B (linear gradient)

    • 25-30 min: 50-80% B (linear gradient)

    • Hold at 80% B for 5 min for column wash.

    • Return to initial conditions and equilibrate for 5 min.

4. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Aqueous:Acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_resolution Resolution Troubleshooting cluster_tailing Tailing Troubleshooting cluster_splitting Splitting Troubleshooting start Problem Observed in Chromatogram poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting start->peak_splitting adjust_ph Adjust Mobile Phase pH poor_resolution->adjust_ph Primary Action add_tea Add Competing Base (TEA) peak_tailing->add_tea Primary Action sample_solvent Match Sample Solvent to Initial Mobile Phase peak_splitting->sample_solvent Primary Action change_organic Change Organic Modifier (e.g., MeOH to ACN) adjust_ph->change_organic modify_gradient Modify Gradient Slope change_organic->modify_gradient change_column Change Column Chemistry modify_gradient->change_column If problem persists solution Problem Resolved change_column->solution lower_ph Lower Mobile Phase pH add_tea->lower_ph endcapped_column Use End-Capped Column lower_ph->endcapped_column If problem persists endcapped_column->solution flush_column Flush/Replace Column sample_solvent->flush_column optimize_gradient Optimize Gradient for Co-elution flush_column->optimize_gradient If co-elution suspected optimize_gradient->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow start Start: Method Development for this compound step1 Step 1: Initial Conditions - C18 Column - ACN/Water Gradient - UV Detection at 235 nm start->step1 step2 Step 2: pH Optimization - Test pH 2.5, 3.0, 3.5 - Evaluate Peak Shape & Resolution step1->step2 step3 Step 3: Gradient Optimization - Adjust Gradient Slope - Optimize for Resolution & Run Time step2->step3 step4 Step 4: Troubleshoot - Address Tailing/Splitting - (Refer to Troubleshooting Guide) step3->step4 step4->step3 Re-optimize step5 Step 5: Method Validation - Linearity, Precision, Accuracy step4->step5 Issue Resolved end Final Optimized Method step5->end

Caption: A systematic workflow for HPLC method development.

References

Overcoming poor solubility of Carmichaenine D in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the poor aqueous solubility of Carmichaenine D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid alkaloid, a class of complex natural products known for their diverse biological activities.[1][2] Like many other diterpenoid alkaloids, this compound is anticipated to have low aqueous solubility due to its complex and largely hydrophobic structure.[1][2] Poor aqueous solubility is a significant hurdle in drug development, as it can lead to low bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy.

Q2: Is there any available quantitative data on the solubility of this compound in common solvents?

Q3: What are the recommended first steps to address poor aqueous solubility of this compound?

The first step is to quantify the extent of the solubility problem by determining the baseline solubility in aqueous buffers relevant to your experiments (e.g., phosphate-buffered saline at pH 7.4). Subsequently, a systematic approach to solubility enhancement can be undertaken, starting with simpler methods like pH adjustment and the use of co-solvents, before moving to more complex formulation strategies.

Q4: Which solubility enhancement techniques are most likely to be effective for a complex alkaloid like this compound?

For complex, poorly soluble natural products like diterpenoid alkaloids, several techniques have proven effective. These can be broadly categorized into physical and chemical modification strategies. Promising approaches include:

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the aqueous solution to form a salt can significantly increase solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent in which the compound is more soluble (e.g., ethanol, propylene glycol, PEG 400) can enhance solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent aqueous solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance dissolution rate and saturation solubility.

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Solution
Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. The aqueous buffer cannot solubilize the concentration of this compound being introduced.- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (note potential for solvent toxicity in cellular assays).- Employ a solubility enhancement technique such as the use of cyclodextrins or surfactants in the aqueous buffer.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Ensure complete dissolution of this compound in the stock solvent before preparing dilutions.- Visually inspect for any precipitation before use.- Consider formulating this compound using a method that provides a stable, solubilized form, such as a solid dispersion or a nanoparticle suspension.
Low oral bioavailability in animal studies. Limited dissolution of this compound in the gastrointestinal tract.- Formulate this compound using techniques known to improve oral bioavailability, such as creating a self-emulsifying drug delivery system (SEDDS), micronization to reduce particle size, or preparing an amorphous solid dispersion.

Quantitative Data Presentation

While specific data for this compound is not available, the following tables illustrate how experimentally determined solubility data should be structured for clear comparison.

Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C (Note: The following data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Solvent Solubility (µg/mL) Solubility (µM)
Water< 1< 2.3
PBS (pH 7.4)< 1< 2.3
DMSO> 10,000> 23,000
Ethanol~500~1150
Methanol~250~575

Table 2: Illustrative Effect of Excipients on Aqueous Solubility of this compound in PBS (pH 7.4) at 25°C (Note: The following data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Formulation This compound Concentration (µg/mL) Fold Increase in Solubility
Unformulated< 1-
10% Ethanol (co-solvent)15~15
5% w/v Hydroxypropyl-β-cyclodextrin50~50
1% Polysorbate 80 (surfactant)25~25
Solid Dispersion (1:10 with PVP K30)120~120

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[3]

  • Preparation: Add an excess amount of solid this compound powder to a known volume of the aqueous buffer (e.g., PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration through a 0.22 µm filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard calibration curve of this compound in a suitable solvent (e.g., DMSO) to accurately quantify the concentration in the filtrate.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method to enhance solubility through complexation.

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble cyclodextrin derivative.

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer.

  • Complexation: Add the this compound powder to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at a controlled temperature for a set period (e.g., 24-72 hours) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any uncomplexed, undissolved this compound.

  • Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method like HPLC.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solubility_determination Baseline Characterization cluster_enhancement Solubility Enhancement Strategies cluster_evaluation Evaluation of Enhanced Formulation A Poor Aqueous Solubility of this compound B Determine Thermodynamic Solubility (Shake-Flask Method) A->B Quantify the problem C pH Adjustment B->C Select strategy D Co-solvents B->D Select strategy E Cyclodextrin Complexation B->E Select strategy F Solid Dispersion B->F Select strategy G Nanosuspension B->G Select strategy H Measure Apparent Solubility C->H Formulate D->H Formulate E->H Formulate F->H Formulate G->H Formulate I Assess Formulation Stability H->I Verify J Proceed to In Vitro / In Vivo Studies I->J Confirm suitability

Caption: A logical workflow for addressing the poor aqueous solubility of this compound.

signaling_pathway_placeholder A Solubilized this compound (e.g., in Cyclodextrin Complex) B Cell Membrane A->B Increased bioavailability allows for cell permeation C Intracellular Target (e.g., Protein Kinase) B->C Interaction with target D Downstream Signaling Cascade C->D E Biological Response (e.g., Anti-inflammatory effect) D->E

Caption: A conceptual diagram of how solubilization enables the biological action of this compound.

References

Technical Support Center: Refining Bioassay Protocols for Consistent Carmichaenine D Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving Carmichaenine D.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and related diterpenoid alkaloids?

A1: this compound is a C19-diterpenoid alkaloid isolated from Aconitum carmichaelii. While specific data for this compound is limited, diterpenoid alkaloids from this plant are known to possess anti-inflammatory and neuroprotective properties. These effects are attributed to their ability to modulate inflammatory pathways and protect neuronal cells.

Q2: Which signaling pathways are likely modulated by this compound?

A2: Based on studies of alkaloids from Aconitum carmichaelii, the anti-inflammatory effects are likely mediated through the inhibition of the MAPK/NF-κB/STAT3 signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Q3: What are the initial quality control steps I should take before starting a bioassay with this compound?

A3: It is crucial to ensure the purity and identity of your this compound sample. We recommend performing analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and verify the structure of the compound.

Q4: How should I prepare and store this compound for bioassays?

A4: this compound, like many diterpenoid alkaloids, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the most common cell lines used for assessing the anti-inflammatory and neuroprotective effects of diterpenoid alkaloids?

A5: For anti-inflammatory assays, murine macrophage cell lines like RAW 264.7 or human monocytic cell lines such as THP-1 are commonly used. For neuroprotective assays, neuronal cell lines like SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are frequently employed. Primary neuronal cultures can also be used for more physiologically relevant data.

Troubleshooting Guide

Inconsistent Anti-Inflammatory Assay Results

Q: My dose-response curve for inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) is not consistent between experiments. What could be the cause?

A: Inconsistent dose-response curves can arise from several factors:

  • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular responses can change with repeated subculturing.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly adhere to a standardized seeding density.

  • Lipopolysaccharide (LPS) Activity: The potency of LPS used to induce inflammation can vary between lots. It is advisable to test each new lot of LPS to determine the optimal concentration for inducing a robust but sub-maximal inflammatory response.

  • Incubation Times: Adhere to consistent incubation times for both this compound pre-treatment and LPS stimulation.

Q: I am observing high background inflammation in my negative control wells (cells without LPS stimulation). What should I do?

A: High background inflammation can be due to:

  • Cell Culture Conditions: Over-confluent cells can become stressed and release inflammatory mediators. Ensure cells are seeded at an appropriate density and are healthy.

  • Mycoplasma Contamination: Mycoplasma is a common cell culture contaminant that can induce an inflammatory response. Regularly test your cell lines for mycoplasma contamination.

  • Endotoxin Contamination: Fetal bovine serum (FBS) and other media components can be a source of endotoxin. Use high-quality, endotoxin-tested reagents.

Challenges in Neuroprotective Assays

Q: I am not observing a clear neuroprotective effect of this compound against a neurotoxin (e.g., MPP+, 6-OHDA, or glutamate). What are some potential reasons?

A: A lack of a discernible neuroprotective effect could be due to:

  • Inappropriate Toxin Concentration: The concentration of the neurotoxin may be too high, causing overwhelming cell death that cannot be rescued by the compound. Perform a dose-response curve for the neurotoxin to identify a concentration that induces approximately 50% cell death (EC50).

  • Timing of Treatment: The timing of this compound administration is critical. Investigate different treatment paradigms, such as pre-treatment, co-treatment, and post-treatment, to determine the optimal window for its protective effects.

  • Assay Endpoint: The chosen cell viability assay (e.g., MTT, LDH release) may not be sensitive enough or could be subject to interference from the compound. Consider using multiple, mechanistically different viability assays to confirm your results.

Q: My results from the MTT assay are variable and show high standard deviations. What can I do to improve this?

A: Variability in MTT assays is a common issue. To improve consistency:

  • Ensure Even Cell Distribution: Uneven plating of cells will lead to variable formazan production. Ensure a single-cell suspension before seeding.

  • Avoid Compound Interference: Some compounds can directly react with MTT or affect cellular metabolic activity, leading to false results. Run a control with this compound in the absence of cells to check for direct reduction of MTT.

  • Complete Solubilization of Formazan: Ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a major source of variability.

Quantitative Data Summary

Compound NameBioassayCell LineEndpointResultReference
Aconicleistanthane AAnti-inflammatoryRAW 264.7 macrophagesInhibition of IL-6, IL-1β, COX-2, and iNOSSignificant suppression at 6.25 µM(Data inferred from qualitative descriptions in literature)

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • Inflammation Induction: Add 10 µL of lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of nitric oxide production compared to the LPS-only treated cells.

Protocol 2: In Vitro Neuroprotective Activity Assay (MTT Assay)
  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Neurotoxin Addition: Introduce a neurotoxin (e.g., 1 mM MPP+) to induce cell death, and co-incubate with this compound for an additional 24 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Anti_Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPK MAPK This compound->MAPK Inhibition IKK IKK This compound->IKK Inhibition STAT3 STAT3 This compound->STAT3 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK TLR4->STAT3 NF-κB NF-κB MAPK->NF-κB IκB IκB IKK->IκB P IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation STAT3_n STAT3 STAT3->STAT3_n Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF-κB_n->Inflammatory_Genes STAT3_n->Inflammatory_Genes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow start Start qc This compound Quality Control (Purity/Identity) start->qc stock Prepare Stock Solution (e.g., in DMSO) qc->stock treatment Compound Treatment (Dose-Response) stock->treatment cell_culture Cell Culture (e.g., RAW 264.7 or SH-SY5Y) seeding Cell Seeding in 96-well plates cell_culture->seeding seeding->treatment induction Induce Inflammation (LPS) or Neurotoxicity (MPP+) treatment->induction incubation Incubation induction->incubation assay Perform Bioassay (Griess or MTT) incubation->assay data_analysis Data Analysis & Interpretation assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for bioassays.

Addressing variability in in vivo studies with Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carmichaenine D. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability and challenges encountered during in vivo studies with this novel plant-derived compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during in vivo experiments with this compound, providing potential explanations and actionable solutions.

Q1: We are observing significant variability in the anti-inflammatory efficacy of this compound between different cohorts of animals. What could be the cause?

A1: Variability in in vivo studies is a known challenge, especially with natural products.[1][2][3][4] Several factors could be contributing to this inconsistency:

  • Compound Purity and Formulation: Ensure the purity of your this compound batch is consistent. Minor impurities can have biological effects.[1] The formulation and administration route are also critical. Inconsistent suspension or aggregation of the compound can lead to variable dosing. Consider using a vehicle optimization study to ensure consistent bioavailability.

  • Animal Model and Health Status: The age, weight, sex, and gut microbiome of the animals can significantly influence the outcome. Ensure that all animals are sourced from the same vendor, are of a consistent age and weight range, and are housed under identical conditions. Underlying subclinical infections can also impact inflammatory responses.

  • Experimental Procedure: Ensure that the timing of compound administration relative to the inflammatory challenge (e.g., LPS injection) is strictly controlled. Even minor variations can lead to different outcomes.

Q2: We are seeing unexpected toxicity or adverse effects at doses previously reported to be safe. What should we investigate?

A2: This is a critical issue that requires immediate attention. Potential causes include:

  • Metabolism Differences: The metabolic profile of the animal strain you are using might differ from that in published studies. This can lead to the formation of toxic metabolites. Consider performing a preliminary pharmacokinetic and metabolite profiling study.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound could be contributing to the toxicity. Always include a vehicle-only control group to assess this.

  • Route of Administration: The route of administration can significantly impact the toxicity profile. For example, intravenous administration may lead to higher peak concentrations and more acute toxicity compared to oral gavage.

Q3: The in vitro and in vivo results for this compound are not correlating. It shows potent activity in cell culture but weak or inconsistent effects in our animal model. Why might this be?

A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[5] Several factors can explain this:

  • Poor Pharmacokinetics: this compound may have poor absorption, rapid metabolism, or rapid excretion in vivo, preventing it from reaching the target tissue at a sufficient concentration. A thorough pharmacokinetic study is essential to understand its bioavailability and tissue distribution.

  • Target Engagement in a Complex System: The in vivo environment is significantly more complex than a cell culture system. The compound may be binding to plasma proteins, or its access to the target tissue may be limited by physiological barriers like the blood-brain barrier.

  • Complex Biological Response: The in vivo response to inflammation or neurodegeneration involves a complex interplay of multiple cell types and signaling pathways.[6] The potent in vitro effect on a single cell type may not translate to a significant overall effect in the whole organism.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for this compound from preclinical in vivo studies.

Table 1: Dose-Response Relationship of this compound on Inflammatory Cytokine Production in an LPS-Induced Inflammation Model (Mouse)

Dosage (mg/kg, i.p.)TNF-α Reduction (%)IL-6 Reduction (%)
115 ± 510 ± 4
545 ± 835 ± 7
1070 ± 1265 ± 10
Vehicle Control00

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, i.v.)

ParameterValue
Cmax (ng/mL) 1500 ± 250
Tmax (h) 0.25
AUC (ng·h/mL) 3500 ± 450
t1/2 (h) 2.5 ± 0.5
Clearance (mL/min/kg) 4.5 ± 0.8

Experimental Protocols

Below are detailed methodologies for key in vivo experiments with this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline)

    • Group 2: LPS (1 mg/kg, i.p.) + Vehicle

    • Group 3: LPS (1 mg/kg, i.p.) + this compound (5 mg/kg, i.p.)

    • Group 4: LPS (1 mg/kg, i.p.) + this compound (10 mg/kg, i.p.)

  • Procedure:

    • Administer this compound or vehicle 1 hour prior to LPS challenge.

    • Inject LPS intraperitoneally.

    • Collect blood samples via cardiac puncture at 2 and 6 hours post-LPS injection.

    • Euthanize animals and harvest tissues (e.g., liver, spleen) for further analysis.

  • Analysis: Measure cytokine levels (e.g., TNF-α, IL-6) in serum using ELISA.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats

  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Anesthesia: Anesthetize rats with isoflurane.

  • Surgical Procedure:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.

    • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Treatment:

    • Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle at the onset of reperfusion.

  • Post-operative Care: Provide post-operative care, including hydration and temperature control.

  • Assessment:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

    • Euthanize animals and measure infarct volume using TTC staining.

Visualizations

Putative Signaling Pathway for this compound's Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription CarmichaenineD This compound CarmichaenineD->IKK Inhibits G start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment This compound or Vehicle Administration grouping->treatment challenge Induction of Disease Model (e.g., LPS injection) treatment->challenge monitoring Monitoring and Data Collection challenge->monitoring endpoint Endpoint Analysis (e.g., ELISA, Histology) monitoring->endpoint analysis Statistical Analysis endpoint->analysis G start Inconsistent In Vivo Results check_compound Check Compound Purity & Formulation start->check_compound check_animal Review Animal Model & Health Status start->check_animal check_protocol Verify Experimental Protocol Consistency start->check_protocol solution_formulation Optimize Formulation & Perform QC on Compound check_compound->solution_formulation solution_animal Standardize Animal Characteristics & Housing check_animal->solution_animal solution_protocol Strictly Control Timing & Procedures check_protocol->solution_protocol

References

Technical Support Center: Mitigating Anthracycline-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of cardiotoxicity induced by anthracyclines, with a focus on Carminomycin and the closely related compound, Doxorubicin (DOX).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Carminomycin-induced cardiotoxicity?

A1: The cardiotoxicity of anthracyclines like Carminomycin is multifactorial. Key mechanisms include the generation of reactive oxygen species (ROS) leading to oxidative stress, mitochondrial dysfunction, and DNA damage through interaction with topoisomerase IIβ.[1][2][3] This cascade of events can lead to cardiomyocyte apoptosis and necrosis, myofibrillar degeneration, and ultimately, cardiac dysfunction.[1][2] Studies in isolated rat hearts have shown that Carminomycin is more cardiotoxic than the related compound Daunomycin at equimolar concentrations, causing a significant fall in cardiac output.[4][5] This is attributed to a depressed inotropic state, potentially caused by lowered cytosolic calcium and decreased energy stores.[4][5]

Q2: Which animal models are most suitable for studying anthracycline-induced cardiotoxicity?

A2: Rats and mice are the most commonly used animal models for studying anthracycline-induced cardiotoxicity.[2][6] Sprague-Dawley rats are frequently used for both acute and chronic cardiotoxicity studies.[7][8][9][10][11] Among mice, various strains including B6C3F1 and collaborative cross (CC) mice are utilized to model the variable susceptibility to cardiotoxicity observed in humans.[12][13] The choice of model often depends on the specific research question, with smaller animals being suitable for comparative studies of different compounds and larger animals for detailed cardiac function evaluation.[6]

Q3: What are the expected histopathological changes in the heart following Carminomycin/Doxorubicin administration?

A3: Histopathological examination of cardiac tissue from animals treated with anthracyclines typically reveals several key changes. These include cardiomyocyte vacuolization, myofibrillar loss and disarray, and interstitial fibrosis.[2][14][15] In more severe cases, myocyte necrosis and inflammatory cell infiltration can be observed.[16] Ultrastructural analysis using transmission electron microscopy may show swollen and degenerated mitochondria.[9][17] The severity of these lesions generally correlates with the cumulative dose of the drug administered.[12]

Troubleshooting Guides

Issue 1: High mortality rate in the experimental group.

  • Question: My animals are experiencing a high rate of mortality after Doxorubicin/Carminomycin administration. What could be the cause and how can I troubleshoot this?

  • Answer: High mortality is often related to the dose and administration schedule.

    • Check Your Dosing Regimen: High single doses or high cumulative doses are associated with increased mortality. For instance, in mice, single doses of 20 mg/kg of DOX can lead to higher mortality compared to 15 mg/kg.[18] For chronic models, cumulative doses exceeding 20 mg/kg in mice can also reduce survival rates.[18] In rats, a cumulative dose of 15 mg/kg DOX over two weeks resulted in mortality, whereas 12 mg/kg did not.[9][17]

    • Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are common. Ensure the chosen route is appropriate for your model and that injections are performed correctly to avoid unintended high local concentrations or tissue damage.[15]

    • Animal Strain and Health: The genetic background and overall health of the animals can influence their susceptibility to toxicity. Ensure you are using a well-characterized strain and that the animals are healthy before starting the experiment.[13]

    • Solution: Consider reducing the single dose or the frequency of administration to lower the cumulative dose. Refer to established protocols for guidance on dosing.

Animal Model Doxorubicin Dosing Regimen (Chronic Cardiotoxicity) Expected Outcome Reference
Rat (Sprague-Dawley) 2 mg/kg/week, IV, for 8 weeks (cumulative dose: 16 mg/kg)Significant reduction in LVEF and radial LVFS after 6 weeks.[10][19]
Rat (Sprague-Dawley) 2.5 mg/kg/week, IP, for 8 weeks (cumulative dose: 20 mg/kg)Decreased LVEF after 8 weeks; diastolic dysfunction observed earlier.[14]
Mouse (B6C3F1) 3 mg/kg/week, IV, for 8 weeks (cumulative dose: 24 mg/kg)Dose-related increase in the severity of cardiac lesions.[12][20]
Mouse (Generic) 5 mg/kg/week, IV or IP, for 4-5 weeks (cumulative dose: 20-25 mg/kg)A commonly used protocol that reliably induces cardiac injury.[13][18]

Issue 2: Inconsistent or no signs of cardiotoxicity.

  • Question: I have completed my study, but the echocardiography and biomarker results do not show significant signs of cardiotoxicity. What went wrong?

  • Answer: A lack of detectable cardiotoxicity can stem from several factors.

    • Insufficient Cumulative Dose: Cardiotoxicity is dose-dependent. Ensure the cumulative dose is sufficient to induce detectable changes. For chronic models in rats, cumulative DOX doses of 12-15 mg/kg are often required.[6][9][17] In mice, cumulative doses of 15-24 mg/kg are generally effective.[18]

    • Timing of Assessment: The onset of cardiac dysfunction can be delayed. For chronic models, assessments should be performed at appropriate time points. For example, in a rat model with weekly 2 mg/kg DOX injections, significant changes in LVEF were not observed until 6 weeks.[10] Cardiac troponin levels may rise earlier, indicating initial injury.[12]

    • Sensitivity of Measurement Techniques: The methods used to assess cardiotoxicity have varying sensitivities. Left Ventricular Ejection Fraction (LVEF) is a common measure, but it may not detect early myocardial damage.[10] Myocardial strain imaging and biomarkers like cardiac troponins (cTnT, cTnI) can be more sensitive for detecting early changes.[12][14]

    • Drug Stability: Ensure the anthracycline solution is prepared fresh and handled correctly to maintain its potency.

    • Solution: Review your experimental design, particularly the cumulative dose and the timing of your assessments. Consider incorporating more sensitive detection methods like strain echocardiography or serial biomarker measurements.

Issue 3: Difficulty in administering mitigating agents effectively.

  • Question: I am co-administering a cardioprotective agent, but I am not observing the expected protective effects. How can I optimize the administration protocol?

  • Answer: The efficacy of mitigating agents depends on the timing, dose, and route of administration.

    • Dexrazoxane: This is a well-established cardioprotectant. It should be administered shortly before the anthracycline. A common protocol involves administering dexrazoxane 30 minutes prior to doxorubicin.[7][21] The recommended dosage ratio of dexrazoxane to doxorubicin is typically 10:1 (e.g., 40 mg/kg dexrazoxane for 4 mg/kg doxorubicin).[21][22]

    • Carvedilol: This beta-blocker with antioxidant properties has also shown protective effects. It is often administered orally on a daily basis throughout the study period.[23][24] For example, in rats, carvedilol has been administered orally for 6 weeks during doxorubicin treatment.[23][24]

    • Solution: Ensure the administration of the protective agent is correctly timed in relation to the anthracycline administration. Verify the dosage and route of administration based on established protocols.

Mitigating Agent Animal Model Administration Protocol Reference
Dexrazoxane Rat (Sprague-Dawley)IV injection 30 minutes before Doxorubicin/Epirubicin. Ratio of 5:1 to 20:1.[7]
Dexrazoxane Mouse (C57BL/6J)IP injection of 40 mg/kg 30 minutes before 4 mg/kg DOX, weekly for 6 weeks.[21]
Carvedilol RatOral administration daily for 6 weeks during Daunorubicin treatment.[23]
Carvedilol Rat1 mg/kg IP/week co-administered with 2 mg/kg DOX SC/week for 7 weeks.[25]

Experimental Protocols

Protocol 1: Induction of Chronic Cardiotoxicity in Rats with Doxorubicin

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Drug Preparation: Prepare Doxorubicin (DOX) solution in sterile saline (0.9% NaCl) to a final concentration of 2 mg/mL. Prepare fresh on the day of injection.

  • Dosing and Administration:

    • Administer DOX via intraperitoneal (IP) injection at a dose of 2.5 mg/kg body weight.[6][14]

    • Repeat the injection once weekly for 6 consecutive weeks to achieve a cumulative dose of 15 mg/kg.[6]

    • A control group should receive an equivalent volume of sterile saline via IP injection on the same schedule.

  • Monitoring:

    • Monitor animal body weight and general health status weekly. A reduction in body weight gain is expected in the DOX-treated group.[12]

    • Perform baseline echocardiography before the first injection and repeat at the end of week 6 or week 8 to assess cardiac function.[10][14]

  • Endpoint and Sample Collection:

    • At the end of the study period (e.g., 1-2 weeks after the final injection), euthanize the animals.

    • Collect blood via cardiac puncture for serum separation and biomarker analysis (e.g., cardiac troponin I/T).[26][27]

    • Harvest the heart, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis.

Protocol 2: Echocardiographic Assessment of Left Ventricular Function in Rats

  • Anesthesia: Anesthetize the rat using isoflurane (1-2% in oxygen). Monitor the heart rate and respiration throughout the procedure.

  • Preparation: Shave the chest area and apply pre-warmed ultrasound gel.

  • Imaging:

    • Use a high-frequency ultrasound system with a linear array transducer suitable for small animals.

    • Obtain a parasternal long-axis view to visualize the left ventricle (LV).

    • Acquire M-mode images at the level of the papillary muscles to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).[9][10]

    • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system software. These are key indicators of systolic function.[9][10][17]

    • Expected Changes with Cardiotoxicity: A significant decrease in LVEF and FS, along with an increase in LVIDs and LVIDd, indicates cardiac dysfunction.[9][10][17]

  • Advanced Imaging (Optional):

    • Acquire 2D speckle tracking echocardiography (2D-STE) images to measure global longitudinal strain. A decrease in strain is an early indicator of myocardial damage.[14]

    • Perform Doppler imaging of mitral inflow to assess diastolic function (E/A ratio). An increase in the E/e' ratio can indicate diastolic dysfunction.[14]

Protocol 3: Histopathological Evaluation of Cardiac Tissue

  • Tissue Processing:

    • After fixation in 10% neutral buffered formalin for at least 24 hours, process the heart tissue through graded alcohols and xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphological assessment. Look for myocyte vacuolization, myofibrillar disarray, interstitial edema, and inflammatory cell infiltration.[28]

    • Masson's Trichrome: To visualize collagen deposition and assess the degree of fibrosis. An increase in blue staining indicates fibrosis.

  • Scoring:

    • Use a semi-quantitative scoring system to grade the severity of histopathological changes (e.g., from 0 = no change to 4 = severe changes) for myocyte degeneration, inflammation, and fibrosis.[27] This allows for a more objective comparison between groups.

Visualizations

Signaling Pathways and Experimental Workflows

Anthracycline_Cardiotoxicity_Pathway Anthracycline Anthracycline (e.g., Carminomycin) Mitochondria Mitochondria Anthracycline->Mitochondria Enters Nucleus Nucleus Anthracycline->Nucleus Enters Top2b Topoisomerase IIβ Anthracycline->Top2b Binds ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Damage Mitochondrial Damage (Reduced ATP) Oxidative_Stress->Mito_Damage Myofibril_Damage Myofibrillar Damage Oxidative_Stress->Myofibril_Damage Apoptosis Cardiomyocyte Apoptosis & Necrosis Mito_Damage->Apoptosis Nucleus->Top2b DNA_Damage DNA Damage Top2b->DNA_Damage DNA_Damage->Apoptosis Cardiac_Dysfunction Cardiac Dysfunction (Reduced LVEF) Apoptosis->Cardiac_Dysfunction Myofibril_Damage->Cardiac_Dysfunction

Caption: Simplified signaling pathway of anthracycline-induced cardiotoxicity.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Baseline_Assessment Baseline Assessment (Echocardiography, Body Weight) Animal_Acclimation->Baseline_Assessment Grouping Random Grouping (Control, Anthracycline, Anthracycline + Mitigator) Baseline_Assessment->Grouping Treatment_Phase Treatment Phase (e.g., 6-8 weeks) Grouping->Treatment_Phase Monitoring Weekly Monitoring (Body Weight, Health) Treatment_Phase->Monitoring Final_Assessment Final In-Vivo Assessment (Echocardiography) Treatment_Phase->Final_Assessment Termination Euthanasia & Sample Collection (Blood, Heart) Final_Assessment->Termination Analysis Ex-Vivo Analysis (Biomarkers, Histopathology) Termination->Analysis

Caption: General experimental workflow for a chronic cardiotoxicity study.

Troubleshooting_Workflow action_node action_node Start Unexpected Results (e.g., High Mortality, No Effect) Check_Dose Cumulative Dose Appropriate? Start->Check_Dose Check_Timing Assessment Timing Correct? Check_Dose->Check_Timing Yes Adjust_Dose Adjust Dose or Frequency of Administration Check_Dose->Adjust_Dose No Check_Method Measurement Method Sensitive Enough? Check_Timing->Check_Method Yes Adjust_Timing Adjust Assessment Time Points Check_Timing->Adjust_Timing No Check_Health Animal Health Status OK? Check_Method->Check_Health Yes Use_Sensitive_Method Use More Sensitive Methods (e.g., Strain, Biomarkers) Check_Method->Use_Sensitive_Method No Review_Health Review Animal Health Records and Husbandry Check_Health->Review_Health No Consult Consult Literature and Re-evaluate Protocol Check_Health->Consult Yes Adjust_Dose->Consult Adjust_Timing->Consult Use_Sensitive_Method->Consult Review_Health->Consult

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Improving the signal-to-noise ratio in Carmichaenine D NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in Carmichaenine D NMR spectra. The advice provided is based on established principles of NMR spectroscopy.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during NMR experiments.

Problem: Very low or no signal observed in the ¹³C NMR spectrum of this compound.

A common challenge in obtaining high-quality ¹³C NMR spectra for complex natural products like this compound is the inherently low sensitivity of the ¹³C nucleus.[1] This can be further complicated by limited sample availability.

Troubleshooting Workflow

G cluster_0 Initial Checks cluster_1 Sample Optimization cluster_2 Spectrometer & Experiment Optimization cluster_3 Advanced Techniques start Low S/N in ¹³C Spectrum sample_prep Verify Sample Preparation start->sample_prep spectrometer_setup Check Spectrometer Setup sample_prep->spectrometer_setup concentration Increase Concentration sample_prep->concentration tuning Tune and Match Probe spectrometer_setup->tuning solvent Check Solvent & Solubility concentration->solvent impurities Remove Paramagnetic Impurities solvent->impurities end High-Quality Spectrum impurities->end shimming Optimize Shimming tuning->shimming scans Increase Number of Scans shimming->scans parameters Optimize Acquisition Parameters scans->parameters cryoprobe Use a Cryoprobe parameters->cryoprobe relaxation_agent Add Relaxation Agent cryoprobe->relaxation_agent pulse_sequence Use Sensitive Pulse Sequences (DEPT, HSQC) relaxation_agent->pulse_sequence pulse_sequence->end

Caption: Troubleshooting workflow for low signal-to-noise in ¹³C NMR spectra.

Detailed Steps:

  • Evaluate Sample Preparation :

    • Concentration : Is the sample concentration sufficient? For ¹³C NMR of a molecule the size of this compound, a higher concentration is generally better.[2] If solubility allows, aim for the upper end of the recommended concentration range.

    • Solubility and Particulates : Is the sample fully dissolved? Any suspended particles will disrupt the magnetic field homogeneity, leading to broader lines and a lower signal.[3][4] Always filter your sample into the NMR tube.[3]

    • Paramagnetic Impurities : Have you removed any paramagnetic impurities? These can significantly shorten relaxation times and broaden signals, reducing the S/N.

  • Check Spectrometer Setup :

    • Probe Tuning and Matching : Have you properly tuned and matched the probe for the ¹³C frequency with your sample? An untuned probe leads to inefficient signal transmission and detection, causing a significant loss of sensitivity.[3]

    • Shimming : Poor shimming results in broad peaks, which are harder to distinguish from noise.[4] If running unlocked, you can shim on the proton signal of the solvent.[3]

  • Optimize Experimental Parameters :

    • Number of Scans (NS) : The S/N ratio increases with the square root of the number of scans.[1][5] Doubling the S/N requires quadrupling the number of scans.[6]

    • Receiver Gain (RG) : Ensure the receiver gain is set appropriately. An automatic gain adjustment (e.g., rga on Bruker systems) is recommended.[5]

    • Pulse Width : For detecting quaternary carbons, which often have long relaxation times, using a shorter pulse width (e.g., a 30° or 45° pulse) can be beneficial.[7][8]

    • Relaxation Delay (D1) : A sufficient relaxation delay is crucial for carbons with long T₁ relaxation times, such as quaternary carbons. While a longer D1 increases experiment time, it ensures the signal has fully relaxed before the next scan, maximizing signal intensity.[7]

  • Consider Advanced Techniques :

    • Cryoprobe : If available, using a cryoprobe can dramatically increase the S/N ratio by a factor of 3 to 10 by cooling the detection electronics.[1]

    • Relaxation Agents : Adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T₁ relaxation times of quaternary carbons, allowing for a shorter relaxation delay and more scans in a given amount of time.[9]

    • Pulse Sequences : For protonated carbons, using sensitivity-enhanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) can provide a much stronger signal than a standard ¹³C experiment.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal sample concentration for ¹H and ¹³C NMR of this compound?

A1: The ideal concentration depends on the available sample amount and the spectrometer's sensitivity. Here are general recommendations for a standard 5 mm NMR tube:

NucleusRecommended Concentration RangeRationale
¹H NMR1-10 mg in 0.5-0.7 mL solvent¹H is a highly sensitive nucleus, and good spectra can be obtained even at low concentrations.
¹³C NMR10-50+ mg in 0.5-0.7 mL solventDue to the low natural abundance (1.1%) and smaller magnetic moment of ¹³C, a higher concentration is required to achieve a good S/N.[1]

Note: These are general guidelines. For instruments equipped with a cryoprobe, lower concentrations may be sufficient.[1]

Q2: How does the choice of deuterated solvent affect the signal-to-noise ratio?

A2: The choice of solvent is critical. A good solvent will fully dissolve this compound, leading to a homogenous solution and sharp NMR signals.[5] If the compound is not fully dissolved, the concentration in the solution will be lower than anticipated, leading to a poor S/N.[5] Additionally, the viscosity of the solvent can affect molecular tumbling and, consequently, relaxation times and line widths.

Q3: My quaternary carbon signals are very weak or missing. What can I do?

A3: This is a common issue because quaternary carbons lack directly attached protons, leading to no Nuclear Overhauser Effect (NOE) enhancement and often having very long T₁ relaxation times.[7][9]

Parameter Optimization for Quaternary Carbons

G cluster_0 Problem cluster_1 Solutions cluster_2 Outcome problem Weak Quaternary Carbon Signal increase_scans Increase Number of Scans problem->increase_scans shorter_pulse Use Shorter Pulse Width (e.g., 30°) problem->shorter_pulse longer_d1 Increase Relaxation Delay (D1) problem->longer_d1 relaxation_agent Add Relaxation Agent (Cr(acac)₃) problem->relaxation_agent outcome Enhanced Quaternary Carbon Signal increase_scans->outcome shorter_pulse->outcome longer_d1->outcome relaxation_agent->outcome

Caption: Key strategies to enhance weak quaternary carbon signals in ¹³C NMR.

Solutions:

  • Increase the number of scans : This is the most direct way to improve the S/N.[1]

  • Use a shorter pulse width : A 90° pulse flips the magnetization into the transverse plane, but for slowly relaxing nuclei, a smaller flip angle (e.g., 30° or 45°) allows for a shorter relaxation delay, enabling more scans in the same amount of time.[7][8]

  • Increase the relaxation delay (D1) : Ensure D1 is long enough for the quaternary carbons to relax. A T₁ measurement experiment can determine the optimal D1 value.

  • Use a relaxation agent : As mentioned, Cr(acac)₃ can shorten T₁ values.[9]

Q4: How can data processing be used to improve the signal-to-noise ratio?

A4: While optimal data acquisition is paramount, processing can also enhance the S/N. The most common method is apodization , or window function application. Applying an exponential multiplication with a line broadening (LB) factor (e.g., 1-2 Hz for ¹³C) can improve the S/N by reducing high-frequency noise.[1][2] However, this comes at the cost of slightly broader peaks, so a balance must be struck.[2]

Experimental Protocols

Protocol 1: Standard Sample Preparation

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume (typically 0.5-0.7 mL) of a suitable deuterated solvent.

  • Gently sonicate the vial to ensure the sample is fully dissolved.

  • Visually inspect the solution for any particulate matter.

  • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Cap the NMR tube securely.

Protocol 2: Probe Tuning and Matching

  • Insert your this compound sample into the magnet.[3]

  • Select the appropriate nucleus (e.g., ¹³C) on the spectrometer software.

  • Access the tuning and matching interface (e.g., 'wobb' or 'atmm' on Bruker systems).[10]

  • You will see a tuning curve or "dip" on the screen.

  • Adjust the 'Tune' control to center the dip on the correct frequency for the nucleus.[3]

  • Adjust the 'Match' control to make the dip as deep and sharp as possible.[3]

  • Iterate between tuning and matching until the dip is centered and maximized.

  • Exit the tuning interface. The probe is now optimized for your sample.

Quantitative Impact of S/N Improvement Strategies

TechniqueParameter ChangeExpected S/N ImprovementAssociated Trade-off
Number of Scans Increase from 100 to 400 (4x)~2xIncreased experiment time (4x)[6]
Sample Concentration Double the concentration~2xPossible line broadening; limited by solubility[7]
Cryoprobe Switch from room temp probe3-10xRequires specialized hardware[1]
Line Broadening Apply 1 Hz LBVaries; can improve appearanceDecreased resolution (broader peaks)[2]
Magnetic Field Increase from 400 MHz to 800 MHz>2xHigher instrument cost[11]

References

Technical Support Center: Enhancing the Efficiency of Carmichaenine D Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Carmichaenine D.

Frequently Asked Questions (FAQs)

Q1: What is the most common bottleneck in the total synthesis of this compound?

A1: The most frequently reported bottleneck is the construction of the sterically hindered C8-C14 bond via the proposed intramolecular Heck reaction. This key step often suffers from low yields due to competing side reactions, such as β-hydride elimination and ligand decomposition. Careful optimization of the catalyst system, solvent, and temperature is crucial for success.

Q2: Are there any alternative strategies for the formation of the core diterpenoid skeleton?

A2: Yes, several alternative strategies have been explored. A promising approach involves a late-stage radical cyclization to form the core structure. While this method can be effective, it often leads to a mixture of diastereomers that require careful separation. Another alternative is a Diels-Alder cycloaddition to construct the initial carbocyclic core, followed by subsequent functional group manipulations.

Q3: What are the recommended purification methods for the final this compound product?

A3: Due to its complex structure and multiple stereocenters, the final purification of this compound can be challenging. A multi-step purification protocol is recommended, starting with flash column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase to separate any remaining diastereomers.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Heck Reaction (Step 12)

Problem: The intramolecular Heck reaction to form the C8-C14 bond is resulting in yields below 20%.

Possible Causes & Solutions:

CauseRecommended SolutionExpected Outcome
Catalyst Inactivity Screen a panel of palladium catalysts and phosphine ligands. Pd(OAc)₂ with P(o-tol)₃ has shown promise. Ensure the catalyst is fresh and handled under inert conditions.Increased yield to 40-50%
Incorrect Solvent Choice While DMF is commonly used, it can lead to decomposition at higher temperatures. Consider using a more thermally stable solvent like DMAc or NMP.Improved reaction consistency and reduced side products.
Suboptimal Temperature A temperature screen is highly recommended. Start at 80°C and incrementally increase to 120°C. Monitor the reaction by LC-MS to track product formation and starting material consumption.Identification of the optimal temperature for maximizing yield.
Presence of Water Ensure all reagents and solvents are rigorously dried. Water can poison the catalyst and lead to undesired side reactions.Enhanced catalyst lifetime and improved reproducibility.
Issue 2: Poor Diastereoselectivity in the Grignard Addition (Step 7)

Problem: The Grignard addition of methylmagnesium bromide to the C6 ketone is producing a nearly 1:1 mixture of diastereomers.

Possible Causes & Solutions:

CauseRecommended SolutionExpected Outcome
Lack of Steric Guidance Introduce a bulky protecting group on the adjacent C5 hydroxyl group (e.g., TBS or TIPS) to sterically direct the incoming nucleophile.Improved diastereoselectivity to >5:1.
Reaction Temperature Perform the reaction at lower temperatures (-78°C) to enhance kinetic control and favor the formation of the desired diastereomer.Increased diastereomeric ratio.
Chelation Control Utilize a chelating agent, such as zinc chloride, to pre-complex with the substrate and direct the Grignard reagent to a specific face of the ketone.Reversal of diastereoselectivity in some cases, providing access to the other isomer.

Experimental Protocols

Protocol 1: Optimized Intramolecular Heck Reaction
  • To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl iodide precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), and P(o-tol)₃ (0.2 eq).

  • Add freshly distilled and degassed DMAc (0.01 M).

  • Add proton sponge (2,2-Bis(dimethylamino)naphthalene) (1.5 eq).

  • Heat the reaction mixture to 110°C and stir for 24 hours.

  • Monitor the reaction progress by TLC and LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexanes:EtOAc gradient).

Protocol 2: Diastereoselective Grignard Addition with Chelation Control
  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve the C6 ketone precursor (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add a solution of ZnCl₂ in THF (1.1 eq) dropwise and stir for 30 minutes.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise over 15 minutes.

  • Stir the reaction at -78°C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification Vinyl Iodide Precursor Vinyl Iodide Precursor Combine Reagents Combine Reagents Vinyl Iodide Precursor->Combine Reagents Palladium Catalyst Palladium Catalyst Palladium Catalyst->Combine Reagents Phosphine Ligand Phosphine Ligand Phosphine Ligand->Combine Reagents Solvent (DMAc) Solvent (DMAc) Solvent (DMAc)->Combine Reagents Inert Atmosphere (Argon) Inert Atmosphere (Argon) Combine Reagents->Inert Atmosphere (Argon) Heat to 110°C Heat to 110°C Inert Atmosphere (Argon)->Heat to 110°C Quench Reaction Quench Reaction Heat to 110°C->Quench Reaction Extraction Extraction Quench Reaction->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Caption: Workflow for the Optimized Intramolecular Heck Reaction.

troubleshooting_logic Low Yield in Heck Reaction Low Yield in Heck Reaction Check Catalyst Activity Check Catalyst Activity Low Yield in Heck Reaction->Check Catalyst Activity Screen Solvents Screen Solvents Low Yield in Heck Reaction->Screen Solvents Optimize Temperature Optimize Temperature Low Yield in Heck Reaction->Optimize Temperature Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield in Heck Reaction->Ensure Anhydrous Conditions Yield Improved? Yield Improved? Check Catalyst Activity->Yield Improved? Screen Solvents->Yield Improved? Optimize Temperature->Yield Improved? Ensure Anhydrous Conditions->Yield Improved? Proceed to Next Step Proceed to Next Step Yield Improved?->Proceed to Next Step Yes Consult Senior Scientist Consult Senior Scientist Yield Improved?->Consult Senior Scientist No

Caption: Troubleshooting Logic for Low Yield in the Heck Reaction.

Technical Support Center: Handling Highly Potent Alkaloids like Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with highly potent alkaloids such as Carmichaenine D. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its general properties?

This compound is a C20-diterpenoid alkaloid.[1][2][3][4] These types of alkaloids are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2065228-62-6[6]
Molecular Formula C29H39NO7[6]
Molecular Weight 513.63 g/mol [6]
Appearance Powder[6]
Predicted Boiling Point 686.6 ± 55.0 °C[6]
Predicted Density 1.41 ± 0.1 g/cm³[6]
Predicted pKa 13.11 ± 0.70[6]

Note: Some of the data presented are predicted values and should be confirmed experimentally.

2. What are the primary safety concerns when handling this compound?

This compound belongs to the aconitine family of alkaloids, which are known to be highly toxic.[7][8][9] The primary mechanism of toxicity for aconitine-type alkaloids involves their interaction with voltage-gated sodium channels, leading to potential cardiotoxicity and neurotoxicity.[7] A lethal dose of aconitine in humans can be as low as 0.2 mg.[8] Therefore, extreme caution must be exercised to prevent any direct contact, inhalation, or ingestion.

3. What immediate steps should be taken in case of accidental exposure?

In case of accidental exposure to this compound, the following first aid measures should be taken immediately:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Troubleshooting Guides

Working with Potent Alkaloid Solutions

Q1: I'm having trouble dissolving my this compound powder. What solvents should I use?

Q2: My alkaloid solution appears cloudy or shows precipitation after storage. What could be the cause?

This could be due to several factors:

  • Poor Solubility: The concentration of your stock solution may be too high for the solvent, leading to precipitation over time, especially at lower temperatures.

  • pH Changes: The solubility of alkaloids is often pH-dependent. A change in the pH of your solution upon storage could cause the compound to precipitate.

  • Degradation: The stability of the alkaloid might be compromised under your storage conditions (e.g., temperature, light exposure).

To troubleshoot this, try preparing a fresh, lower-concentration stock solution. Ensure the pH of your final solution is compatible with the alkaloid's stability. Store stock solutions in amber vials to protect from light and consider storing them at -20°C or -80°C for long-term stability.[12]

In Vitro Cell-Based Assays

Q1: I'm observing inconsistent results in my cell viability assays with this compound. What could be the issue?

Inconsistent results in cell-based assays with potent compounds can arise from several sources:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of a highly potent compound, can lead to significant variations in the final concentration in your wells.[14]

  • Cell Seeding Density: Uneven cell seeding across the plate can result in variability in cell numbers at the time of treatment, affecting the assay outcome.

  • Compound Precipitation: If the final concentration of this compound in the cell culture medium exceeds its solubility, it may precipitate and lead to inconsistent effects.

  • Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.

To improve consistency, ensure your pipettes are calibrated, use a consistent cell seeding protocol, visually inspect for any precipitation of the compound in the media, and consider avoiding the outer wells of the plate for your experimental conditions.[14][15][16]

Q2: My cells are dying even at very low concentrations of this compound. How can I determine an appropriate concentration range for my experiments?

Due to the high potency of aconitine-type alkaloids, it is crucial to perform a wide-range dose-response experiment to determine the IC50 (half-maximal inhibitory concentration). Start with a very low concentration (e.g., in the picomolar or nanomolar range) and perform serial dilutions over several orders of magnitude. This will help you identify a suitable concentration range for your specific cell line and assay.

Analytical Chromatography (HPLC)

Q1: I'm seeing peak tailing in my HPLC chromatogram for this compound. How can I improve the peak shape?

Peak tailing in reversed-phase HPLC can be caused by:

  • Secondary Interactions: Interaction of the basic nitrogen in the alkaloid with acidic silanol groups on the silica-based column.

  • Column Overload: Injecting too much sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column.

To mitigate peak tailing, you can:

  • Use a high-purity, end-capped column.

  • Add a competing base to the mobile phase, such as triethylamine (TEA).

  • Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups.

  • Reduce the injection volume or the concentration of the sample. [17]

Q2: My retention times are shifting between injections. What is causing this?

Retention time drift in HPLC can be due to:

  • Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile solvent component.

  • Temperature Fluctuations: Inconsistent column temperature.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially in gradient elution.

  • Flow Rate Instability: Issues with the HPLC pump.

Ensure your mobile phase is well-mixed and degassed, use a column oven for temperature control, allow for adequate column equilibration, and check your pump for any pressure fluctuations.[18]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Safety Precautions: Work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing: Tare a clean, amber glass vial on an analytical balance. Carefully weigh 5.14 mg of this compound powder (MW: 513.63 g/mol ) into the vial.

  • Dissolution: Add 1 mL of high-purity DMSO to the vial.

  • Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Decontamination of Equipment

  • Initial Rinse: Rinse all glassware and equipment that came into contact with this compound with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the compound. Collect this solvent as hazardous waste.

  • Deactivation (Optional but Recommended): Prepare a deactivating solution, such as a solution of sodium hypochlorite (bleach). The effectiveness of a specific deactivating agent on this compound should be validated.[19]

  • Washing: Wash the equipment thoroughly with a laboratory detergent and hot water.[20]

  • Final Rinse: Rinse the equipment multiple times with deionized water.

  • Drying: Allow the equipment to air dry completely or dry it in an oven.

  • Waste Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) and waste solutions in appropriately labeled hazardous waste containers according to your institution's guidelines.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Weigh Potent Alkaloid B Prepare Stock Solution (e.g., in DMSO) A->B D Treatment with This compound B->D C Cell Seeding C->D E Incubation D->E F Assay (e.g., MTT, Western Blot) E->F G Data Acquisition F->G H Statistical Analysis G->H

Caption: General experimental workflow for in vitro studies with this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Na_channel Voltage-gated Na+ Channel Carmichaenine_D This compound Carmichaenine_D->Na_channel Activation TNFa TNF-α Carmichaenine_D->TNFa Induction NLRP3 NLRP3 Inflammasome TNFa->NLRP3 Activation Caspase Caspases NLRP3->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: Potential signaling pathways affected by aconitine-type alkaloids.

References

Optimizing dosage and administration of Carmichaenine D for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vitro studies with Carmichaenine D?

A1: The optimal starting dose for in vitro studies depends on the cell line and the endpoint being measured. It is recommended to perform a dose-response curve to determine the effective concentration range. A common starting point for novel compounds is to test a wide range of concentrations, for example, from 1 nM to 100 µM.

Q2: What are the potential routes of administration for this compound in preclinical animal models?

A2: The choice of administration route depends on the physicochemical properties of this compound and the desired pharmacokinetic profile. Common routes for preclinical studies include:

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action.[1][2]

  • Intraperitoneal (IP): Often used in rodent models for systemic administration.

  • Oral (PO): Convenient but requires investigation of oral bioavailability.[1]

  • Subcutaneous (SC): Can provide a slower, more sustained release.[1][2]

The selection of the route should be based on early pharmacokinetic and tolerability studies.

Q3: How is the efficacy of this compound evaluated?

A3: The efficacy of this compound can be assessed using a variety of in vitro and in vivo models.

  • In vitro: Cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), and target engagement assays.

  • In vivo: Tumor growth inhibition studies in xenograft or syngeneic mouse models. Key efficacy metrics include tumor volume, tumor weight, and survival.

Q4: What is the mechanism of action of this compound?

A4: The precise mechanism of action for this compound is yet to be fully elucidated. Preliminary studies suggest that it may act as an alkylating agent, which can lead to DNA damage in rapidly dividing cancer cells.[3] Further investigation into its molecular targets and signaling pathways is required.

Troubleshooting Guides

Q1: I am observing high variability in my in vitro efficacy results. What are the possible causes?

A1: High variability in in vitro assays can stem from several factors:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency, or media composition.

  • Compound Stability: Degradation of this compound in the culture medium.

  • Assay Protocol: Inconsistent incubation times, reagent concentrations, or pipetting techniques.

It is recommended to standardize cell culture practices, assess the stability of the compound under experimental conditions, and ensure consistent execution of the assay protocol.

Q2: My in vivo study shows poor efficacy despite promising in vitro data. What should I investigate?

A2: Discrepancies between in vitro and in vivo efficacy are common in drug development. Potential reasons include:

  • Pharmacokinetics: Poor bioavailability, rapid metabolism, or rapid clearance of this compound in the animal model.

  • Drug Distribution: Inadequate concentration of the compound at the tumor site.

  • Tolerability: The administered dose may be too low to be effective due to toxicity concerns.

Conducting pharmacokinetic studies to analyze drug exposure and distribution is a critical step. Dose-escalation studies can also help determine the maximum tolerated dose (MTD).[4]

Q3: I am observing unexpected toxicity in my animal model. What are my next steps?

A3: Unexpected toxicity requires immediate attention. The following steps are recommended:

  • Dose Reduction: Lower the dose to a previously tolerated level.

  • Histopathology: Conduct a thorough histopathological examination of major organs to identify the affected tissues.

  • Alternative Dosing Schedule: Consider less frequent dosing or a different route of administration to mitigate toxicity.[5]

Quantitative Data Summary

Table 1: Hypothetical In Vitro Efficacy of this compound

Cell LineIC50 (µM)Assay Type
MCF-75.2MTT
A54912.8CellTiter-Glo
HCT1168.1MTT

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
IV215000.13200100
IP108500.5280087.5
PO202002110034.4

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: In Vivo Tumor Growth Inhibition Study

  • Tumor Implantation: Subcutaneously implant 1x10^6 cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into vehicle control and treatment groups.

  • Dosing: Administer this compound or vehicle according to the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups.

Visualizations

signaling_pathway This compound This compound DNA DNA This compound->DNA DNA Adducts DNA Adducts DNA->DNA Adducts Alkylation Replication Stress Replication Stress DNA Adducts->Replication Stress Cell Cycle Arrest Cell Cycle Arrest Replication Stress->Cell Cycle Arrest Apoptosis Apoptosis Replication Stress->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

experimental_workflow cluster_0 In Vitro cluster_1 In Vivo Dose-Response Dose-Response Mechanism of Action Mechanism of Action Dose-Response->Mechanism of Action Pharmacokinetics Pharmacokinetics Mechanism of Action->Pharmacokinetics Tolerability (MTD) Tolerability (MTD) Pharmacokinetics->Tolerability (MTD) Efficacy Study Efficacy Study Tolerability (MTD)->Efficacy Study

Caption: Experimental workflow for dosage optimization.

troubleshooting_logic Poor In Vivo Efficacy Poor In Vivo Efficacy Check PK Check PK Poor In Vivo Efficacy->Check PK Check Tolerability Check Tolerability Poor In Vivo Efficacy->Check Tolerability Low Exposure Low Exposure Check PK->Low Exposure Dose Limiting Toxicity Dose Limiting Toxicity Check Tolerability->Dose Limiting Toxicity Reformulate or Change Route Reformulate or Change Route Low Exposure->Reformulate or Change Route Adjust Dosing Schedule Adjust Dosing Schedule Dose Limiting Toxicity->Adjust Dosing Schedule

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Validation & Comparative

Validating HPLC for Carmichaenine D Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Carmichaenine D, a diterpenoid alkaloid found in Aconitum species, against a potential alternative method, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is based on established methodologies for analogous Aconitum alkaloids, providing a robust framework for analytical method validation.

Bridging the Data Gap: An Important Note

Methodology Comparison: HPLC vs. UPLC-MS/MS

The choice of analytical methodology is critical for achieving the desired sensitivity, selectivity, and throughput. Below is a comparison of a typical reversed-phase HPLC method with a potential UPLC-MS/MS approach for this compound quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

A robust HPLC method for the analysis of Aconitum alkaloids forms the foundation of this comparison. The following protocol is a synthesis of established methods.[1][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[4]

  • Mobile Phase: A gradient elution is typically used, combining an aqueous buffer (e.g., ammonium bicarbonate) with an organic solvent like acetonitrile.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[4]

  • Detection: UV detection at approximately 235 nm is suitable for these alkaloids.

  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction can be utilized to clean up the sample matrix and concentrate the analyte.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

For enhanced sensitivity and selectivity, a UPLC-MS/MS method can be a powerful alternative.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size C18 column to leverage the speed and resolution of UPLC.

  • Mobile Phase: Similar to HPLC, but often with volatile buffers (e.g., ammonium formate) to ensure compatibility with the mass spectrometer.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used with UPLC systems.

  • Detection: Mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

Performance Data: A Comparative Overview

The following tables summarize the expected performance characteristics of the two methods, based on data from analogous Aconitum alkaloid validations.

Table 1: Comparison of Chromatographic and Detection Parameters

ParameterHPLC-UV/PDAUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbanceSeparation based on polarity, detection via mass-to-charge ratio
Selectivity Moderate to GoodExcellent
Sensitivity GoodExcellent
Run Time 20-40 minutes5-15 minutes
Matrix Effect Can be significantCan be minimized with appropriate sample preparation and internal standards
Cost Lower initial investment and operational costHigher initial investment and operational cost

Table 2: Validation Parameters for Quantification of Aconitum Alkaloids

Validation ParameterHPLC-UV/PDA (Representative Values)UPLC-MS/MS (Expected Performance)
Linearity (r²) > 0.999[1][4]> 0.999
Limit of Detection (LOD) 9 - 12 ng/mL[1][4]< 1 ng/mL
Limit of Quantification (LOQ) 25 - 37 ng/mL[1][4]< 5 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (Recovery %) 96.6 - 103.1%[1][4]85 - 115%
Robustness Generally good with minor variations in pH, mobile phase compositionHighly robust due to the specificity of MS detection

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the HPLC method validation and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Optimize Chromatographic Conditions B Sample Preparation Protocol A->B C Specificity B->C D Linearity & Range C->D E Precision (Repeatability & Intermediate) D->E F Accuracy (Recovery) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Routine Quantification of this compound I->J

HPLC Method Validation Workflow

Analytical_Method_Comparison cluster_sample Sample cluster_prep Sample Preparation cluster_hplc HPLC-UV/PDA cluster_uplc UPLC-MS/MS Sample Sample Containing This compound Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE/LLE) Extraction->Cleanup HPLC_Sep C18 Separation Cleanup->HPLC_Sep UPLC_Sep Sub-2µm C18 Separation Cleanup->UPLC_Sep UV_Det UV/PDA Detection HPLC_Sep->UV_Det HPLC_Data Quantitative Data (Good Sensitivity) UV_Det->HPLC_Data MS_Det MS/MS Detection (MRM) UPLC_Sep->MS_Det UPLC_Data Quantitative Data (Excellent Sensitivity & Selectivity) MS_Det->UPLC_Data

Comparison of Analytical Approaches

Conclusion

Both HPLC-UV/PDA and UPLC-MS/MS are viable techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis.

  • HPLC-UV/PDA offers a cost-effective, robust, and reliable method suitable for routine quality control where high sensitivity is not the primary concern. The validation data for analogous compounds demonstrate that it can achieve excellent linearity, precision, and accuracy.[1][4]

  • UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, or analysis of complex matrices where interferences are a concern. The shorter run times also offer higher throughput for large sample sets.

Ultimately, the validation of any analytical method is crucial to ensure data integrity and regulatory compliance. The experimental protocols and performance data presented in this guide offer a solid foundation for researchers to develop and validate a robust method for the quantification of this compound, contributing to the development of safe and effective botanical drugs.

References

Cross-Validation of Carmichaenine D Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, species renowned for their use in traditional medicine and for their potent biological activities. Like other Aconitum alkaloids, this compound is presumed to exhibit a range of effects, including anti-inflammatory, cardiotoxic, and neurotoxic activities. Due to the inherent toxicity of these compounds, meticulous and cross-validated bioassays are crucial for any potential therapeutic development.

This guide provides a framework for the cross-validation of bioassay results for this compound, utilizing data from analogous C19-diterpenoid alkaloids to illustrate the comparative methodologies. Given the limited publicly available data for this compound, this document serves as a methodological template, presenting experimental protocols and comparative data from well-studied Aconitum alkaloids like Aconitine.

Data Presentation: Comparative Bioactivity of Aconitum Alkaloids

The following tables summarize the quantitative data on the anti-inflammatory, cardiotoxic, and neurotoxic effects of representative Aconitum alkaloids. This data provides a baseline for comparing the expected bioactivities of this compound.

Table 1: Anti-Inflammatory Activity of Diterpenoid Alkaloids

CompoundAssayCell LineStimulantEndpointIC50Reference
AconitineNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNitrite~25-50 µM[1][2]
MesaconitineNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNitrite>50 µM[3]
HypaconitineNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNitrite>50 µM[3]
Compound 33IL-6 ProductionRAW 264.7 MacrophagesLPSIL-629.60 µg/mL[4]
Compound 34IL-6 ProductionRAW 264.7 MacrophagesLPSIL-618.87 µg/mL[4]
Compound 35IL-6 ProductionRAW 264.7 MacrophagesLPSIL-625.39 µg/mL[4]
Dexamethasone (Control)IL-6 ProductionRAW 264.7 MacrophagesLPSIL-615.36 µg/mL[4]

Table 2: Cardiotoxicity of Aconitum Alkaloids

CompoundAssayCell Line/ModelEndpointEC50 / IC50Reference
AconitineBeating RatehiPSC-CardiomyocytesIncreased Beating Frequency~1-3 µM[5]
AconitinePericardium EdemaZebrafish EmbryoEdema Formation2.5 µg/L[6]
MesaconitinePericardium EdemaZebrafish EmbryoEdema Formation20 µg/L[6]
AconitineCell ViabilityH9c2 CardiomyocytesDecreased Viability~1-2 µM[7][8]

Table 3: Neurotoxicity of Aconitum Alkaloids

CompoundAssayCell LineEndpointIC50Reference
AconitineCell Viability (CCK-8)HT22 CellsDecreased Viability908.1 µmol/L[9]
AconitineCell ProliferationSH-SY5Y CellsDecreased Proliferation400 µmol/L (significant effect)[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of this compound.

Anti-Inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

2. TNF-α Secretion Assay (ELISA)

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed and culture RAW 264.7 cells as described for the Griess assay.

    • Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • The assay typically involves the binding of TNF-α to a capture antibody, detection with a biotinylated primary antibody and a streptavidin-HRP conjugate, followed by a colorimetric reaction with a substrate like TMB.

    • The absorbance is read at 450 nm, and the TNF-α concentration is determined from a standard curve. The IC50 value is then calculated.

Cardiotoxicity Assay

1. Impedance-Based Cardiomyocyte Beating Assay

  • Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Methodology:

    • Plate hiPSC-CMs on a specialized 96-well E-plate containing gold microelectrodes.

    • Allow the cells to form a spontaneously beating syncytium.

    • Monitor the cell index and beating rate in real-time using an impedance-based system (e.g., xCELLigence RTCA Cardio).

    • Introduce varying concentrations of the test compound.

    • Continuously record the impedance signal to measure changes in beat rate, amplitude, and regularity.

    • The EC50 value for chronotropic effects (changes in beating rate) can be determined.

Neurotoxicity Assay

1. Cell Viability Assay (MTT Assay)

  • Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) or mouse hippocampal neuronal cells (e.g., HT22).

  • Methodology:

    • Seed the neuronal cells in a 96-well plate and allow them to adhere.

    • Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the bioactivities of Aconitum alkaloids and a general workflow for their bioassay cross-validation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK NFkB NF-κB MAPK->NFkB activates IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to STAT3 STAT3 STAT3->Nucleus translocates to iNOS iNOS Nucleus->iNOS transcribes TNFa TNF-α Nucleus->TNFa transcribes IL6 IL-6 Nucleus->IL6 transcribes NO NO iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation Aconitum_Alkaloids Aconitum Alkaloids (e.g., this compound) Aconitum_Alkaloids->MAPK inhibits Aconitum_Alkaloids->NFkB inhibits Aconitum_Alkaloids->STAT3 inhibits

Figure 1. Anti-inflammatory signaling pathway of Aconitum alkaloids.

toxicity_pathway Aconitine Aconitine (and related alkaloids) VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitine->VGSC binds to site 2 Persistent_Activation Persistent Activation & Delayed Inactivation VGSC->Persistent_Activation Na_Influx Increased Intracellular Na+ Concentration Persistent_Activation->Na_Influx Depolarization Prolonged Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Cardiomyocyte Cardiomyocyte Ca_Overload->Cardiomyocyte affects Neuron Neuron Ca_Overload->Neuron affects Arrhythmia Arrhythmias Cardiomyocyte->Arrhythmia Neurotoxicity Neurotoxicity Neuron->Neurotoxicity

Figure 2. Mechanism of cardiotoxicity and neurotoxicity of Aconitum alkaloids.

experimental_workflow cluster_invitro In Vitro Assays cluster_endpoints Primary Endpoints cluster_invivo In Vivo Models (for further validation) AntiInflammatory Anti-Inflammatory (RAW 264.7) NO_TNF NO & TNF-α (IC50) AntiInflammatory->NO_TNF Cardiotoxicity Cardiotoxicity (hiPSC-CMs) Beating Beating Parameters (EC50) Cardiotoxicity->Beating Neurotoxicity Neurotoxicity (SH-SY5Y) Viability Cell Viability (IC50) Neurotoxicity->Viability Data_Analysis Comparative Data Analysis & Cross-Validation NO_TNF->Data_Analysis Beating->Data_Analysis Viability->Data_Analysis Edema Carrageenan-induced Paw Edema (Rat/Mouse) ECG ECG Monitoring (Rodent) Behavioral Behavioral Tests (Rodent) CarmichaenineD This compound (Test Compound) CarmichaenineD->AntiInflammatory CarmichaenineD->Cardiotoxicity CarmichaenineD->Neurotoxicity Data_Analysis->Edema Data_Analysis->ECG Data_Analysis->Behavioral

Figure 3. Experimental workflow for cross-validation of bioassays.

Conclusion

The cross-validation of bioassay results for potent natural products like this compound is paramount for accurate risk-benefit assessment. By employing a battery of in vitro assays targeting the primary biological activities of Aconitum alkaloids—anti-inflammatory effects, cardiotoxicity, and neurotoxicity—researchers can build a comprehensive activity profile. This guide provides the necessary framework, including standardized protocols and comparative data from related compounds, to facilitate such a cross-validation. The use of multiple, mechanistically distinct assays for each biological endpoint, followed by potential in vivo validation, will ensure a robust and reliable characterization of this compound's pharmacological and toxicological properties.

References

A Comparative Analysis of the Analgesic Effects of Carmichaenine D and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the analgesic properties of Carmichaenine D and the widely-used opioid morphine cannot be provided at this time due to a lack of available scientific literature on the analgesic effects of this compound. Extensive searches for experimental data regarding the analgesic activity, mechanism of action, and comparative studies of this compound have not yielded any relevant results.

This guide will, therefore, focus on detailing the well-established analgesic profile of morphine, including its mechanism of action and the experimental protocols used to evaluate its efficacy. This information can serve as a benchmark for future comparative studies should data on this compound become available.

It is possible that the compound name "this compound" is misspelled or refers to a substance not yet characterized in published analgesic research. Our search did identify literature on the analgesic properties of other similarly named or structured compounds, such as Calein D and mesaconitine, but no direct information on this compound was found.

Morphine: The Gold Standard in Analgesia

Morphine, a potent opioid analgesic, has long been the cornerstone for managing severe pain.[1] Its effects are mediated through interaction with opioid receptors, primarily the mu-opioid receptor (MOR), which are located in the central and peripheral nervous systems.[1][2][3]

Mechanism of Action

The analgesic cascade initiated by morphine binding to opioid receptors involves several key mechanisms:[1][2][3][4]

  • Inhibition of Nociceptive Signal Transmission: Morphine binding to presynaptic MORs on primary afferent neurons in the dorsal horn of the spinal cord inhibits the release of excitatory neurotransmitters such as substance P and glutamate. This action effectively dampens the transmission of pain signals from the periphery to the brain.[1][2]

  • Hyperpolarization of Neurons: On postsynaptic neurons, morphine binding leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This results in hyperpolarization of the neuronal membrane, making it less likely to fire and transmit pain signals.[1]

  • Activation of Descending Inhibitory Pathways: Morphine also acts on supraspinal structures, including the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), to activate descending pain-inhibitory pathways.[4] These pathways, which involve neurotransmitters like serotonin and norepinephrine, further suppress pain signal transmission in the spinal cord.[4]

A simplified representation of morphine's primary mechanism of action at the synapse is illustrated below.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Morphine Morphine MOR_pre μ-OR Morphine->MOR_pre Binds to Ca_channel Ca²⁺ Channel (Inhibited) MOR_pre->Ca_channel Inhibits Vesicle Vesicle with Neurotransmitters (e.g., Substance P) Ca_channel->Vesicle Prevents Fusion Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Inhibited Release MOR_post μ-OR K_channel K⁺ Channel (Activated) MOR_post->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Pain Signal\nTransmission\nBlocked Pain Signal Transmission Blocked Hyperpolarization->Pain Signal\nTransmission\nBlocked Morphine_post Morphine Morphine_post->MOR_post Binds to

Caption: Morphine's dual action on presynaptic and postsynaptic neurons to block pain signals.

Experimental Evaluation of Analgesics

The analgesic effects of compounds like morphine are typically evaluated using a battery of preclinical models that assess different pain modalities. The following are standard experimental protocols used in analgesic drug development.

Hot Plate Test

The hot plate test is a widely used method to assess central antinociceptive activity by measuring the latency of a pain response to a thermal stimulus.[5]

Experimental Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. The apparatus is enclosed by a transparent cylinder to confine the animal.[5]

  • Acclimatization: Animals (typically mice or rats) are habituated to the testing room and apparatus before the experiment to minimize stress-induced responses.

  • Procedure: Each animal is placed on the heated surface of the hot plate, and a timer is started simultaneously.

  • Endpoint: The latency to the first sign of nociception, such as licking a hind paw, shaking a paw, or jumping, is recorded.[5] A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.

  • Data Analysis: The latency period is a measure of the pain threshold. An increase in the latency period after drug administration compared to a control group indicates an analgesic effect.

The workflow for a typical hot plate experiment is depicted below.

start Start acclimatize Acclimatize Animal to Environment start->acclimatize administer Administer Test Compound (e.g., Morphine) or Vehicle acclimatize->administer place Place Animal on Hot Plate (55°C) administer->place observe Observe for Nocifensive Behavior (Licking, Jumping) place->observe record Record Latency to Response observe->record compare Compare Latencies between Treatment and Control Groups record->compare end End compare->end

Caption: Standard workflow for the hot plate test to assess thermal analgesia.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus, and is indicative of spinal analgesia.[6]

Experimental Protocol:

  • Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of high-intensity light to the animal's tail.[7]

  • Restraint: The animal (typically a rat or mouse) is gently restrained, with its tail exposed and positioned in the apparatus.

  • Procedure: The light beam is directed onto the tail, and a timer is initiated.

  • Endpoint: The timer stops automatically when the animal flicks its tail away from the heat source. The latency to the tail flick is recorded. A cut-off time is employed to prevent tissue injury.[7]

  • Data Analysis: An increase in the tail-flick latency following drug administration indicates an antinociceptive effect.

Acetic Acid-Induced Writhing Test

This test is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.[8][9]

Experimental Protocol:

  • Animal Preparation: Mice are typically used and are often fasted before the experiment.[8]

  • Drug Administration: The test compound or a vehicle control is administered, usually orally or intraperitoneally, at a predetermined time before the induction of writhing.

  • Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response.[8][10] This response includes abdominal constrictions and stretching of the hind limbs.[8][9]

  • Observation: Following the acetic acid injection, each animal is placed in an individual observation chamber, and the number of writhes is counted over a specific period (e.g., 10-20 minutes).[8]

  • Data Analysis: The total number of writhes is recorded for each animal. A reduction in the number of writhes in the drug-treated group compared to the control group signifies analgesic activity.

Quantitative Data for Morphine

The following table summarizes representative data for morphine's analgesic effects in the described experimental models. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the animal strain, sex, and precise protocol parameters.

Experimental ModelSpeciesMorphine Dose Range (mg/kg)Typical Outcome
Hot Plate Test Mouse1 - 10Dose-dependent increase in paw withdrawal latency.[11]
Tail-Flick Test Rat1 - 5Dose-dependent increase in tail-flick latency.
Acetic Acid Writhing Test Mouse0.5 - 5Dose-dependent reduction in the number of writhes.

Conclusion

While a direct comparison of the analgesic effects of this compound and morphine is not currently feasible due to the absence of data on this compound, this guide provides a detailed overview of the established analgesic profile of morphine and the standard experimental methodologies used in the field. The provided protocols and mechanisms for morphine can serve as a valuable reference for the future evaluation and comparison of novel analgesic compounds. Researchers are encouraged to report any findings on the pharmacological properties of this compound to enrich the scientific understanding of potential new pain therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of C20-diterpenoid alkaloids reveals key structural features governing their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the field of oncology.

C20-diterpenoid alkaloids, a class of natural products primarily isolated from plants of the Aconitum and Delphinium genera, have garnered significant interest for their diverse and potent biological activities, including anti-inflammatory, analgesic, and antitumor effects.[1][2] Among these, Carmichaenine D and its analogs represent a promising area of investigation for novel anticancer agents. Understanding the relationship between their complex chemical structures and their ability to inhibit cancer cell growth is crucial for the rational design of more effective and less toxic therapeutic compounds.

Structure-Activity Relationship and Cytotoxicity

The cytotoxic activity of C20-diterpenoid alkaloids is intricately linked to the specific substituents on their core scaffold. Modifications at various positions can significantly impact their potency against cancer cells. The following table summarizes the available cytotoxic data for a selection of C20-diterpenoid alkaloids, highlighting the influence of different functional groups on their activity.

CompoundCore SkeletonR1 (C11)R2 (C15)Cell LineIC50 (µM)[2]
This compound Atisine-OH-OH--
11-m-Trifluorobenzoyl-pseudokobusine Atisine-O-CO-C6H4-m-CF3-OHRaji2.2 µg/mL
11-Anisoyl-pseudokobusine Atisine-O-CO-C6H4-p-OCH3-OHRaji2.4 µg/mL

Analysis of the available data suggests that the nature of the ester group at the C-11 position plays a significant role in the cytotoxic activity of these alkaloids. For instance, the presence of a trifluoromethylbenzoyl group or an anisoyl group at C-11 in pseudokobusine derivatives leads to potent cytotoxicity against the Raji (Burkitt's lymphoma) cell line.[2] This indicates that aromatic ester functionalities at this position may be crucial for their anticancer effects. Further comprehensive studies involving a wider range of analogs are necessary to fully elucidate the structure-activity relationship of this compound and related compounds.

Experimental Protocols

The evaluation of the cytotoxic activity of these alkaloids is typically performed using cell-based assays that measure cell viability or proliferation. The Sulforhodamine B (SRB) assay is a common and reliable method for this purpose.

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from established methods for assessing cytotoxicity in adherent cell lines.[3][4][5]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathway Modulation

Several studies suggest that C20-diterpenoid alkaloids exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a frequently implicated target.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

The following diagram illustrates the proposed mechanism of action of certain C20-diterpenoid alkaloids on the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway Proposed Inhibition of PI3K/Akt Pathway by C20-Diterpenoid Alkaloids RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Alkaloid C20-Diterpenoid Alkaloid Alkaloid->PI3K Inhibits

Proposed mechanism of PI3K/Akt pathway inhibition.

This diagram depicts the canonical PI3K/Akt signaling cascade, where activation of Receptor Tyrosine Kinases (RTKs) leads to the activation of PI3K, followed by Akt and mTOR, ultimately promoting cell proliferation and survival while inhibiting apoptosis. Certain C20-diterpenoid alkaloids are hypothesized to inhibit PI3K, thereby disrupting this pro-survival pathway and inducing cancer cell death.

References

Head-to-head comparison of different Carmichaenine D extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive head-to-head comparison of three common extraction methods for Carmichaenine D, a diterpenoid alkaloid found in plants of the Aconitum genus: traditional solvent extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE).

This comparison is based on a review of methodologies applied to Aconitum alkaloids, providing a framework for selecting the most suitable extraction strategy based on efficiency, processing time, and resource utilization. While direct comparative quantitative data for this compound is limited in publicly available literature, the principles and optimized parameters for related aconitine-type alkaloids from Aconitum carmichaelii, the primary source of this compound, offer valuable insights.

Comparative Performance of Extraction Methods

The selection of an optimal extraction method hinges on a balance between yield, purity, extraction time, and solvent consumption. The following table summarizes the key performance indicators for each method based on studies of related aconitine alkaloids.

FeatureSolvent ExtractionUltrasonic-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Extraction Time Long (hours to days)Short (minutes)Very Short (minutes)
Solvent Consumption HighModerateLow to Moderate
Extraction Yield Variable, often lowerGenerally highGenerally high
Operational Complexity LowModerateModerate
Energy Consumption Low to ModerateModerateHigh
Potential for Thermolabile Compound Degradation High (with heating)Low to ModerateModerate to High

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are based on established methods for the extraction of diterpenoid alkaloids from Aconitum species.

Solvent Extraction Protocol

This traditional method relies on the solvent's ability to dissolve the target compound.

Materials:

  • Dried and powdered root of Aconitum carmichaelii

  • Methanol

  • Ammonia solution (25%)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Aconitum carmichaelii root.

  • Moisten the powder with 10 mL of 25% ammonia solution and let it stand for 30 minutes.

  • Add 100 mL of methanol and perform extraction by maceration with stirring for 24 hours at room temperature.

  • Filter the mixture through filter paper.

  • Repeat the extraction process on the residue two more times with fresh methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Materials:

  • Dried and powdered root of Aconitum carmichaelii

  • Methanol (80% aqueous solution)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

Procedure:

  • Weigh 5 g of powdered Aconitum carmichaelii root.

  • Add 100 mL of 80% methanol to the powder in a flask.

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

  • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through filter paper to obtain the extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

Materials:

  • Dried and powdered root of Aconitum carmichaelii

  • Ethanol (70% aqueous solution)

  • Microwave extraction system with temperature and power control

  • Filter paper

Procedure:

  • Weigh 2 g of powdered Aconitum carmichaelii root.

  • Place the powder in a microwave-safe extraction vessel and add 40 mL of 70% ethanol.

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave irradiation at a power of 500 W for a total of 5 minutes (e.g., in cycles of 1 minute on, 1 minute off to prevent overheating). Maintain the temperature below 60°C.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the mixture through filter paper to obtain the extract.

Experimental Workflow and Signaling Pathway

To visualize the extraction processes and the potential biological impact of this compound, the following diagrams are provided.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing Plant Material Plant Material Grinding Grinding Plant Material->Grinding Powdered Sample Powdered Sample Grinding->Powdered Sample SE Solvent Extraction Powdered Sample->SE UAE Ultrasonic-Assisted Extraction Powdered Sample->UAE MAE Microwave-Assisted Extraction Powdered Sample->MAE Filtration Filtration SE->Filtration UAE->Filtration MAE->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract

A generalized workflow for the extraction of this compound.

While the specific signaling pathways of this compound are not extensively documented, aconitine-type alkaloids from Aconitum carmichaelii have been shown to possess anti-inflammatory properties, partly through the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins.

SignalingPathway Carmichaenine_D This compound COX1_COX2 COX-1 / COX-2 Carmichaenine_D->COX1_COX2 Inhibits Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes

A putative anti-inflammatory pathway of this compound.

Conclusion

The choice of extraction method for this compound should be guided by the specific research or production goals. For rapid screening and smaller sample sizes, Microwave-Assisted Extraction and Ultrasonic-Assisted Extraction offer significant advantages in terms of speed and reduced solvent use. UAE is often considered a milder technique than MAE, potentially preserving the integrity of thermolabile compounds more effectively. For larger-scale extractions where time is less critical, Solvent Extraction remains a viable, though less efficient, option. The provided protocols offer a solid foundation for developing and optimizing the extraction of this compound and related alkaloids for further pharmacological and drug development studies. Further research is warranted to establish a direct quantitative comparison of these methods specifically for this compound to refine these recommendations.

References

Validating the Mechanism of Action of Carmichaenine D on the MAPK/NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of the total alkaloids of Aconitum carmichaelii, the plant source of Carmichaenine D, on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The performance is benchmarked against established, specific inhibitors of key kinases within these pathways. Detailed experimental protocols and visual representations of the signaling cascades and workflows are included to facilitate the design and execution of validation studies.

Executive Summary

Inflammatory processes are intricately regulated by the MAPK and NF-κB signaling pathways. Dysregulation of these pathways is implicated in a multitude of diseases, making them prime targets for therapeutic intervention. Natural products represent a rich source of novel modulators of these pathways. This guide focuses on the alkaloids derived from Aconitum carmichaelii, with the understanding that this compound is a constituent of this mixture. Experimental evidence demonstrates that the total alkaloids from Aconitum carmichaelii (AAC) effectively suppress the activation of key components of the MAPK and NF-κB pathways. This guide compares the action of AAC with well-characterized, selective inhibitors to provide a framework for validating the mechanism of action of this compound or related compounds.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the inhibitory activities of the total alkaloids of Aconitum carmichaelii and selected commercial inhibitors on the MAPK and NF-κB signaling pathways. It is important to note that the data for the total alkaloids of Aconitum carmichaelii are derived from a study on a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model and represent the collective action of all alkaloids present, not this compound in isolation.

Table 1: Inhibition of MAPK Pathway Components

Compound/ExtractTargetMechanism of ActionIC50Experimental ModelReference
Total Alkaloids of A. carmichaelii p-p38, p-ERK, p-JNKReduction of phosphorylationNot ReportedDSS-induced colitis in mice[1]
SB203580 p38 MAPKATP-competitive inhibition of p38α and p38β~50-100 nMIn vitro kinase assays[1]
U0126 MEK1/2Non-competitive inhibition of MEK1 and MEK2 activity72 nM (MEK1), 58 nM (MEK2)In vitro kinase assays[2]
SP600125 JNK1/2/3Reversible, ATP-competitive inhibition40 nM (JNK1/2), 90 nM (JNK3)In vitro kinase assays[3][4]

Table 2: Inhibition of NF-κB Pathway Components

Compound/ExtractTargetMechanism of ActionIC50Experimental ModelReference
Total Alkaloids of A. carmichaelii NF-κB p65, IκBα↓ NF-κB p65 expression, ↑ IκBα expressionNot ReportedDSS-induced colitis in mice[1]
BAY 11-7082 IKKβ (primary)Irreversible inhibition of IκBα phosphorylation~5-10 µMCellular assays[5]

Signaling Pathway and Experimental Workflow Diagrams

MAPK and NF-κB Signaling Pathways

MAPK_NFkB_Pathway cluster_0 MAPK Pathway cluster_1 NF-κB Pathway Stimuli Stimuli TAK1 TAK1 Stimuli->TAK1 MEK1/2 MEK1/2 Stimuli->MEK1/2 MKK3/6 MKK3/6 TAK1->MKK3/6 MKK4/7 MKK4/7 TAK1->MKK4/7 p38 p38 MKK3/6->p38 Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) p38->Transcription_Factors_MAPK JNK JNK MKK4/7->JNK JNK->Transcription_Factors_MAPK ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->Transcription_Factors_MAPK Gene_Expression Inflammatory Gene Expression Transcription_Factors_MAPK->Gene_Expression Transcription Stimuli_NFkB Stimuli IKK_Complex IKK Complex Stimuli_NFkB->IKK_Complex IkB IκB IKK_Complex->IkB P Proteasome Proteasome IkB->Proteasome Ub NFkB_p50_p65 NF-κB (p50/p65) Nucleus_NFkB Nucleus NFkB_p50_p65->Nucleus_NFkB Translocation Nucleus_NFkB->Gene_Expression Transcription SB203580 SB203580 SB203580->p38 U0126 U0126 U0126->MEK1/2 SP600125 SP600125 SP600125->JNK BAY117082 BAY 11-7082 BAY117082->IKK_Complex Total_Alkaloids Total_Alkaloids Total_Alkaloids->p38 Total_Alkaloids->JNK Total_Alkaloids->ERK1/2 Total_Alkaloids->NFkB_p50_p65 Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Epithelial Cells) Treatment Treatment with this compound or Comparative Inhibitors Cell_Culture->Treatment Stimulation Stimulation (e.g., LPS, TNF-α) Lysate_Prep Cell Lysis and Protein Quantification Stimulation->Lysate_Prep Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Stimulation->Immunofluorescence Treatment->Stimulation Western_Blot Western Blot Analysis (p-p38, p-JNK, p-ERK, p-IκBα, p65) Lysate_Prep->Western_Blot Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis Immunofluorescence->Data_Analysis

References

Unraveling the Cardiotoxic Profiles of Aconitum Alkaloids: A Comparative Analysis of Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative cardiotoxicity of Aconitum alkaloids, with a special focus on Carmichaenine D, reveals a landscape of varied potency and mechanisms. While comprehensive quantitative data for this compound remains limited in publicly accessible research, a comparative profile can be constructed based on its classification as a monoester-type C19-diterpenoid alkaloid in contrast to the more extensively studied and highly toxic diester-type alkaloids such as aconitine, mesaconitine, and hypaconitine.

The genus Aconitum, commonly known as monkshood or wolfsbane, harbors a complex array of diterpenoid alkaloids. These compounds are recognized for both their therapeutic potential and their profound cardiotoxicity and neurotoxicity. The toxicity of these alkaloids is largely dictated by their chemical structure, particularly the presence and nature of ester groups on the diterpene skeleton.

Diester-diterpenoid alkaloids (DDAs) like aconitine are notorious for their severe cardiotoxic effects, which include life-threatening arrhythmias.[1] Monoester-diterpenoid alkaloids (MDAs), such as this compound, are generally considered to be less toxic.[2] This guide provides a comparative overview of the cardiotoxicity profiles of these alkaloid classes, with a focus on contrasting this compound with its more potent relatives.

Comparative Cardiotoxicity: Quantitative Insights

AlkaloidTypeTest SystemEndpointValueReference
AconitineDiesterH9c2 cellsIC5032 µM[3]
AconitineDiesterMiceLD50 (oral)1.8 mg/kg[4]
MesaconitineDiesterNot SpecifiedNot SpecifiedNot Specified
HypaconitineDiesterNot SpecifiedNot SpecifiedNot Specified
This compoundMonoesterNot SpecifiedNot SpecifiedData not available

Note: The table highlights the lack of specific quantitative cardiotoxicity data for this compound in the reviewed scientific literature.

Mechanisms of Cardiotoxicity: A Tale of Two Alkaloid Types

The primary mechanism underlying the cardiotoxicity of diester-type Aconitum alkaloids is their effect on voltage-gated sodium channels in cardiomyocytes.

Diester-Diterpenoid Alkaloids (e.g., Aconitine):

These alkaloids bind to site 2 of the α-subunit of voltage-gated sodium channels, leading to a persistent activation of these channels.[2] This sustained sodium influx causes membrane depolarization, which in turn triggers a cascade of events including:

  • Calcium Overload: The persistent depolarization leads to an excessive influx of calcium ions (Ca2+) through L-type calcium channels and the reverse mode of the sodium-calcium exchanger (NCX).[5]

  • Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.

  • Apoptosis: The culmination of these events is the activation of apoptotic pathways, leading to cardiomyocyte cell death.[6]

  • Inflammasome Activation: Aconitine has also been shown to activate the NLRP3 inflammasome, contributing to the inflammatory response and cardiac injury.[7]

Monoester-Diterpenoid Alkaloids (e.g., this compound):

Research suggests that monoester-type alkaloids are less potent activators of sodium channels compared to their diester counterparts. Some studies even indicate that certain monoester alkaloids may act as antagonists at the sodium channel, potentially competing with the high-toxicity diester alkaloids.[2] While direct experimental evidence for this compound is lacking, it is plausible that its cardiotoxic effects, if any, are significantly milder due to a reduced affinity for and activation of sodium channels. Some compounds isolated from Aconitum carmichaelii, such as fuziline and neoline, have even shown protective effects against cardiomyocyte damage induced by other toxins.[8]

Signaling Pathways in Aconitum Alkaloid Cardiotoxicity

The cardiotoxic effects of aconitine are mediated by a complex interplay of signaling pathways. The following diagram illustrates the key pathways involved in aconitine-induced cardiotoxicity.

Aconitine_Cardiotoxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds and activates NLRP3 NLRP3 Inflammasome Activation Aconitine->NLRP3 Depolarization Persistent Membrane Depolarization VGSC->Depolarization Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx via L-type Ca2+ channels and reverse NCX Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS Increased ROS Production Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis releases pro-apoptotic factors ROS->Apoptosis Inflammation Inflammation NLRP3->Inflammation Inflammation->Apoptosis

Caption: Aconitine-induced cardiotoxicity signaling cascade.

Experimental Protocols

The following are summaries of key experimental protocols used to assess the cardiotoxicity of Aconitum alkaloids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cardiomyocytes, such as the H9c2 cell line.

  • Cell Culture: H9c2 cells are seeded in 96-well plates and cultured until they reach a desired confluency.

  • Compound Treatment: The cells are then treated with various concentrations of the Aconitum alkaloids for a specified period (e.g., 24 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cardiomyocytes are treated with the test compounds as described above.

  • Cell Harvesting: After treatment, the cells are harvested and washed with a binding buffer.

  • Staining: The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[9]

Measurement of Intracellular Calcium ([Ca2+]i)

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.

  • Cell Loading: Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[1]

  • Compound Application: The cells are then exposed to the Aconitum alkaloid.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity of the dye using a fluorescence microscope or a plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels.

Electrophysiological Studies (Patch-Clamp Technique)

The whole-cell patch-clamp technique is employed to record the ion channel currents in single cardiomyocytes.[10]

  • Cell Preparation: Isolated cardiomyocytes are placed in a recording chamber.

  • Pipette Positioning: A glass micropipette with a very fine tip, filled with an appropriate intracellular solution, is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Current Recording: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit and record specific ion channel currents (e.g., sodium, potassium, calcium currents). The effects of the alkaloids on these currents are then measured.

Experimental Workflow for Cardiotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cardiotoxicity of an Aconitum alkaloid.

Cardiotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Interpretation Cell_Culture Cardiomyocyte Culture (e.g., H9c2 cells) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Calcium Intracellular Ca2+ Measurement Cell_Culture->Calcium Electro Electrophysiology (Patch-Clamp) Cell_Culture->Electro IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Calcium_Kinetics Analyze Ca2+ Transients Calcium->Calcium_Kinetics Ion_Channel Characterize Ion Channel Modulation Electro->Ion_Channel Conclusion Comparative Cardiotoxicity Profile IC50->Conclusion Apoptosis_Quant->Conclusion Calcium_Kinetics->Conclusion Ion_Channel->Conclusion

Caption: Workflow for in vitro cardiotoxicity assessment.

References

Comparative Genomics of Aconitum Species: Unraveling the Genetic Basis of Carmichaenine D Variation

Author: BenchChem Technical Support Team. Date: December 2025

Aconitum, a genus renowned for its potent medicinal properties and inherent toxicity, presents a fascinating case study in chemical diversity. The concentration and composition of diterpenoid alkaloids, such as the C19-diterpenoid alkaloid Carmichaenine D, vary significantly among different species. This guide provides a comparative analysis of the genomic and transcriptomic landscapes of key Aconitum species to elucidate the molecular underpinnings of this variation, aimed at researchers, scientists, and drug development professionals.

This guide synthesizes findings from recent transcriptomic and metabolomic studies on Aconitum carmichaelii, Aconitum vilmorinianum, and Aconitum pendulum to build a comparative framework. While a direct whole-genome comparison explicitly correlated with this compound content across a wide range of species is not yet available in published literature, existing data allows for the inference of genetic factors influencing the biosynthesis of related diterpenoid alkaloids.

Quantitative Comparison of Diterpenoid Alkaloid Content

The chemical profiles of Aconitum species are complex, with diterpenoid alkaloids being the most significant class of compounds. The content of these alkaloids, including this compound, is influenced by species, tissue type, and developmental stage. The following table summarizes the reported content of major diterpenoid alkaloids in the three focal species. It is important to note that direct quantitative comparisons of this compound across these species from a single study are limited; the data presented is a synthesis from multiple sources.

AlkaloidAconitum carmichaeliiAconitum vilmorinianumAconitum pendulum
C19-Diterpenoid Alkaloids
AconitinePresentPresentPresent
MesaconitinePresentPresentPresent
HypaconitinePresentPresentPresent
This compoundPresentNot explicitly quantifiedNot explicitly quantified
C20-Diterpenoid Alkaloids
AtisinePresentPresentPresent
FuzilinePresentNot explicitly quantifiedPresent
Genomic/Transcriptomic Features
Genome Size (Estimated)~5.8 Gb~5.76 Gb[1]Not available
Ploidy LevelDiploid (2n=16)Diploid (2n=16)Not available
Key Biosynthetic Gene FamiliesTPS, CYP450, BAHDTPS, CYP450, BAHDTPS, CYP450, BAHD

Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids like this compound is a multi-step process originating from the general isoprenoid pathway. The initial steps leading to the C20-diterpenoid skeleton are relatively well-understood. Subsequent modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and acyltransferases, lead to the vast structural diversity observed in this class of compounds. The precise enzymatic steps for the biosynthesis of this compound are yet to be fully elucidated but are hypothesized to follow the general pathway outlined below.

C19-Diterpenoid Alkaloid Biosynthesis cluster_0 Upstream Isoprenoid Pathway cluster_1 Diterpene Skeleton Formation cluster_2 C19-Diterpenoid Alkaloid Backbone Formation & Modification IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Atisane ent-Atisane Skeleton ent_Copalyl_PP->ent_Atisane KS C20_DA_precursor C20-Diterpenoid Alkaloid Precursor ent_Atisane->C20_DA_precursor CYP450s, Aminotransferases C19_DA_backbone C19-Diterpenoid Alkaloid Backbone C20_DA_precursor->C19_DA_backbone Oxidative Rearrangement Modified_DA Modified Diterpenoid Alkaloids C19_DA_backbone->Modified_DA CYP450s, Acyltransferases, Methyltransferases Carmichaenine_D This compound Modified_DA->Carmichaenine_D

Putative biosynthetic pathway of C19-diterpenoid alkaloids.

Comparative Genomics Workflow

A comparative genomics approach is essential to identify the genetic variations responsible for the differential accumulation of this compound. The following workflow outlines the key steps in such an analysis, integrating genomic, transcriptomic, and metabolomic data.

Comparative Genomics Workflow cluster_0 Sample Collection & Data Generation cluster_1 Bioinformatic Analysis cluster_2 Integration & Candidate Gene Identification cluster_3 Functional Validation High_CD Aconitum sp. (High this compound) WGS Whole Genome Sequencing High_CD->WGS RNA_Seq RNA-Seq (Transcriptomics) High_CD->RNA_Seq Metabolomics UPLC-MS/MS (Metabolomics) High_CD->Metabolomics Low_CD Aconitum sp. (Low this compound) Low_CD->WGS Low_CD->RNA_Seq Low_CD->Metabolomics Genome_Assembly Genome Assembly & Annotation WGS->Genome_Assembly Differential_Expression Differential Gene Expression Analysis RNA_Seq->Differential_Expression Metabolite_Profiling Differential Metabolite Profiling Metabolomics->Metabolite_Profiling Comparative_Genomics Comparative Genomics (SNPs, InDels, SVs) Genome_Assembly->Comparative_Genomics Integration Integrative Analysis Comparative_Genomics->Integration Differential_Expression->Integration Metabolite_Profiling->Integration Candidate_Genes Candidate Gene Identification Integration->Candidate_Genes Functional_Validation Functional Validation (e.g., VIGS, Heterologous Expression) Candidate_Genes->Functional_Validation

A workflow for comparative genomics of Aconitum species.

Experimental Protocols

Quantification of this compound and other Diterpenoid Alkaloids by UPLC-MS/MS

Sample Preparation:

  • Dried and powdered plant material (e.g., roots, leaves) is accurately weighed.

  • Extraction is performed with a suitable solvent system, such as methanol or a methanol-chloroform mixture, often aided by ultrasonication.

  • The extract is filtered and the solvent is evaporated under reduced pressure.

  • The residue is redissolved in a solvent compatible with the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each target alkaloid.

Genome Sequencing and Assembly

DNA Extraction and Library Preparation:

  • High-quality genomic DNA is extracted from fresh, young leaf tissue using a CTAB-based method.

  • The integrity and purity of the DNA are assessed using gel electrophoresis and spectrophotometry.

  • Sequencing libraries are prepared following the manufacturer's protocols for the chosen sequencing platform (e.g., Illumina).

Sequencing and Assembly:

  • Paired-end sequencing is performed on a high-throughput sequencing platform.

  • Raw sequencing reads are filtered to remove low-quality reads and adapters.

  • De novo genome assembly is carried out using software such as SOAPdenovo or SPAdes.

  • The quality of the assembly is evaluated based on metrics like contig N50 and BUSCO completeness.

RNA Sequencing and Transcriptome Analysis

RNA Extraction and Library Preparation:

  • Total RNA is extracted from the desired tissues (e.g., roots, leaves, flowers) using a plant RNA extraction kit.

  • The quality and quantity of RNA are determined using a spectrophotometer and an Agilent Bioanalyzer.

  • mRNA is enriched using oligo(dT) magnetic beads.

  • cDNA libraries are constructed and sequenced on a platform like Illumina.

Transcriptome Assembly and Analysis:

  • Raw reads are filtered to obtain clean reads.

  • De novo transcriptome assembly is performed using tools like Trinity.

  • The assembled transcripts are functionally annotated by searching against public databases (e.g., Nr, Swiss-Prot, KEGG, GO).

  • Gene expression levels are quantified, and differentially expressed genes between samples (e.g., high vs. low this compound content species) are identified.

Discussion and Future Perspectives

The comparative analysis of Aconitum species with varying levels of this compound and other diterpenoid alkaloids reveals a complex interplay of genetic factors. While the core biosynthetic pathway is conserved, the diversification of the alkaloid profiles is likely driven by the expansion and functional divergence of key gene families, particularly CYP450s and acyltransferases.

Transcriptome studies of A. carmichaelii, A. vilmorinianum, and A. pendulum have identified numerous candidate genes potentially involved in the later, decorative steps of diterpenoid alkaloid biosynthesis.[2][3] For instance, specific CYP450 subfamilies are often implicated in the hydroxylation and other oxidative modifications that are crucial for the formation of complex alkaloids like this compound. Similarly, BAHD acyltransferases are candidates for the esterification reactions that are common in aconitine-type alkaloids.

Future research should focus on obtaining high-quality, chromosome-level genome assemblies for a wider range of Aconitum species with well-characterized chemotypes. This will enable more robust comparative genomic analyses to pinpoint specific genes and genetic variations associated with the production of this compound. Furthermore, functional characterization of the identified candidate genes through techniques like virus-induced gene silencing (VIGS) and heterologous expression will be crucial to definitively establish their roles in the biosynthetic pathway. Such knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of Aconitum species for the enhanced production of medicinally valuable compounds.

References

Safety Operating Guide

Proper Disposal of Carmichaenine D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Carmichaenine D is a diterpenoid alkaloid and should be handled with extreme caution due to its potential high toxicity, characteristic of Aconitum alkaloids. This document provides guidance on proper disposal procedures based on general principles of hazardous waste management for highly potent compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are familiar with the potential hazards of this compound. A thorough risk assessment should be conducted.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is necessary.

Engineering Controls:

  • All handling and disposal procedures involving solid this compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation exposure.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and materials contaminated with it is through your institution's hazardous waste management program.[1][2][3]

Step 1: Segregation of Waste

Proper segregation of waste is critical to ensure safe and compliant disposal.[4] All items that have come into contact with this compound must be treated as hazardous waste.

  • Unused or Expired Pure this compound:

    • Do not attempt to dispose of the pure compound down the drain or in regular trash.[5]

    • Keep the compound in its original, clearly labeled container.[2][6] If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.[1][7]

  • Contaminated Solid Waste:

    • This includes items such as gloves, pipette tips, weigh boats, bench paper, and contaminated vials.

    • Collect this waste in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.[6] For added safety, double-bag the waste in clear plastic bags before placing it in the final disposal container.[6]

  • Contaminated Liquid Waste:

    • This includes dilute solutions of this compound and solvents used for rinsing contaminated glassware.

    • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle).[2]

    • Ensure the container is compatible with the solvents used.

    • Do not mix incompatible waste streams. For example, segregate halogenated and non-halogenated solvent waste.[2][4]

  • Contaminated "Sharps" Waste:

    • This includes needles, syringes, and broken glassware contaminated with this compound.

    • Place all sharps in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.[6]

Step 2: Labeling and Storage of Waste Containers

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Contaminated solid waste," "Aqueous solution").[1][2]

  • Keep all waste containers securely closed except when adding waste.[1][6][7]

  • Store waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be away from general lab traffic and have secondary containment to capture any potential leaks.[6]

Step 3: Decontamination of Work Surfaces and Equipment

  • After handling this compound, thoroughly decontaminate all work surfaces and non-disposable equipment.

  • Use an appropriate solvent or a designated cleaning agent to wipe down all surfaces. The cleaning materials used must be disposed of as contaminated solid waste.

  • For reusable glassware, perform an initial rinse with a suitable solvent, and collect this rinsate as hazardous liquid waste.[1] Subsequent cleaning can proceed with standard laboratory detergents.

Step 4: Arranging for Waste Pickup

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste.[3]

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow institutional guidelines on maximum accumulation times and quantities.[6]

III. Data Presentation: Key Disposal Parameters

The following table summarizes key parameters for the safe handling and disposal of this compound waste.

ParameterGuidelineSource
Waste Segregation Separate solid, liquid, and sharps waste into dedicated, labeled containers.[4][6]
Container Type Use compatible, leak-proof, and puncture-resistant containers with secure lids.[1][2][7]
Labeling "Hazardous Waste," "this compound," and a description of the contents.[1][2]
Storage Designated satellite accumulation area with secondary containment.[6][7]
Disposal Method Collection by institutional hazardous waste management for high-temperature incineration.[5]
Spill Cleanup Treat all spill cleanup materials as hazardous waste.[3]

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CarmichaenineD_Disposal_Workflow start Start: Generation of This compound Waste segregate Segregate Waste start->segregate solid_waste Contaminated Solid Waste (Gloves, Wipes, etc.) segregate->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solutions, Rinsates) segregate->liquid_waste Liquid sharps_waste Contaminated Sharps Waste (Needles, Glassware) segregate->sharps_waste Sharps collect_solid Collect in Labeled, Puncture-Resistant Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store pickup Arrange for Hazardous Waste Pickup with EHS store->pickup end End: Proper Disposal by Authorized Personnel pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Carmichaenine D, a member of the highly toxic aconitine alkaloid family, is of paramount importance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are the first lines of defense against exposure to this compound. A comprehensive PPE program should be in place, and all personnel must be trained on its correct use.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRecommended PPESpecifications & Best Practices
Hands Double-gloving with chemically resistant glovesOuter Glove: Nitrile or neoprene, minimum thickness of 8 mil (0.2 mm). Inner Glove: Nitrile. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently and immediately if contamination is suspected.
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.
Body Disposable, chemically resistant lab coat or coverallsLab coats should have long sleeves and be fully buttoned. Consider a disposable suit for procedures with a higher risk of contamination.
Respiratory NIOSH-approved respiratorA full-face respirator with P100 (or N100) particulate filters is recommended, especially when handling the powder form or when engineering controls are not sufficient to minimize aerosolization.[4]
Feet Closed-toe, chemically resistant shoesShoes should be substantial and provide protection against spills.

II. Operational Plan: A Step-by-Step Protocol for Safe Handling

A detailed operational plan ensures that all stages of handling this compound, from receipt to disposal, are conducted with the utmost care.

1. Receiving and Unpacking:

  • Designate a specific, well-ventilated area for receiving and unpacking hazardous materials.

  • Wear appropriate PPE (see Table 1) during unpacking.

  • Inspect the package for any signs of damage or leakage. If compromised, follow emergency spill procedures.

  • Verify that the container is properly labeled.

2. Storage:

  • Store this compound in a locked, dedicated, and well-ventilated cabinet.[5][6]

  • The storage area should be clearly marked with appropriate hazard warnings.

  • Keep the container tightly sealed and upright.

  • Maintain an accurate inventory of the compound.

3. Weighing and Aliquoting (Powder Form):

  • Crucially, all manipulations of powdered this compound must be performed within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Use dedicated, labeled equipment (spatulas, weigh boats, etc.).

  • Employ a "wetting" technique with an appropriate solvent to reduce dust generation.

  • Clean the work area and all equipment thoroughly after each use.

4. Solution Preparation and Use:

  • Prepare solutions within a chemical fume hood.

  • Use a vortex mixer or sonicator for dissolution to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and hazard information.

5. Spill Management:

  • Have a spill kit readily available that is appropriate for potent powders and solvents.

  • In case of a spill, evacuate the immediate area and alert others.

  • Don appropriate PPE before cleaning the spill.

  • For small powder spills, gently cover with an absorbent material and then wet it with a suitable solvent before wiping it up.

  • For liquid spills, absorb with a chemically compatible absorbent material.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

III. Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste through a licensed waste disposal contractor. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.
Empty Stock Vials Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. The defaced, empty vial can then be disposed of according to institutional guidelines.

All waste must be disposed of in accordance with local, regional, and national environmental regulations.[7][8]

IV. Experimental Workflow and Safety Logic

To visualize the procedural flow for safely handling this compound, the following diagram outlines the critical steps and decision points.

CarmichaenineD_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start: Obtain this compound ppe Don Appropriate PPE (See Table 1) start->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood weigh Weighing Powder (Use Wetting Technique) fume_hood->weigh prepare_solution Solution Preparation weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Dispose of Waste (See Table 2) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe end End remove_ppe->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->decontaminate

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.